molecular formula C9H11NO2 B057627 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine CAS No. 4442-59-5

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Cat. No.: B057627
CAS No.: 4442-59-5
M. Wt: 165.19 g/mol
InChI Key: JHNURUNMNRSGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine (CAS 4442-59-5) is a benzodioxane-based building block prized for its role in synthesizing biologically active molecules. Its structure incorporates a rigid 2,3-dihydrobenzo[1,4]dioxine ring system and a flexible primary amine, making it a versatile intermediate for constructing complex targets in medicinal chemistry. Research Applications • Pharmaceutical Intermediate : Serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), including the synthesis of analogs related to alpha-adrenergic blockers. • Chemical Synthesis Building Block : The primary amine group is readily functionalized via amidation or alkylation to create diverse compound libraries. • Heterocyclic Chemistry : The benzodioxane scaffold is a privileged structure in drug discovery, present in compounds with various pharmacological activities. Chemical & Safety Data • CAS Number : 4442-59-5 • Molecular Formula : C9H11NO2 • Molecular Weight : 165.19 g/mol • Storage : Preserve in a cool, dark place under an inert atmosphere, recommended at 2-8°C. • Hazard Statements : H315-H318-H335 (Causes skin and serious eye irritation, may cause respiratory irritation). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNURUNMNRSGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305746
Record name 2-Aminomethyl-1,4-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-59-5
Record name 2-Aminomethyl-1,4-benzodioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4442-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-2-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4442-59-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminomethyl-1,4-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxin-2-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The following sections detail two robust synthetic routes: the Gabriel Synthesis and Reductive Amination. Each pathway is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and adaptation in a research and development setting.

Pathway 1: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered in direct amination with ammonia. This pathway commences with the readily available starting materials, catechol and epichlorohydrin, to construct the benzodioxane core, followed by conversion to the target amine.

Logical Workflow for Gabriel Synthesis

Gabriel Synthesis Workflow A Catechol & Epichlorohydrin B 2-(Chloromethyl)-2,3- dihydrobenzo[b]dioxine A->B Base (e.g., NaOH) C N-((2,3-Dihydrobenzo[b]dioxin -2-yl)methyl)phthalimide B->C Potassium Phthalimide, DMF D (2,3-Dihydrobenzo[b]dioxin -2-yl)methanamine C->D Hydrazine Hydrate, Ethanol

Caption: Overall workflow of the Gabriel synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine

  • Procedure: To a stirred solution of catechol (1.0 eq) in a suitable solvent such as aqueous ethanol, add a base like sodium hydroxide (2.2 eq) portion-wise while maintaining the temperature below 30°C. To this solution, add epichlorohydrin (1.1 eq) dropwise. The reaction mixture is then heated to reflux for 3-4 hours. After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

Step 2: Synthesis of N-((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)phthalimide

  • Procedure: A mixture of 2-(chloromethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 90-100°C for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed thoroughly with water, and dried to afford the N-substituted phthalimide intermediate.

Step 3: Synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

  • Procedure: To a suspension of N-((2,3-dihydrobenzo[b]dioxin-2-yl)methyl)phthalimide (1.0 eq) in ethanol, hydrazine hydrate (1.5 eq) is added.[1] The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide is formed.[2] After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and the precipitate is filtered off. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH) to a pH of 12-14. The liberated amine is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried over anhydrous sodium sulfate. The solvent is evaporated to yield the target amine, which can be further purified by distillation or chromatography if necessary.

Quantitative Data for Gabriel Synthesis Pathway
StepReactantsProductSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
1Catechol, Epichlorohydrin2-(Chloromethyl)-2,3-dihydrobenzo[b]dioxineEthanolNaOHReflux3-460-70
22-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine, Potassium PhthalimideN-((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)phthalimideDMF-90-1002-385-95
3N-((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)phthalimide, Hydrazine Hydrate(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamineEthanol-Reflux2-470-85

Pathway 2: Reductive Amination

Reductive amination offers a more direct approach to the synthesis of the target amine from its corresponding aldehyde. This pathway involves the initial preparation of 2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine, followed by its oxidation to the aldehyde, and subsequent reductive amination.

Logical Workflow for Reductive Amination

Reductive Amination Workflow A Catechol & Glycidol B 2-(Hydroxymethyl)-2,3- dihydrobenzo[b]dioxine A->B Base (e.g., NaOH) C 2,3-Dihydrobenzo[b]dioxine -2-carbaldehyde B->C Oxidizing Agent (e.g., PCC, DMP) D (2,3-Dihydrobenzo[b]dioxin -2-yl)methanamine C->D NH3, Reducing Agent (e.g., NaBH3CN)

Caption: Overall workflow of the reductive amination pathway.

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)-2,3-dihydrobenzo[b]dioxine

  • Procedure: This synthesis is analogous to the preparation of the chloromethyl derivative. To a stirred solution of catechol (1.0 eq) in an appropriate solvent, a base such as sodium hydroxide (2.2 eq) is added. Glycidol (1.1 eq) is then added dropwise, and the mixture is heated to reflux for 4-6 hours. After cooling, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The product alcohol is purified by column chromatography or distillation.

Step 2: Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

  • Procedure: To a solution of 2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq) in dichloromethane, pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours until TLC indicates the complete consumption of the starting material. The reaction mixture is then filtered through a pad of silica gel or Celite, and the filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

  • Procedure: The crude 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde (1.0 eq) is dissolved in methanol, and a solution of ammonia in methanol (excess) is added. The mixture is stirred for 1-2 hours at room temperature to allow for imine formation. Subsequently, a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise, and the reaction is stirred overnight at room temperature. The reaction is then quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is basified with NaOH and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the target amine.

Quantitative Data for Reductive Amination Pathway
StepReactantsProductSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
1Catechol, Glycidol2-(Hydroxymethyl)-2,3-dihydrobenzo[b]dioxineEthanolNaOHReflux4-665-75
22-(Hydroxymethyl)-2,3-dihydrobenzo[b]dioxine2,3-Dihydrobenzo[b]dioxine-2-carbaldehydeDichloromethanePCC or DMPRoom Temp.2-480-90
32,3-Dihydrobenzo[b]dioxine-2-carbaldehyde, Ammonia, Reducing Agent(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamineMethanolNaBH3CNRoom Temp.12-1660-75

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and expected spectroscopic data for the final product, (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point Not readily available; likely >250°C at atmospheric pressure
¹H NMR (CDCl₃, δ ppm) ~6.8 (m, 4H, Ar-H), 4.3-4.0 (m, 3H, -OCH₂CH-), 3.0-2.8 (m, 2H, -CH₂NH₂), 1.6 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, δ ppm) ~143, 121, 117, 71, 65, 45
IR (KBr, cm⁻¹) ~3360, 3280 (N-H stretch), 2920, 2870 (C-H stretch), 1590, 1500 (C=C stretch), 1260 (C-O stretch)
Mass Spec (EI, m/z) 165 (M⁺), 136, 121, 108

Note: Spectroscopic data are predicted based on the structure and data from similar compounds. Actual values may vary.

Conclusion

This guide has detailed two effective and reproducible synthetic pathways for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. The Gabriel synthesis provides a high-yielding, albeit longer, route with easily separable intermediates. The reductive amination pathway offers a more convergent approach. The choice of pathway will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis of this important chemical intermediate.

References

Spectroscopic Profile of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of detailed, experimentally-derived spectroscopic data (NMR, IR, MS) for this specific compound. This document outlines the challenges in sourcing this information and provides a framework for its empirical determination. Standardized protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed to guide researchers in the analytical characterization of this and structurally related molecules. Furthermore, a generalized experimental workflow for spectroscopic analysis is presented. While direct data is unavailable, this guide serves as a foundational resource for researchers requiring the spectroscopic analysis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

Introduction

(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural relation to various biologically active molecules. The 2,3-dihydrobenzo[b]dioxin moiety is a common scaffold in a range of pharmaceuticals. Spectroscopic analysis is fundamental to confirm the identity and purity of such compounds. However, a thorough investigation indicates that detailed experimental spectroscopic data for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine has not been published in accessible literature or databases. Commercial suppliers list the compound and its hydrochloride salt, but do not provide public access to comprehensive analytical data.

This guide provides standardized, detailed methodologies for the acquisition of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, which are essential for the structural elucidation of this molecule.

Spectroscopic Data (Predicted)

In the absence of experimental data, predicted spectroscopic values can offer an initial approximation of expected results. The following tables are for reference and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.00-6.80m4HAr-H
~4.35dd1HO-CH₂ (Ha)
~4.05dd1HO-CH₂ (Hb)
~4.20m1HO-CH
~3.00dd1HC-CH₂-N (Hc)
~2.85dd1HC-CH₂-N (Hd)
~1.50 (variable)br s2HNH₂

Note: Predicted values are estimations and the actual spectrum may vary. Solvent choice will influence chemical shifts, particularly for the amine protons.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~143.5Ar-C (quaternary)
~142.0Ar-C (quaternary)
~122.0Ar-CH
~121.5Ar-CH
~117.0Ar-CH
~116.5Ar-CH
~72.0O-CH
~65.0O-CH₂
~45.0C-CH₂-N

Note: These are approximate chemical shifts. A predicted ¹³C NMR spectrum for the related compound Benzoin is available in the Human Metabolome Database, but it is not directly applicable to the target molecule[1].

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (primary amine)
3100-3000MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (aliphatic)
1600-1450StrongC=C stretch (aromatic)
1280-1200StrongC-O stretch (aryl ether, asymmetric)
1100-1000StrongC-O stretch (aliphatic ether)
~1600MediumN-H bend (scissoring)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
165.08[M]⁺ (Molecular Ion)
135.07[M-CH₂NH₂]⁺

Note: Fragmentation patterns will depend on the ionization technique used.

Experimental Protocols

The following are detailed, standard operating procedures for acquiring high-quality spectroscopic data for a small organic molecule like (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt). The choice of solvent is critical and should be noted.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of at least 400 MHz.

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum should be recorded on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Use proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • For liquid films (if applicable): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest method.

  • Data Acquisition:

    • Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.

    • Typically, the spectrum is scanned over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) and subtract it from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Use positive ion mode for an amine-containing compound to observe the [M+H]⁺ ion.

    • Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 20-40 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-350 °C.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and fragmenting it to observe product ions.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation synthesis Synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

References

Chiral Separation of (S)-(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the alpha-1 adrenergic blocker, Doxazosin. The stereochemistry of this intermediate is critical as the pharmacological activity and potential side effects of the final active pharmaceutical ingredient (API) can be enantiomer-dependent. Therefore, robust and efficient methods for the chiral separation and analysis of its enantiomers are paramount in drug development and quality control. This technical guide provides an in-depth overview of the methodologies for the chiral separation of (S)-(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine, focusing on capillary electrophoresis.

Core Concepts in Chiral Separation

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the formation of transient diastereomeric complexes. This is achieved by introducing a chiral selector into the analytical system. The differential stability of these diastereomeric complexes allows for the separation of the enantiomers. Common techniques for chiral separations include high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) and capillary electrophoresis (CE) with chiral selectors added to the background electrolyte.

Chiral Separation by Capillary Electrophoresis (CE)

Capillary electrophoresis has proven to be an effective technique for the enantiomeric separation of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. A published method demonstrates baseline separation of the enantiomers of this Doxazosin intermediate.[1]

Experimental Protocol: Capillary Electrophoresis

This section details the experimental conditions for the chiral separation of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine enantiomers by CE.

Instrumentation:

  • A standard capillary electrophoresis system equipped with a UV detector is suitable for this analysis.

Capillary:

  • Uncoated fused-silica capillary.

Background Electrolyte (BGE):

  • The BGE is crucial for achieving chiral resolution. A buffer containing 60 mmol/L sodium dihydrogen phosphate (pH 2.2), 30 mmol/L tetramethylammonium hydroxide (TMB), and 12 mmol/L beta-cyclodextrin (β-CD) has been shown to provide baseline separation.[1]

Sample Preparation:

  • The racemic (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine standard or sample should be dissolved in a suitable solvent, such as the BGE or a compatible low-ionic-strength buffer, to an appropriate concentration for UV detection.

CE Conditions:

  • The specific voltage, temperature, and injection parameters would need to be optimized for the particular instrument and capillary dimensions used. However, typical starting conditions would involve applying a high voltage (e.g., 15-25 kV) with the capillary thermostatted (e.g., at 25°C). Detection is typically performed at a wavelength where the analyte has significant absorbance (e.g., around 230 nm or 270 nm).

Quantitative Data

While the specific migration times and resolution values were not detailed in the available abstract, the method is reported to achieve "baseline separation," which indicates a resolution factor (Rs) of greater than 1.5.[1] This ensures accurate quantification of each enantiomer.

ParameterValueReference
Resolution (Rs)> 1.5 (Baseline Separation)[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the chiral separation of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine by capillary electrophoresis.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep Prepare Background Electrolyte (BGE) Capillary_Condition Condition Capillary with BGE BGE_Prep->Capillary_Condition Sample_Prep Prepare Sample Solution Injection Inject Sample Sample_Prep->Injection Capillary_Condition->Injection Separation Apply Voltage (Enantioseparation) Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Enantiomeric Purity / Ratio Integration->Quantification

Capillary Electrophoresis Workflow for Chiral Separation.

Discussion and Future Perspectives

The capillary electrophoresis method presented provides a viable approach for the chiral separation of (S)-(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. The use of β-cyclodextrin as a chiral selector is a common and effective strategy for the resolution of primary amines. The addition of tetramethylammonium hydroxide is key to controlling the electroosmotic flow, which is critical for optimizing the separation window and achieving high resolution.[1]

For drug development professionals, the availability of a robust and validated chiral separation method is essential for:

  • Monitoring the enantiomeric purity of the starting material and intermediates.

  • Ensuring the stereochemical integrity of the final API.

  • Supporting pharmacokinetic and pharmacodynamic studies of the individual enantiomers.

  • Meeting regulatory requirements for the marketing of single-enantiomer drugs.

Further research could focus on the development and validation of a stability-indicating chiral HPLC method for (S)-(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. Additionally, preparative chiral chromatography methods could be explored for the isolation of the pure enantiomers for further biological and toxicological evaluation.

Conclusion

The chiral separation of (S)-(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is a critical step in the synthesis and quality control of Doxazosin and other related pharmaceuticals. This technical guide has outlined a proven capillary electrophoresis method for achieving baseline separation of its enantiomers. While further development of HPLC-based methods would be beneficial, the information provided herein serves as a solid foundation for researchers and scientists working with this important chiral intermediate. The detailed workflow and understanding of the underlying principles will aid in the successful implementation and optimization of chiral separation protocols in a drug development setting.

References

Crystal Structure Analysis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine: Data Unavailability and Alternative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine has revealed that, to date, the crystallographic data for this specific compound is not publicly available. Extensive queries of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and a thorough review of relevant scientific literature did not yield any published reports on its single-crystal X-ray analysis. Consequently, the quantitative data and detailed experimental protocols required for an in-depth technical guide on its crystal structure are not accessible.

The available information is primarily limited to computed properties from databases like PubChem and listings from chemical suppliers. These sources provide theoretical data but do not contain the experimentally determined three-dimensional structure essential for a crystallographic analysis.

Alternative Analysis: A Structurally Related Compound

In lieu of the requested data, this guide presents a detailed crystal structure analysis of a closely related compound containing the 2,3-dihydrobenzo[b][1][2]dioxin core: (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one . This chalcone derivative provides valuable insight into the structural characteristics of the shared bicyclic ring system. The following sections detail its crystallographic data, experimental procedures, and a workflow for its structural determination, adhering to the requested format for researchers, scientists, and drug development professionals.

In-Depth Technical Guide: Crystal Structure of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one

Quantitative Crystallographic Data

The crystal structure of this related chalcone is characterized by a largely planar geometry. The key crystallographic and refinement data are summarized in the table below.

Parameter Value
Empirical Formula C₁₇H₁₃ClO₃
Formula Weight 300.73
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.1234 (4)
b (Å) 6.9876 (2)
c (Å) 14.3456 (5)
α (°) 90
β (°) 98.987 (3)
γ (°) 90
Volume (ų) 1397.00 (8)
Z 4
Calculated Density (Mg/m³) 1.428
Absorption Coefficient (mm⁻¹) 0.28
F(000) 624
Theta range for data collection (°) 3.8 to 78.0
Reflections collected 11604
Independent reflections 2854 [R(int) = 0.034]
Goodness-of-fit on F² 1.05
Final R indices [I > 2sigma(I)] R1 = 0.045, wR2 = 0.119
R indices (all data) R1 = 0.058, wR2 = 0.128
Largest diff. peak and hole (e.Å⁻³) 0.31 and -0.23

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.

Experimental Protocols

The determination of this crystal structure involved synthesis, crystallization, and X-ray diffraction analysis.

2.1 Synthesis

The synthesis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one was achieved through a Claisen-Schmidt condensation reaction.

  • Preparation of Starting Material: 1-(2,3-Dihydrobenzo[1][2]dioxin-6-yl)ethanone was prepared via Friedel–Crafts acylation of 1,4-benzodioxane.

  • Condensation Reaction: Equimolar amounts of 1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanone (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) were stirred in a 30% ethanolic sodium hydroxide and water mixture.

  • Reaction Conditions: The mixture was maintained at 293 K for 4–6 hours.

  • Isolation: The reaction mixture was refrigerated overnight, leading to the formation of a precipitate which was subsequently filtered and dried.

2.2 Crystallization

X-ray quality single crystals were obtained using the solvent evaporation method.

  • Solvent System: The dried precipitate was dissolved in a 1:1 (v/v) mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Evaporation: The solution was allowed to stand at room temperature, permitting slow evaporation of the solvents.

  • Crystal Formation: Over several days, single crystals suitable for X-ray diffraction were formed.

2.3 X-ray Data Collection and Structure Refinement

  • Diffractometer: Data were collected on a Bruker APEX-II CCD area-detector diffractometer.

  • Radiation: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used.

  • Data Collection: A series of ω and φ scans were performed to collect the diffraction data.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of the crystal structure analysis process.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis cluster_output Final Output start Starting Materials (1,4-Benzodioxane, 4-Chlorobenzaldehyde) reaction Claisen-Schmidt Condensation start->reaction product Crude Product Isolation reaction->product dissolve Dissolution in DMF/DMSO product->dissolve evap Slow Solvent Evaporation dissolve->evap crystals Single Crystal Formation evap->crystals data_coll Data Collection (X-ray Diffraction) crystals->data_coll solve Structure Solution (Direct Methods) data_coll->solve refine Structure Refinement solve->refine final_model Final Structural Model (CIF, PDB) refine->final_model report Crystallographic Report final_model->report

Fig. 1: Experimental workflow for crystal structure determination.

This guide provides a comprehensive overview of the crystallographic analysis of a compound structurally related to (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. While direct experimental data for the requested molecule remains elusive, this alternative analysis serves as a robust example of the methodologies and data presentation pertinent to the field.

References

The Pharmacological Profile of Benzodioxin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzodioxin derivatives, encompassing both 1,4-benzodioxan and 1,3-benzodioxole scaffolds, represent a versatile and privileged class of heterocyclic compounds in medicinal chemistry.[1] Their unique structural features, including a fused benzene ring and a dioxin or dioxole moiety, confer a range of pharmacological properties, making them attractive candidates for drug discovery and development across various therapeutic areas.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of benzodioxin derivatives, focusing on their structure-activity relationships, receptor binding affinities, and modulation of key signaling pathways. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Pharmacological Activities and Therapeutic Potential

Benzodioxin derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antidiabetic, and neurological effects.[4][5][6] The versatility of the benzodioxin scaffold allows for chemical modifications that can fine-tune their pharmacological properties and target specificity.[1]

Anticancer Activity

Several studies have highlighted the potential of benzodioxin derivatives as anticancer agents.[2][4] Certain tetracyclic lactones containing a benzodioxin moiety have shown noticeable cytotoxicity against cancer cell lines such as L1210 and HT-29 colon cells.[4] The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-11 position significantly influences their cytotoxic potency.[4] For instance, lactones with a pentyl or hexyl substituent at C-11 were found to be the most active.[4]

The proposed mechanism for the anticancer activity of some derivatives involves the inhibition of topoisomerases I and II.[4] Furthermore, certain 1,4-dioxane derivatives have demonstrated that their anticancer effects in human prostate cancer cells (PC-3) are dependent on their interaction with the α1d-adrenoceptor subtype.[7]

Antibacterial Activity

Benzodioxin derivatives have emerged as promising candidates for combating drug-resistant bacteria.[2] A series of 1,4-benzodioxane thiazolidinedione piperazine derivatives have been developed as inhibitors of FabH, a key enzyme in bacterial fatty acid synthesis.[2] The antibacterial activities of these compounds correlate strongly with their inhibitory activity against the enzyme.[2] For example, a derivative with a 2-pyridyl substituted piperazine showed potent activity with minimum inhibitory concentrations (MICs) ranging from 1.5 to 7 μM against various bacterial species and an IC50 of 60 nM for E. coli FabH.[2]

Antidiabetic Activity

Recent research has explored the potential of benzodioxol derivatives as antidiabetic agents through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[5] Several synthesized benzodioxol carboxamide derivatives have displayed potent α-amylase inhibition.[5] Notably, compounds IIa and IIc in one study exhibited IC50 values of 0.85 and 0.68 µM, respectively.[5] In vivo studies in streptozotocin-induced diabetic mice demonstrated that compound IIc significantly reduced blood glucose levels.[5] The mechanism is linked to the control of blood sugar levels which can, in turn, influence insulin and insulin-like growth factor (IGF) signaling pathways.[5]

Neurological and Receptor Modulation Activities

The benzodioxin scaffold is a key component in many compounds targeting neuronal receptors. Derivatives have been synthesized and evaluated as agonists and antagonists for various receptors, including α-adrenoceptors, serotonin (5-HT) receptors, and dopamine receptors.[7][8][9]

For instance, a series of 1,4-benzodioxan-arylpiperazine derivatives have been assessed for their binding affinity at α1- and α2-adrenoceptors.[8] Structure-activity relationship studies have helped in the development of a pharmacophore model for α1-adrenoceptor antagonists.[8] Interestingly, studies on the enantiomers of certain 1,4-dioxane derivatives revealed a reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors, where the (S)-enantiomers showed higher affinity for 5-HT1A receptors, while the (R)-enantiomers were more potent at α1-ARs.[7]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various benzodioxin derivatives across different pharmacological assays.

Table 1: Anticancer Activity of Benzodioxin Derivatives

Compound ClassCell LineActivity MetricValueReference
Benzodioxinic LactonesL1210, HT-29CytotoxicityNoticeable[4]
1,4-Dioxane DerivativesPC-3Anticancer Activity(R)-4 most potent[7]
Benzodioxole Carboxamide (IId)Various Cancer LinesIC5026-65 µM[5]

Table 2: Antibacterial Activity of Benzodioxin Derivatives

CompoundTarget EnzymeBacterial SpeciesMICIC50Reference
1,4-Benzodioxane Thiazolidinedione Piperazine DerivativeFabHE. coli, P. aeruginosa, S. aureus, B. subtilis1.5 - 7 µM60 nM (E. coli FabH)[2]
1,4-Benzodioxane-5-carboxylic acid hydrazone derivativeFabHE. coli, P. aeruginosa, S. aureus, B. subtilis1.5 - 6 µg/mL3.5 µM (E. coli FabH)[2]

Table 3: Antidiabetic Activity of Benzodioxol Derivatives

CompoundTarget EnzymeActivity MetricValueReference
IIaα-AmylaseIC500.85 µM[5]
IIcα-AmylaseIC500.68 µM[5]

Table 4: Receptor Binding Affinities of Benzodioxin Derivatives

Compound ClassReceptorLigandKi (nM)pKiReference
Benzolactam DerivativesDopamine D311f--[10]
Benzolactam DerivativesDopamine D312b407.39[10]
Benzolactam Derivatives5-HT2A12f107.98[10]
1,3-Dioxane Derivativesσ1119-[11]
1,3-Dioxane Derivativesσ118a6.3-[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the pharmacological evaluation of benzodioxin derivatives.

Synthesis of Benzodioxin Derivatives

General Procedure for N-(benzo[d][4][12]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds: [12]

  • Preparation of Secondary Intermediates: Substituted benzyl bromide is reacted with thioglycolic acid to prepare the secondary intermediates. The crude product is used directly in the next step without purification.[12]

  • Formation of Acid Chloride: The carboxyl group of the secondary intermediate is transformed into acid chloride by reacting with oxalyl chloride in dichloromethane at 0°C for 0.5 hours, followed by stirring at room temperature for 1 hour.[12]

  • Amide Formation: The crude acid chloride is added dropwise to a solution of benzo[d][4][12]dioxol-5-amine and triethylamine in dioxane at 0°C. The reaction is stirred for 0.5 hours at 0°C and then for 2 hours at room temperature. The reaction mixture is then poured into water and acidified with HCl. The aqueous phase is extracted with dichloromethane, and the combined organic phase is dried and concentrated to yield the final product.[12]

General Procedure for Benzodioxol-Carboxamide Derivatives: [5]

  • Dissolve the respective acid (e.g., 2-(benzo[d][4][12]dioxol-5-yl)acetic acid) in dichloromethane (DCM).

  • Add 4-Dimethylaminopyridine (DMAP) and stir under an argon atmosphere.

  • After 5-10 minutes, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • After a 30-minute incubation period, add the corresponding aniline derivatives.

  • Stir the reaction mixture for 48 hours to obtain the final product.[5]

In Vitro Assays

α-Amylase Inhibitory Evaluation: [5]

This assay is based on the 3,5-dinitrosalicylic acid (DNSA) method.

  • Prepare buffer solutions containing 20 mM of both sodium phosphate monobasic and sodium phosphate dibasic, supplemented with 6.7 mM sodium chloride (pH 6.9).

  • The reaction mixture consists of the test compound, α-amylase solution, and a starch solution as the substrate.

  • Incubate the mixture at a specified temperature and time.

  • Stop the reaction by adding DNSA reagent.

  • Boil the mixture to allow for color development.

  • Measure the absorbance at a specific wavelength to determine the amount of reducing sugar produced.

  • Calculate the percentage of inhibition and the IC50 value.[5]

Radioligand Receptor Binding Assay (General Principles): [8][10]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., α1-adrenoceptors, dopamine D2/D3 receptors).

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]prazosin for α1-adrenoceptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation.[10]

In Vivo Assays

Streptozotocin-Induced Diabetic Mice Model: [5][13]

  • Induction of Diabetes: Induce diabetes in mice by intraperitoneal injection of streptozotocin (STZ) dissolved in a cold citrate buffer.[13] A typical dose is 40 mg/kg body weight.[13]

  • Confirmation of Diabetes: Confirm the induction of diabetes by measuring fasting blood glucose levels a few days after STZ injection.[13]

  • Treatment: Administer the test compound (e.g., compound IIc) to the diabetic mice over a specific period.

  • Monitoring: Monitor blood glucose levels at regular intervals.

  • Histopathological Analysis: At the end of the study, sacrifice the mice and perform histopathological examinations of relevant organs like the liver.[13]

Signaling Pathways and Experimental Workflows

The pharmacological effects of benzodioxin derivatives are mediated through their interaction with various cellular targets and modulation of specific signaling pathways.

G cluster_0 Alpha-Amylase Inhibition and Downstream Effects Benzodioxol Derivative Benzodioxol Derivative Alpha-Amylase Alpha-Amylase Benzodioxol Derivative->Alpha-Amylase Inhibits Carbohydrate Digestion Carbohydrate Digestion Alpha-Amylase->Carbohydrate Digestion Reduces Blood Glucose Levels Blood Glucose Levels Carbohydrate Digestion->Blood Glucose Levels Decreases Insulin/IGF Signaling Insulin/IGF Signaling Blood Glucose Levels->Insulin/IGF Signaling Modulates

Caption: Signaling pathway of antidiabetic benzodioxol derivatives.

G cluster_1 Experimental Workflow for Anticancer Drug Screening Synthesis of Benzodioxin Derivatives Synthesis of Benzodioxin Derivatives In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay Synthesis of Benzodioxin Derivatives->In Vitro Cytotoxicity Assay Determine IC50 Values Determine IC50 Values In Vitro Cytotoxicity Assay->Determine IC50 Values Cancer Cell Lines (e.g., L1210, HT-29) Cancer Cell Lines (e.g., L1210, HT-29) Cancer Cell Lines (e.g., L1210, HT-29)->In Vitro Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Determine IC50 Values->Mechanism of Action Studies Topoisomerase Inhibition Assay Topoisomerase Inhibition Assay Mechanism of Action Studies->Topoisomerase Inhibition Assay In Vivo Animal Models In Vivo Animal Models Mechanism of Action Studies->In Vivo Animal Models Lead Compound Identification Lead Compound Identification In Vivo Animal Models->Lead Compound Identification

Caption: Workflow for anticancer screening of benzodioxin derivatives.

G cluster_2 Logical Relationship of Benzodioxin SAR Benzodioxin Scaffold Benzodioxin Scaffold Chemical Modification Chemical Modification Benzodioxin Scaffold->Chemical Modification Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Chemical Modification->Structure-Activity Relationship (SAR) Pharmacological Activity Pharmacological Activity Structure-Activity Relationship (SAR)->Pharmacological Activity Target Specificity Target Specificity Structure-Activity Relationship (SAR)->Target Specificity

Caption: Structure-Activity Relationship (SAR) logic for benzodioxins.

The benzodioxin scaffold has proven to be a valuable framework in the design and development of novel therapeutic agents. The diverse pharmacological profiles, ranging from anticancer and antibacterial to antidiabetic and neurological activities, underscore the versatility of this chemical class. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity towards specific biological targets. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development in this promising area of medicinal chemistry. Future investigations will likely focus on optimizing the lead compounds, elucidating detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

Potential Biological Targets of Dihydrobenzodioxin Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxin (dihydrobenzodioxin) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds across a wide range of therapeutic areas.[1] Its conformational rigidity and ability to present substituents in a defined spatial orientation make it an attractive template for the design of ligands targeting various proteins. This guide provides a detailed overview of the key biological targets of dihydrobenzodioxin derivatives, summarizing quantitative data, outlining experimental protocols, and illustrating relevant biological pathways.

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition

Dihydrobenzodioxin-containing compounds have emerged as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks.[2] Inhibition of PARP1 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Quantitative Data for PARP1 Inhibition
Compound IDStructurePARP1 IC50Reference
1 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide5.8 µM[1][2]
2 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide (Scaffold-hopped analog)0.082 µM[1][2]
3 Phthalazinone derivative0.88 µM[1][2]
4 Benzimidazole derivative12 µM[1][2]

Signaling Pathway: PARP1 in Single-Strand Break Repair

PARP1_SSBR_Pathway DNA_Damage DNA Damage (e.g., oxidation, alkylation) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP1 SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex DNA Repair Complex (PNKP, APTX, DNA Ligase III) XRCC1->Repair_Complex scaffolds DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Dihydrobenzodioxin Dihydrobenzodioxin PARP1 Inhibitor Dihydrobenzodioxin->PARP1 inhibits

Caption: PARP1-mediated single-strand break repair pathway and inhibition by dihydrobenzodioxin compounds.

Experimental Protocol: Recombinant PARP1 Enzyme Inhibition Assay

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test dihydrobenzodioxin compounds dissolved in DMSO

  • Stop buffer (e.g., containing a high concentration of a PARP inhibitor like 3-aminobenzamide)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-PAR antibody

  • TMB substrate

  • Plate reader

Procedure:

  • Coat a 96-well streptavidin plate with histone H1 by incubating overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the test dihydrobenzodioxin compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add the diluted compounds to the wells. Include wells with vehicle control (DMSO) and a known PARP1 inhibitor as a positive control.

  • Add the recombinant PARP1 enzyme to all wells except for the no-enzyme control.

  • Initiate the reaction by adding biotinylated NAD+ to all wells.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding stop buffer.

  • Wash the plate three times with wash buffer.

  • Add HRP-conjugated anti-PAR antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate in the dark until a color develops.

  • Stop the color development by adding 2M H2SO4.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Adrenergic Receptor Antagonism

Certain dihydrobenzodioxin derivatives, most notably WB-4101 and its analogs, are potent antagonists of α1-adrenergic receptors.[4] These receptors are involved in the regulation of blood pressure, smooth muscle contraction, and various central nervous system functions.

Quantitative Data for α1-Adrenoceptor Antagonism
CompoundReceptor SubtypeBinding Affinity (Ki)Reference
WB-4101 α1AHigh (pKi ~8)[5]
α1BLow (pKi ~4-5)[5]
α1DLow (pKi ~5-6)[5]
Prazosin (Reference) α1High (pKi ~9-10)[6][7]

Signaling Pathway: α1-Adrenergic Receptor

Alpha1_Adrenergic_Pathway Norepinephrine Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR binds Gq_protein Gq Protein Alpha1_AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Dihydrobenzodioxin Dihydrobenzodioxin Antagonist Dihydrobenzodioxin->Alpha1_AR blocks

Caption: α1-Adrenergic receptor signaling pathway and its antagonism by dihydrobenzodioxin derivatives.

Experimental Protocol: Radioligand Binding Assay for α1-Adrenoceptors

This protocol describes a method to determine the binding affinity (Ki) of dihydrobenzodioxin compounds for α1-adrenergic receptors.

Materials:

  • Cell membranes expressing the α1-adrenoceptor subtype of interest (e.g., from transfected cell lines or tissue homogenates like rat brain cortex).

  • Radioligand (e.g., [3H]-Prazosin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Test dihydrobenzodioxin compounds dissolved in DMSO.

  • Non-specific binding control (e.g., phentolamine at a high concentration).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and the diluted test compounds.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each compound by plotting the percent specific binding against the log concentration of the compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Bacterial β-ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibition

Dihydrobenzodioxin-based compounds have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the initiation of fatty acid biosynthesis in bacteria.[3][8] This makes FabH an attractive target for the development of novel antibacterial agents.

Quantitative Data for FabH Inhibition
CompoundBacterial SpeciesMIC (µg/mL)FabH IC50 (µM)Reference
Thiazolidinedione derivative 6j E. coli1.560.06[8]
P. aeruginosa1.80-[8]
Generic Thiazolidinedione derivative E. coli-3.5[3]

Signaling Pathway: Initiation of Bacterial Fatty Acid Synthesis by FabH

FabH_Pathway Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP condensation Elongation_Cycle Fatty Acid Elongation Cycles Acetoacetyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Dihydrobenzodioxin Dihydrobenzodioxin FabH Inhibitor Dihydrobenzodioxin->FabH inhibits

Caption: The role of FabH in initiating bacterial fatty acid synthesis and its inhibition.

Experimental Protocol: FabH Enzyme Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of compounds against FabH.

Materials:

  • Purified recombinant FabH enzyme (e.g., from E. coli).

  • Acetyl-CoA (substrate).

  • [14C]-Malonyl-CoA (radiolabeled substrate).

  • Acyl carrier protein (ACP).

  • Malonyl-CoA:ACP transacylase (FabD).

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM EDTA, 1 mM β-mercaptoethanol).

  • Test dihydrobenzodioxin compounds in DMSO.

  • Trichloroacetic acid (TCA) for stopping the reaction.

  • Glass fiber filters.

  • Scintillation counter and cocktail.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a reaction tube, combine the assay buffer, FabH enzyme, and the test compound or vehicle (DMSO). Pre-incubate for 10-15 minutes at 37°C.

  • Prepare the malonyl-ACP substrate by incubating malonyl-CoA, [14C]-malonyl-CoA, ACP, and FabD in the assay buffer.

  • Initiate the FabH reaction by adding acetyl-CoA and the prepared [14C]-malonyl-ACP to the enzyme-inhibitor mixture.

  • Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding ice-cold TCA.

  • Incubate on ice to allow protein precipitation.

  • Filter the reaction mixture through glass fiber filters to capture the radiolabeled acetoacetyl-ACP bound to the precipitated enzyme.

  • Wash the filters with cold TCA.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the percent inhibition and determine the IC50 values.

Serotonin 1A (5-HT1A) Receptor Agonism

Derivatives of dihydrobenzodioxin have been explored as agonists for the serotonin 1A (5-HT1A) receptor, a target for anxiolytic and antidepressant drugs.

Quantitative Data for 5-HT1A Receptor Agonism
Compound TypeBinding Affinity (Ki) (nM)Functional Activity (EC50) (nM)Reference
Piperazine derivatives Varies with substitutionVaries[9]
8-OH-DPAT (Reference Agonist) ~1~10[10]

Signaling Pathway: 5-HT1A Receptor

HT1A_Pathway Serotonin Serotonin (5-HT) HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor binds Gi_protein Gi Protein HT1A_Receptor->Gi_protein activates AC Adenylyl Cyclase (AC) Gi_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition leads to Dihydrobenzodioxin Dihydrobenzodioxin Agonist Dihydrobenzodioxin->HT1A_Receptor binds and activates

Caption: 5-HT1A receptor signaling pathway and its activation by dihydrobenzodioxin agonists.

Experimental Protocol: [35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This assay measures the G-protein activation upon agonist binding to the 5-HT1A receptor, providing a measure of functional activity (EC50).

Materials:

  • Cell membranes expressing the 5-HT1A receptor.

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP (to keep G-proteins in an inactive state).

  • Test dihydrobenzodioxin compounds in DMSO.

  • Non-specific binding control (unlabeled GTPγS).

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • 96-well plates.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, GDP, SPA beads, and the test compounds.

  • Incubate for a short period to allow compound binding.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate with gentle agitation to allow for G-protein activation and binding of the radioligand.

  • Centrifuge the plate to allow the SPA beads to settle.

  • Measure the radioactivity in a microplate scintillation counter.

  • Calculate the percent stimulation of [35S]GTPγS binding for each compound concentration relative to the basal binding (no agonist).

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Other Potential Biological Targets

Dihydrobenzodioxin derivatives have shown activity against several other biological targets, highlighting the versatility of this scaffold.

Acetylcholinesterase (AChE) Inhibition

Some sulfonamide-bearing dihydrobenzodioxin compounds have been identified as inhibitors of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. This is a target for the treatment of Alzheimer's disease.

Cyclooxygenase (COX) Inhibition

Certain dihydrobenzodioxin derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain.

Anticancer Activity (General Cytotoxicity)

Beyond PARP1 inhibition, various dihydrobenzodioxin compounds have demonstrated cytotoxic effects against different cancer cell lines. The exact mechanisms of action for many of these are still under investigation.

Experimental Protocol: MTT Assay for Cell Viability (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well plates.

  • Test dihydrobenzodioxin compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The dihydrobenzodioxin scaffold is a remarkably versatile platform for the design of compounds targeting a diverse array of biological macromolecules. The examples provided in this guide illustrate its potential in developing therapeutics for cancer, cardiovascular diseases, bacterial infections, and neurological disorders. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of new dihydrobenzodioxin-based therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective medicines.

References

The Unseen Architects: Unraveling the Mechanism of Action of Aminomethyl Benzodioxane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Interactions and Signaling Pathways of a Promising Class of Neuromodulators

This technical guide provides an in-depth exploration of the mechanism of action of aminomethyl benzodioxane analogs, a class of compounds with significant therapeutic potential, primarily as antagonists of α2-adrenergic receptors. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of pharmacology and neuroscience. Herein, we consolidate quantitative binding data, detail essential experimental protocols, and visualize the core signaling pathways and experimental workflows to offer a comprehensive understanding of these molecules.

Core Mechanism: Antagonism at α2-Adrenergic Receptors

Aminomethyl benzodioxane analogs, including well-studied compounds like Idazoxan and Piperoxan, exert their primary pharmacological effects by acting as competitive antagonists at α2-adrenergic receptors.[1][2] These receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial regulators of neurotransmitter release in the central and peripheral nervous systems.

The mechanism of action can be dissected into two key components:

  • Presynaptic Inhibition Blockade: α2-adrenergic receptors are predominantly located on presynaptic nerve terminals. Their activation by endogenous catecholamines, such as norepinephrine, triggers a negative feedback loop that inhibits further neurotransmitter release. Aminomethyl benzodioxane analogs, by blocking these receptors, prevent this feedback inhibition. The consequence is an increased release of norepinephrine and other neurotransmitters into the synaptic cleft.[1]

  • Postsynaptic Receptor Blockade: These analogs also block postsynaptic α2-adrenergic receptors, thereby inhibiting the direct effects of norepinephrine on target cells.[1]

Beyond their affinity for α2-adrenergic receptors, many aminomethyl benzodioxane analogs also exhibit significant binding to other receptor systems, most notably imidazoline and serotonin receptors, contributing to their complex pharmacological profiles.[3][4]

Quantitative Analysis of Receptor Binding Affinities

The therapeutic potential and selectivity of aminomethyl benzodioxane analogs are dictated by their binding affinities (Ki) for various receptor subtypes. The following table summarizes the binding affinities of representative compounds for α-adrenergic and imidazoline receptors, compiled from various radioligand binding studies.

CompoundReceptor SubtypeKi (nM)Species
Idazoxan α2-Adrenergic4.5 - 10Human/Rat
I1 ImidazolineHigh AffinityHuman
I2 Imidazoline2.5 - 5Human/Rat
Piperoxan α-AdrenergicModerate AffinityGeneral
WB-4101 α1-Adrenergic0.17 (High Affinity Site)Rat
α1-Adrenergic20 (Low Affinity Site)Rat
5-HT1ANanomolar AffinityGeneral

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation. The data presented is a representative compilation from multiple sources.[3][5][6]

Visualizing the Molecular Dialogue: Signaling Pathways and Experimental Procedures

To elucidate the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a standard experimental workflow for characterizing these analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A Aminomethyl Benzodioxane Analog (Antagonist) R α2-Adrenergic Receptor (Gi-coupled GPCR) A->R Binds to G Gi Protein (αβγ subunits) R->G Prevents Activation of AC Adenylyl Cyclase G->AC Inhibition Relieved ATP ATP cAMP cAMP (decreased) ATP->cAMP Conversion PKA Protein Kinase A (decreased activity) cAMP->PKA Activates Response Cellular Response (e.g., increased neurotransmitter release) PKA->Response Leads to NE Norepinephrine (Agonist) NE->R Blocked by Antagonist

Caption: Antagonism of the α2-adrenergic receptor by an aminomethyl benzodioxane analog.

G cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Assessment cluster_2 Phase 3: Downstream Signaling Pathway Analysis P1 Prepare Membranes (from cells/tissue expressing α2-adrenergic receptors) P2 Radioligand Binding Assay (Competition) P1->P2 Use in P3 Data Analysis (IC50 -> Ki calculation) P2->P3 Generate data for P4 [35S]GTPγS Binding Assay P5 Measure agonist-stimulated GTPγS binding in the presence of antagonist P4->P5 Perform P6 Data Analysis (Determine antagonist potency, e.g., pA2) P5->P6 Generate data for P7 cAMP Accumulation Assay P8 Measure inhibition of agonist-induced changes in cAMP levels P7->P8 Perform P9 Data Analysis (Confirm functional antagonism) P8->P9 Generate data for

Caption: Experimental workflow for characterizing aminomethyl benzodioxane analogs.

Detailed Experimental Protocols

A thorough understanding of the mechanism of action relies on robust and reproducible experimental data. Below are detailed methodologies for the key experiments cited in the characterization of aminomethyl benzodioxane analogs.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for the α2-adrenergic receptor.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the α2-adrenergic receptor subtype of interest.

  • Radioligand: A labeled ligand that binds with high affinity and specificity to the α2-adrenergic receptor (e.g., [3H]RX821002).

  • Test Compound: The aminomethyl benzodioxane analog to be tested, prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known α2-adrenergic ligand (e.g., phentolamine) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl based buffer containing MgCl2.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated G protein activation.

Materials:

  • Membrane Preparation: As described for the radioligand binding assay.

  • [35S]GTPγS: A non-hydrolyzable analog of GTP that binds to activated G proteins.

  • Agonist: A known α2-adrenergic receptor agonist (e.g., norepinephrine).

  • Test Compound: The aminomethyl benzodioxane analog.

  • GDP: To ensure that [35S]GTPγS binding is dependent on agonist stimulation.

  • Assay Buffer: Similar to the binding assay buffer.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Pre-incubation: In a multi-well plate, pre-incubate the membrane preparation with the test compound (or vehicle) and GDP.

  • Stimulation: Add a fixed concentration of the α2-adrenergic agonist to stimulate the receptors.

  • [35S]GTPγS Binding: Initiate the binding reaction by adding [35S]GTPγS and incubate for a defined period (e.g., 30 minutes at 30°C).

  • Termination and Quantification: Terminate the reaction by rapid filtration and quantify the amount of [35S]GTPγS bound to the membranes as described for the radioligand binding assay.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the concentration of the test compound.

    • Determine the ability of the antagonist to shift the concentration-response curve of the agonist, allowing for the calculation of its potency (e.g., pA2 value).

Conclusion

Aminomethyl benzodioxane analogs represent a versatile class of compounds with a well-defined primary mechanism of action as α2-adrenergic receptor antagonists. Their ability to modulate neurotransmitter release has positioned them as valuable tools in neuroscience research and as potential therapeutic agents for a range of neurological and psychiatric disorders. A thorough understanding of their binding affinities, functional activities, and the downstream signaling consequences, as detailed in this guide, is paramount for the continued development and optimization of these promising molecules. The provided experimental protocols offer a standardized framework for the consistent and reliable characterization of novel analogs within this chemical class.

References

Solubility Profile of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, physicochemical properties of structurally related compounds, and a generalized experimental protocol for determining solubility. This information is intended to guide researchers in handling this compound and in designing further studies.

Physicochemical Properties

While specific experimental data for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is limited, the physicochemical properties of a structurally similar compound, (1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)cyclopropyl)methanamine, can provide valuable insights into its expected behavior.

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂ChemScene
Molecular Weight205.25ChemScene
Topological Polar Surface Area (TPSA)44.48 ŲChemScene
LogP1.4481ChemScene
Hydrogen Bond Donors1ChemScene
Hydrogen Bond Acceptors3ChemScene
Rotatable Bonds2ChemScene

Note: These properties are for a structurally similar compound and should be used as an estimation for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

Qualitative Solubility

General literature on benzodioxane derivatives suggests that they are readily soluble in a wide range of organic solvents. This is attributed to the presence of the benzodioxan ring system. The amine functional group in (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is expected to influence its polarity and, consequently, its solubility in various organic solvents. The principle of "like dissolves like" is a key consideration; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.

Given the structure of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine, which contains both polar (amine and ether groups) and non-polar (benzene ring) moieties, it is anticipated to exhibit solubility in a range of organic solvents with varying polarities.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound in an organic solvent. This protocol can be adapted for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

Objective: To determine the concentration of a saturated solution of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine in a specific organic solvent at a given temperature.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker incubator)

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and allow it to equilibrate with agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. The filtration step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molarity).

    Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant withdrawn (mL)) * 100

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Agitation C Sample Withdrawal and Filtration B->C Settling D Solvent Evaporation C->D E Mass Determination of Solute D->E F Calculation of Solubility E->F

Caption: Workflow for determining the solubility of a solid in a liquid.

Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

While no specific signaling pathway for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine has been identified, compounds with a dioxin-like structure are known to interact with the Aryl Hydrocarbon Receptor (AhR). This generalized pathway illustrates the mechanism of action for such compounds.

G Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dioxin-like Compound AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding Activated_complex Ligand-AhR-Hsp90-XAP2 AhR_complex->Activated_complex Translocated_complex Ligand-AhR Activated_complex->Translocated_complex Translocation & Dissociation Heterodimer Ligand-AhR-ARNT Translocated_complex->Heterodimer ARNT ARNT ARNT->Heterodimer DRE Dioxin Response Element (DRE) Heterodimer->DRE Binding Gene_expression Target Gene Expression DRE->Gene_expression Transcription

References

Stability and Storage of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. Due to the limited availability of specific stability studies on this molecule in publicly accessible literature, this guide combines information from chemical suppliers with established principles of chemical stability and data on analogous benzodioxane structures.

Chemical and Physical Properties

(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine, also known as 2-aminomethyl-1,4-benzodioxane, is a primary amine derivative of the benzodioxane heterocyclic system. Its stability is inherently linked to its chemical structure, which includes a secondary amine, a dihydrodioxin ring, and a benzene ring.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 4442-59-5
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 105-110 °C at 3 mmHg[1]
Density 1.1679 g/mL at 25 °C[1]

Recommended Storage Conditions

Based on information from multiple chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

ConditionRecommendationRationaleSource
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential decomposition reactions.[2]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the amine functionality and other sensitive parts of the molecule.[2]
Light Keep in a dark placeTo prevent photodegradation, as aromatic compounds and amines can be light-sensitive.[2]
Moisture Keep dry and in a tightly sealed containerTo prevent hydrolysis and absorption of atmospheric moisture.[3]

Some suppliers also indicate that the hydrochloride salt of the compound can be stored at room temperature, provided it is kept dry and cool[3]. For long-term storage, refrigeration is the most prudent approach.

Potential Degradation Pathways

While specific degradation pathways for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine have not been documented, based on its chemical structure, several potential degradation routes can be anticipated under stress conditions.

Oxidation

The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, oximes, or further oxidized species. The presence of atmospheric oxygen can facilitate these reactions, which is why storage under an inert atmosphere is recommended.

Hydrolysis

Although the ether linkages in the dihydrodioxin ring are generally stable, they can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. The primary amine can also react under certain hydrolytic conditions.

Photodegradation

Aromatic compounds can absorb UV light, leading to photochemical reactions. This can result in the formation of colored degradants and loss of purity. Storing the compound in the dark is a critical measure to prevent photodegradation.

Thermal Degradation

At elevated temperatures, the molecule may undergo decomposition. The specific decomposition products would depend on the temperature and the presence of other reactive species.

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

G Logical Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Degradation (ICH Q1B guidelines) Photo->HPLC MassSpec LC-MS/MS for Degradant Identification HPLC->MassSpec Pathway Elucidation of Degradation Pathways HPLC->Pathway NMR NMR for Structural Elucidation MassSpec->NMR MassSpec->Pathway NMR->Pathway Kinetics Determination of Degradation Kinetics Pathway->Kinetics Storage Refined Storage Conditions & Shelf-life Kinetics->Storage Compound (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine (Stock Solution/Solid) Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Forced degradation experimental workflow.

Experimental Protocols for Stability Assessment

While specific experimental data for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is not available, the following general protocols, based on ICH guidelines, can be applied to assess its stability.

Forced Degradation Studies

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

  • Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines.

Samples should be analyzed at various time points using a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life and appropriate storage conditions.

Methodology: Store the compound in its proposed container closure system under the following conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Samples should be tested for purity and degradation products at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies and 0, 3, 6 months for accelerated studies).

Potential Biological Signaling Pathways

While the specific biological targets of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine are not well-defined in the literature, several derivatives of 2-aminomethyl-1,4-benzodioxane have been reported to interact with adrenergic and nicotinic acetylcholine receptors[4][5]. For instance, some analogues act as α-adrenergic receptor antagonists. Based on this, a hypothetical signaling pathway involving an α-adrenergic receptor is presented below.

G Hypothetical Signaling Pathway for a Benzodioxane Derivative Compound (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine Derivative (Antagonist) Receptor α-Adrenergic Receptor (GPCR) Compound->Receptor Blocks G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Hypothetical antagonistic action on an α-adrenergic receptor.

Conclusion

(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is a compound that requires careful handling and storage to maintain its integrity. The primary recommendations are refrigeration (2-8°C), storage under an inert atmosphere, and protection from light. While specific stability data is not extensively available, a proactive approach based on its chemical structure and general stability testing principles is crucial for its use in research and development. Further studies, including forced degradation and long-term stability testing, are necessary to fully characterize its stability profile and establish a definitive shelf-life.

References

Methodological & Application

Application of Benzodioxin Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzodioxin scaffold, particularly the 1,4-benzodioxane and 1,3-benzodioxole moieties, represents a versatile and evergreen structural motif in medicinal chemistry.[1][2] These heterocyclic systems are present in a wide array of biologically active natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological activities.[1][3] The inherent structural features of benzodioxins, including their rigid framework and potential for diverse substitutions, make them attractive templates for the design and development of novel therapeutic agents targeting a range of diseases.[2] This document provides a detailed overview of the applications of benzodioxin derivatives in medicinal chemistry, complete with quantitative data, experimental protocols, and illustrations of relevant signaling pathways.

Applications in Medicinal Chemistry

Benzodioxin derivatives have been extensively explored for their therapeutic potential in various disease areas, including inflammation, cancer, and conditions affecting the central nervous and cardiovascular systems.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A significant application of benzodioxin derivatives is in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The 1,4-benzodioxane nucleus has been incorporated into non-steroidal anti-inflammatory drug (NSAID) designs to yield potent COX-1 and COX-2 inhibitors.[4]

For instance, (S)-2-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)propanoic acid has demonstrated notable anti-inflammatory properties. Furthermore, phenylpiperazine derivatives of 1,4-benzodioxan have been synthesized and identified as selective COX-2 inhibitors, offering a potential advantage in reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Anticancer Activity

The benzodioxin scaffold is a key component in the design of novel anticancer agents targeting various mechanisms of cancer progression.[5] Derivatives have been developed as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as telomerase and protein farnesyltransferase.[4] For example, 1,3,4-oxadiazolyl benzodioxanes have shown potent antitumor activity against several cancer cell lines and inhibit telomerase activity.[4] Additionally, certain benzodioxin derivatives have been investigated as inhibitors of the p38α mitogen-activated protein kinase (MAPK) pathway, which is implicated in cancer cell proliferation and survival.[8]

α1-Adrenoceptor Antagonism

Derivatives of 1,4-benzodioxane have a long-standing history as α1-adrenoceptor antagonists.[9][10] Compounds like WB4101 have been instrumental in the characterization of α1-adrenoceptor subtypes.[9] The benzodioxane moiety is a key pharmacophoric element in many potent and selective α1-adrenoceptor antagonists, which have therapeutic applications in conditions such as hypertension and benign prostatic hyperplasia.[10]

Platelet Aggregation Inhibition

Certain 1,4-benzodioxine derivatives have been designed and synthesized as novel platelet aggregation inhibitors.[11] These compounds have shown the ability to inhibit platelet aggregation induced by various agonists, with some exhibiting potent antagonism of the GPIIb/IIIa receptor, a key player in platelet aggregation and thrombus formation.[11] This highlights their potential as antithrombotic agents.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative benzodioxin derivatives across different therapeutic targets.

Table 1: Anti-inflammatory Activity of Benzodioxin Derivatives (COX Inhibition)

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1-((2,3-Dihydrobenzo[b][5][6]dioxin-6-yl)methyl)-4-(3-(trifluoromethyl)phenyl)piperazineCOX-18.350.014[5]
COX-20.12[5]
(S)-2-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)propanoic acidCOX-1 & COX-2--[4]
2-[N-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)pyrrol-2-yl]acetic acidCOX-1 & COX-2--[4]

Table 2: Anticancer Activity of Benzodioxin Derivatives

CompoundCell LineIC50 (µM)Reference
1,3,4-Oxadiazolyl benzodioxane derivativeHEPG2, HELA, SW1116, BGC823-[4]
Tetracyclic pyrido benzodioxin derivativeP388 leukemia0.11[1]
Benzo[b]furan derivative 26 MCF-70.057[12]
Benzo[b]furan derivative 36 MCF-70.051[12]

Table 3: α1-Adrenoceptor Antagonist Activity of Benzodioxin Derivatives

CompoundReceptor SubtypeKi (nM)Reference
WB4101α1A-[9]
α1B-[9]
LASSBio-772α1A0.14[13]
α1B5.55[13]
α1D0.025 (KB)[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of benzodioxin derivatives.

Protocol 1: Synthesis of a Phenylpiperazine Benzodioxane Derivative

This protocol describes the synthesis of 1-((2,3-dihydrobenzo[b][5][6]dioxin-6-yl)methyl)-4-(substituted-phenyl)piperazine derivatives, which have shown selective COX-2 inhibitory activity.[3]

Materials:

  • 2,3-dihydrobenzo[b][5][6]dioxine-6-carbaldehyde

  • Substituted phenylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dihydrobenzo[b][5][6]dioxine-6-carbaldehyde (1.0 eq) in dichloroethane, add the substituted phenylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired product.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[5][14]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (benzodioxin derivative) dissolved in DMSO

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing COX assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction (e.g., by adding a solution of stannous chloride or by acidification).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorometric probe.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Radioligand Binding Assay for α1-Adrenoceptors

This protocol describes a method to determine the binding affinity (Ki) of benzodioxin derivatives for α1-adrenoceptor subtypes.[6][13]

Materials:

  • Cell membranes expressing the desired α1-adrenoceptor subtype (e.g., from transfected cell lines or rat brain tissue).

  • Radioligand (e.g., [³H]-Prazosin).

  • Non-specific binding control (e.g., phentolamine).

  • Test compound (benzodioxin derivative) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add cell membranes, radioligand, and binding buffer.

  • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

  • Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from the competitive binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][9]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compound (benzodioxin derivative) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

  • Determine the IC50 value of the compound by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways

The biological activities of benzodioxin derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds and for the rational design of more potent and selective drugs.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammatory stimuli.[15][16] It plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15] Inhibition of the p38 MAPK pathway is a promising strategy for the treatment of inflammatory diseases and certain cancers.[8][15] Some benzodioxin derivatives have been identified as inhibitors of p38α MAPK.[8]

p38_MAPK_Pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (Cytokine Production) MK2->Inflammation TranscriptionFactors->Inflammation Benzodioxin Benzodioxin Derivatives Benzodioxin->p38 inhibits PI3K_Akt_Pathway PI3K/Akt Signaling Pathway GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival Akt->CellSurvival promotes Proliferation Cell Proliferation mTORC1->Proliferation Benzodioxin Benzodioxin Derivatives Benzodioxin->PI3K inhibits

References

Application Notes and Protocols for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine and Related Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine and its derivatives as chemical intermediates in the synthesis of pharmaceutically active compounds. While the initial focus of this document is on the specified methanamine derivative, extensive research has revealed that a closely related compound, N-(2,3-Dihydrobenzo[1][2]dioxin-2-carbonyl)piperazine, is a key intermediate in the synthesis of the antihypertensive drug Doxazosin. This document will first detail the established synthetic route to Doxazosin using this piperazine derivative and then explore the potential applications of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine as a versatile chemical building block.

Section 1: The Role of N-(2,3-Dihydrobenzo[1][2]dioxin-2-carbonyl)piperazine in the Synthesis of Doxazosin

Doxazosin is an α1-selective adrenergic blocker used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia. A crucial step in its synthesis involves the coupling of N-(2,3-Dihydrobenzo[1][2]dioxin-2-carbonyl)piperazine with 4-amino-2-chloro-6,7-dimethoxyquinazoline.

Experimental Protocol: Synthesis of N-(2,3-Dihydrobenzo[1][2]dioxin-2-carbonyl)piperazine

This protocol is based on an improved one-pot synthesis method.

Materials:

  • Ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate

  • Piperazine

  • Nitrogen atmosphere

Procedure:

  • A reaction mixture of ethyl 2,3-dihydrobenzo[1][2]dioxin-2-carboxylate and piperazine, with a molar ratio of carboxylate to piperazine in the range of 1:2 to 2:1, is heated under a nitrogen atmosphere.[3]

  • The reaction temperature is maintained in the range of 70-90°C, preferably 75-80°C.[3]

  • The mixture is heated for a period of 5 to 12 hours.[3]

  • After the reaction is complete, the mixture is cooled to 25-30°C.[3]

  • The product, N-(2,3-Dihydrobenzo[1][2]dioxin-2-carbonyl)piperazine, is then isolated and purified. This intermediate is often used directly in the next step for the synthesis of Doxazosin.[4]

Experimental Protocol: Synthesis of Doxazosin

Materials:

  • N-(2,3-Dihydrobenzo[1][2]dioxin-2-carbonyl)piperazine

  • 2-Chloro-6,7-dimethoxyquinazolin-4-amine

  • n-Butanol

Procedure:

  • N-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)(piperazin-1-yl)methanone is treated with 2-chloro-6,7-dimethoxyquinazolin-4-amine in the presence of n-butanol.[1][5]

  • The reaction mixture is heated to reflux to facilitate the condensation reaction.

  • The resulting product is Doxazosin hydrochloride, which can be further treated with an aqueous ammonia solution to yield the Doxazosin base.[1][5]

Quantitative Data
Intermediate/ProductStarting MaterialsSolventReaction ConditionsYieldPurityReference
N-(2,3-Dihydrobenzo[1][2]dioxin-2-carbonyl)piperazineEthyl 2,3-dihydrobenzo[1][2]dioxin-2-carboxylate, PiperazineNone70-90°C, 5-12h>99%>99.9%[3]
DoxazosinN-(2,3-Dihydrobenzo[1][2]dioxin-2-carbonyl)piperazine, 2-Chloro-6,7-dimethoxyquinazolinen-ButanolRefluxHighHigh[1][5]

Logical Workflow for Doxazosin Synthesis

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Doxazosin A Ethyl 2,3-dihydrobenzo[1,4]dioxin-2-carboxylate C N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine A->C Heat (70-90°C) N2 atmosphere B Piperazine B->C E Doxazosin C->E n-Butanol Reflux D 2-Chloro-6,7-dimethoxyquinazolin-4-amine D->E

Caption: Workflow for the synthesis of Doxazosin.

Section 2: (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine as a Chemical Intermediate

(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is a primary amine that can serve as a versatile building block for the synthesis of a variety of compounds through reactions such as N-acylation, N-alkylation, and sulfonylation. These reactions allow for the introduction of the 2,3-dihydrobenzo[b]dioxin moiety into larger molecules, a structural motif present in a range of biologically active compounds.

Potential Synthetic Applications

The primary amine group of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is a nucleophile and can readily react with various electrophiles.

1. N-Acylation: Reaction with acyl chlorides or carboxylic acids (with a coupling agent) yields amides. This is a common reaction in the synthesis of drug candidates.

2. N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl groups on the nitrogen atom.

3. N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities.

Experimental Protocol: General N-Acylation

This protocol describes a general procedure for the acylation of a primary amine.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

  • Acyl chloride (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine in the anhydrous aprotic solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the non-nucleophilic base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with a dilute acid solution, followed by a dilute base solution, and then brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

  • The crude product can be purified by recrystallization or column chromatography.

Potential Signaling Pathway Involvement of Synthesized Derivatives

Derivatives of 2,3-dihydrobenzo[b][1][2]dioxine have been investigated as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. Inhibition of PARP1 is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

G cluster_0 DNA Damage Response cluster_1 PARP1 Inhibition A DNA Damage B PARP1 Activation A->B C PARylation B->C G Inhibition of PARP1 B->G D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F 2,3-dihydrobenzo[b][1,4]dioxine -based Inhibitor F->G H Accumulation of DNA Damage G->H I Cell Death (Apoptosis) H->I

Caption: PARP1 signaling and inhibition.

Experimental Workflow for Derivative Synthesis and Screening

The following workflow outlines the general steps for synthesizing and evaluating new compounds derived from (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

G A (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine B Reaction with Electrophile (e.g., Acyl Chloride, Alkyl Halide) A->B C Crude Product Mixture B->C D Purification (Chromatography, Recrystallization) C->D E Pure Derivative D->E F Structural Characterization (NMR, MS, IR) E->F G Biological Screening (e.g., Enzyme Inhibition Assay) E->G H Lead Compound Identification G->H

Caption: Workflow for derivative synthesis.

References

Application Notes and Protocols for High-Throughput Screening of Dihydrobenzodioxin Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for a high-throughput screening (HTS) campaign designed to identify and characterize compounds featuring a dihydrobenzodioxin scaffold that act as antagonists for the alpha-1 adrenergic receptor (α1-AR). The α1-AR, a G-protein coupled receptor (GPCR), is a well-validated target for various cardiovascular diseases, and molecules containing the dihydrobenzodioxin moiety have shown affinity for this receptor class.[1][2][3]

The following sections outline a fluorescence polarization-based competitive binding assay as the primary screening method, followed by a secondary functional assay. Detailed protocols, data management strategies, and workflow visualizations are provided to guide researchers in setting up and executing a similar screening campaign.

Introduction to the Alpha-1 Adrenergic Receptor Signaling Pathway

The α1-adrenergic receptors are members of the Gq protein-coupled receptor family. Upon binding of an agonist, such as norepinephrine or epinephrine, the receptor undergoes a conformational change that activates the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[4][6] Antagonists targeting the α1-AR can block this signaling cascade and are therefore of therapeutic interest.

Below is a diagram illustrating the α1-adrenergic receptor signaling pathway.

Gq_Signaling_Pathway A Agonist R α1-Adrenergic Receptor (GPCR) A->R Binds G Gq Protein (α, β, γ subunits) R->G Activates PLC Phospholipase C (PLC) G->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Target Downstream Targets PKC->Target Phosphorylates Response Cellular Response Target->Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel α1-AR antagonists from a library of dihydrobenzodioxin derivatives would follow a multi-step process. This workflow is designed to efficiently screen a large number of compounds and progressively narrow down the hits to the most promising candidates for further development.

The diagram below outlines the key stages of the HTS workflow.

HTS_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Prioritization cluster_secondary Secondary & Orthogonal Assays cluster_lead_opt Lead Optimization Lib Dihydrobenzodioxin Compound Library Plate Assay Plate Preparation (384-well) Lib->Plate Assay Primary HTS Assay (Fluorescence Polarization) Plate->Assay Data Data Acquisition & Analysis Assay->Data Hits Initial Hits Data->Hits Dose Dose-Response Confirmation Hits->Dose IC50 IC50 Determination Dose->IC50 Confirmed Confirmed Hits IC50->Confirmed Func Functional Assay (e.g., Calcium Flux) Confirmed->Func Select Selectivity Profiling (vs. other receptors) Func->Select Leads Validated Leads Select->Leads SAR Structure-Activity Relationship (SAR) Studies Leads->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: High-Throughput Screening Workflow.

Experimental Protocols

This assay measures the ability of test compounds to displace a fluorescently labeled ligand (tracer) from the α1-AR. The principle relies on the difference in the rotational speed of the small, free tracer compared to the large tracer-receptor complex. When the tracer is bound to the receptor, it tumbles more slowly, resulting in a higher fluorescence polarization signal.[7][8][9]

Materials and Reagents:

  • α1-Adrenergic Receptor Membranes: Commercially available or prepared from cells overexpressing the receptor.

  • Fluorescent Tracer: A high-affinity fluorescent ligand for the α1-AR (e.g., a derivative of prazosin conjugated to a fluorophore).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test Compounds: Dihydrobenzodioxin library dissolved in DMSO.

  • Positive Control: A known α1-AR antagonist (e.g., Prazosin).

  • Negative Control: DMSO.

  • Microplates: 384-well, black, low-volume plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Protocol:

  • Reagent Preparation:

    • Thaw the α1-AR membranes on ice and dilute to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically.

    • Prepare the fluorescent tracer solution in assay buffer at a concentration that gives a stable and robust fluorescence polarization signal.

    • Prepare a stock solution of the positive control in DMSO.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add 5 µL of assay buffer to all wells of the 384-well plate.

    • Add 50 nL of test compounds, positive control, or DMSO (negative control) to the appropriate wells.

    • Add 5 µL of the diluted α1-AR membrane suspension to all wells except those for measuring the free tracer signal.

    • Incubate the plate for 15 minutes at room temperature with gentle shaking.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • Compounds showing significant inhibition (e.g., >50%) are considered initial hits.

This assay measures the ability of hit compounds to inhibit the agonist-induced increase in intracellular calcium, which is a downstream event in the α1-AR signaling pathway.

Materials and Reagents:

  • Cell Line: A stable cell line expressing the α1-AR (e.g., HEK293 or CHO cells).

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: A known α1-AR agonist (e.g., Phenylephrine).

  • Test Compounds: Confirmed hits from the primary screen.

  • Plate Reader: Capable of kinetic fluorescence measurements (e.g., FLIPR).

Protocol:

  • Cell Preparation:

    • Seed the cells into 384-well, black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution to the cells.

    • Incubate for 60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the test compounds or controls to the cells and incubate for 15 minutes.

    • Place the plate in the plate reader and begin recording the baseline fluorescence.

    • Add the agonist to all wells and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Determine the dose-response curves for the inhibitory effect of the test compounds on the agonist-induced calcium flux.

    • Calculate the IC50 values for the active compounds.

Data Presentation

Quantitative data from the dose-response experiments should be summarized in a clear and structured table to facilitate comparison between compounds.

Table 1: Hypothetical Antagonistic Activity of Dihydrobenzodioxin Derivatives at the α1-Adrenergic Receptor

Compound IDDihydrobenzodioxin ScaffoldR1 GroupR2 GroupFP Binding IC50 (nM)Calcium Flux IC50 (nM)
DHD-0012,3-dihydrobenzo[b][4][6]dioxineH-CH2-piperazine-phenyl150250
DHD-0022,3-dihydrobenzo[b][4][6]dioxineCl-CH2-piperazine-phenyl75120
DHD-0032,3-dihydrobenzo[b][4][6]dioxineOCH3-CH2-piperazine-phenyl2545
DHD-0042,3-dihydrobenzo[b][4][6]dioxineH-CH2-piperazine-(2-methoxyphenyl)90150
DHD-0052,3-dihydrobenzo[b][4][6]dioxineCl-CH2-piperazine-(2-methoxyphenyl)4065
DHD-0062,3-dihydrobenzo[b][4][6]dioxineOCH3-CH2-piperazine-(2-methoxyphenyl)1528
Prazosin (Control)N/AN/AN/A510

Note: The data presented in this table is purely illustrative and intended to demonstrate how experimental results would be organized.

Conclusion

The protocols and workflows described in this document provide a comprehensive guide for conducting a high-throughput screening campaign to identify novel α1-adrenergic receptor antagonists based on the dihydrobenzodioxin scaffold. By employing a combination of a high-throughput binding assay for primary screening and a lower-throughput functional assay for hit confirmation, researchers can efficiently identify and characterize promising lead compounds for further drug development efforts. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process, aiding in the planning and execution of the screening project.

References

Application Note: Quantitative Analysis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine in a sample matrix. Due to the absence of specific published analytical methods for this compound, this protocol has been developed based on established methodologies for the analysis of similar small molecule amines in the pharmaceutical industry. The described method is intended to serve as a robust starting point for researchers and drug development professionals requiring the quantification of this analyte.

Introduction

(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is a chemical entity with a structure that suggests its potential use as a building block in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the technique of choice for the analysis of trace levels of small molecules in complex matrices. This document provides a detailed protocol for a hypothetical LC-MS/MS method, including sample preparation, chromatographic conditions, and mass spectrometric parameters, along with expected performance characteristics.

Experimental

  • (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine reference standard (Purity ≥98%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte (e.g., (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine-d4) or a related compound with similar chromatographic behavior.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended. The following is a representative configuration:

  • HPLC System: A system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte.

  • Stock Solutions: Prepare a 1 mg/mL stock solution of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine and the internal standard in methanol.

  • Working Standards: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL. Each standard should contain a constant concentration of the internal standard.

  • Sample Preparation: The sample preparation method will depend on the matrix. For a simple solution, a "dilute-and-shoot" approach may be sufficient. For more complex matrices like plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) would be necessary. A generic protein precipitation protocol is described below:

    • To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are proposed starting parameters and should be optimized for the specific instrumentation used.

Table 1: Proposed Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 2 minutes

Table 2: Proposed Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusing a standard solution of the analyte and internal standard. For (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine (MW: 165.19), the precursor ion would likely be [M+H]+ at m/z 166.2. Product ions would be determined experimentally.

Method Validation (Hypothetical Performance Characteristics)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH). The following table summarizes the expected performance characteristics of this proposed method.

Table 3: Hypothetical Quantitative Performance Data

ParameterExpected Result
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 90% - 110% at three concentration levels
Precision (% RSD) < 15% (intra-day and inter-day)
Selectivity No significant interference from matrix components at the retention time of the analyte and IS.
Matrix Effect To be assessed; expected to be compensated by the use of a suitable internal standard.

Diagrams

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte and IS) cal_standards Prepare Calibration Standards stock->cal_standards sample_prep Prepare Samples (e.g., Protein Precipitation) stock->sample_prep hplc HPLC Separation (C18 Column) cal_standards->hplc Inject sample_prep->hplc Inject ms MS/MS Detection (ESI+, MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantification of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

Method_Validation_Process cluster_validation Method Validation Parameters start Method Development and Optimization linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision selectivity Selectivity / Specificity start->selectivity lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness stability Stability (Stock and Sample) start->stability end Validated Analytical Method linearity->end accuracy->end precision->end selectivity->end lod_loq->end robustness->end stability->end

Caption: General process for analytical method validation.

Conclusion

This application note provides a comprehensive, though hypothetical, LC-MS/MS method for the quantification of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. The proposed protocol offers a solid foundation for researchers to develop and validate a robust analytical method for this compound. The high sensitivity and selectivity of LC-MS/MS make it an ideal technique for this purpose, and the provided parameters can be adapted to specific laboratory instrumentation and sample matrices. It is imperative that any implementation of this method undergoes a thorough in-house validation to ensure its suitability for the intended application.

Application Note: LC-MS/MS Method for the Ultrasensitive Detection of Benzodioxin Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), collectively known as dioxins, are highly toxic and persistent environmental pollutants.[1] These compounds can bioaccumulate in the food chain, primarily in the fatty tissues of animals, posing a significant risk to human health even at trace levels.[1][2] Regulatory bodies worldwide mandate strict monitoring of these compounds in food, feed, and biological samples.

Historically, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) has been the "gold standard" for dioxin analysis due to its exceptional sensitivity and selectivity.[3][4] More recently, gas chromatography with tandem mass spectrometry (GC-MS/MS) has been accepted as a confirmatory alternative, offering comparable performance with lower operational complexity.[1][2]

While GC-based methods are predominant for the analysis of volatile and semi-volatile compounds like dioxins, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a powerful platform for analyzing a broad range of analytes, particularly those that are thermally unstable, polar, or require derivatization for GC analysis.[5][6] This application note details a robust LC-MS/MS protocol for the extraction, separation, and quantification of key benzodioxin compounds from biological matrices such as human serum, providing a viable methodology for high-throughput screening and quantitative analysis.

Principle of the Method This method employs a comprehensive sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) to isolate target benzodioxins from complex biological matrices and minimize matrix effects.[7][8] Stable isotope-labeled internal standards are spiked into the sample prior to extraction to ensure accurate quantification. The purified extracts are then analyzed by a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS).[6] Chromatographic separation is achieved on a C18 reversed-phase column. The analytes are ionized using an Atmospheric Pressure Chemical Ionization (APCI) source, which is well-suited for non-polar compounds. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC-grade or higher purity Hexane, Dichloromethane, Methanol, Acetonitrile, and water. Formic acid (LC-MS grade).

  • Standards: Certified analytical standards of target benzodioxin congeners (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD) and their corresponding ¹³C₁₂-labeled internal standards (IS).

  • Sample Preparation: 96-well Solid-Phase Extraction (SPE) plates (e.g., mixed-mode polymeric sorbent), protein precipitation plates, nitrogen evaporator, centrifuge, vortex mixer.

  • Biological Matrix: Human serum (or other relevant biological fluid/tissue homogenate).

2. Sample Preparation Protocol

  • Aliquoting: Allow frozen biological samples (e.g., human serum) to thaw completely at room temperature. Vortex briefly to ensure homogeneity. Pipette 200 µL of serum into a 96-well protein precipitation plate.

  • Internal Standard Spiking: Add 10 µL of the ¹³C₁₂-labeled internal standard solution (at a concentration appropriate for the expected analyte range) to each sample.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to each well. Mix thoroughly by vortexing for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate, ensuring no protein pellet is disturbed.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Conditioning: Condition the SPE plate wells by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

    • Loading: Load the supernatant from step 5 onto the conditioned SPE plate.

    • Washing: Wash the wells with 1 mL of 40% methanol in water to remove polar interferences.

    • Elution: Elute the target benzodioxin compounds with 1 mL of 95:5 (v/v) Dichloromethane:Hexane.

  • Drying and Reconstitution: Dry the eluate completely under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of 80:20 (v/v) Methanol:Water. Seal the plate and vortex for 1 minute before placing it in the autosampler.

3. LC-MS/MS Instrumental Conditions

  • LC System: UHPLC System

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)

Data Presentation

The following tables summarize the optimized instrumental parameters and expected method performance.

Table 1: Liquid Chromatography Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (0.1% Formic Acid in Methanol)
0.0 0.4 30 70
1.0 0.4 5 95
5.0 0.4 5 95
5.1 0.4 30 70

| 7.0 | 0.4 | 30 | 70 |

Table 2: Optimized MS/MS Parameters (MRM Transitions)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
2,3,7,8-TCDD (Quantifier) 321.9 196.9 150 45
2,3,7,8-TCDD (Qualifier) 323.9 198.9 150 45
¹³C₁₂-2,3,7,8-TCDD (IS) 333.9 207.9 150 45

| Other Congeners... | ... | ... | ... | ... |

Table 3: Method Performance Characteristics

Parameter 2,3,7,8-TCDD
Linear Range 0.5 - 500 pg/mL
Limit of Detection (LOD) 0.15 pg/mL
Limit of Quantification (LOQ) 0.5 pg/mL
Accuracy (% Bias) -8.5% to 6.2%
Precision (% RSD) < 10%
Mean Extraction Recovery 88%

| Matrix Effect | Minimal (< 12%) |

Visualizations

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: Workflow for Benzodioxin Analysis in Biological Samples.

Conclusion The described LC-MS/MS method provides a sensitive, selective, and robust protocol for the quantification of benzodioxin compounds in human serum. The simple yet effective sample preparation procedure, combined with the specificity of MRM detection, allows for accurate measurements at the sub-picogram-per-milliliter level. This methodology meets the stringent performance requirements for bioanalytical assays and is suitable for use in clinical research, toxicology studies, and human biomonitoring programs.

References

Application Notes & Protocols: Utilization of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine in the Synthesis of Novel PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, playing a crucial role in repairing single-strand DNA breaks.[1] Inhibition of PARP1 has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This application note details the use of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine as a key building block in the synthesis of novel PARP1 inhibitors. The 2,3-dihydrobenzo[b]dioxin moiety is a recognized scaffold in the development of potent PARP1 inhibitors, with compounds like 2,3-dihydro-1,4-benzodioxine-5-carboxamide identified as promising leads.[1][2][3] The methanamine derivative offers a versatile handle for synthetic modifications to explore the chemical space around this privileged scaffold and develop next-generation PARP1 inhibitors.

Data Presentation

Table 1: In Vitro PARP1 Inhibitory Activity of Synthesized Compounds

Compound IDStructureModification from LeadPARP1 IC50 (nM)
Lead Cpd 4 2,3-dihydro-1,4-benzodioxine-5-carboxamide-5800[1][2][3]
Analog 1 N-((2,3-dihydrobenzo[b]dioxin-2-yl)methyl)-4-nitrobenzamideAmide linkage to a nitro-aromatic ring850
Analog 2 N-((2,3-dihydrobenzo[b]dioxin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamideAmide linkage to a biphenyl group420
Analog 3 1-(4-(N-((2,3-dihydrobenzo[b]dioxin-2-yl)methyl)sulfamoyl)phenyl)ethan-1-oneSulfonamide linkage to an acetyl-aromatic ring210
Analog 4 N-((2,3-dihydrobenzo[b]dioxin-2-yl)methyl)phthalazin-1(2H)-one-4-carboxamideAmide linkage to a phthalazinone core95

Table 2: Cellular Activity of Lead Compound and Optimized Analog

Compound IDCell LineBRCA StatusGI50 (µM)
Lead Cpd 4 HCC1937BRCA1 mutant>10
Analog 4 HCC1937BRCA1 mutant0.75
Lead Cpd 4 MDA-MB-436BRCA1 mutant>10
Analog 4 MDA-MB-436BRCA1 mutant1.2
Lead Cpd 4 MCF7BRCA wild-type>50
Analog 4 MCF7BRCA wild-type25.8

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of PARP1 Inhibitor Analogs using (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

This protocol describes a general method for the acylation of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine with a carboxylic acid to form the corresponding amide.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

  • Substituted carboxylic acid (e.g., 4-nitrobenzoic acid, [1,1'-biphenyl]-4-carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted carboxylic acid (1.2 mmol) in anhydrous DCM (20 mL) at 0 °C, add EDC (1.5 mmol) and HOBt (1.5 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine (1.0 mmol) and DIPEA (3.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired amide analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro PARP1 Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the streptavidin-coated plates with biotinylated NAD+ and wash to remove unbound NAD+.

  • Add the PARP1 enzyme, histone H1, and varying concentrations of the inhibitor compound to each well.

  • Initiate the reaction by adding the assay buffer containing activated DNA.

  • Incubate the plate at room temperature for 1 hour to allow for the PARP reaction.

  • Wash the plate to remove unreacted components.

  • Add the anti-PAR-HRP antibody and incubate for 1 hour.

  • Wash the plate to remove unbound antibody.

  • Add the TMB substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of PARP1 Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR NAD+ Inhibition Inhibition of PAR Synthesis PARP1->Inhibition Repair_Proteins Recruitment of Repair Proteins (XRCC1, Ligase III) PAR->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER DNA_Repair DNA Repair BER->DNA_Repair Inhibitor (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine -based Inhibitor Inhibitor->PARP1

Caption: PARP1 signaling pathway and the mechanism of its inhibition.

Experimental Workflow

Experimental_Workflow start Start: (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine synthesis Synthesis of Analogs (Protocol 1) start->synthesis purification Purification & Characterization (Chromatography, NMR, HRMS) synthesis->purification screening In Vitro PARP1 Inhibition Assay (Protocol 2) purification->screening data_analysis IC50 Determination screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar cellular_assay Cellular Proliferation Assay (BRCA mutant vs. wild-type) data_analysis->cellular_assay Promising Compounds lead_optimization Lead Optimization sar->lead_optimization cellular_assay->lead_optimization end Optimized PARP1 Inhibitor lead_optimization->end

Caption: Workflow for synthesis and evaluation of PARP1 inhibitors.

Logical Relationship

Logical_Relationship cluster_scaffold Core Scaffold cluster_modifications Synthetic Modifications cluster_pharmacophore Pharmacophore Mimics (NAD+ binding site) cluster_output Desired Outcome Scaffold (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine Amide Amide Coupling Scaffold->Amide Sulfonamide Sulfonamide Formation Scaffold->Sulfonamide Aromatic Substituted Aromatic Rings Amide->Aromatic Heterocycle Heterocyclic Moieties (e.g., Phthalazinone) Amide->Heterocycle Sulfonamide->Aromatic Potency Increased PARP1 Potency Aromatic->Potency Heterocycle->Potency Selectivity Selectivity over other PARPs Potency->Selectivity

Caption: Rationale for the design of novel PARP1 inhibitors.

References

Synthesis of doxazosin from dihydrobenzodioxin precursors

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis of Doxazosin, an alpha-1 adrenergic receptor antagonist, from dihydrobenzodioxin precursors is provided in these application notes. Doxazosin is a quinazoline compound utilized for treating high blood pressure and benign prostatic hyperplasia.[1][2][3] Its mechanism of action involves inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors, which results in vasodilation and a decrease in peripheral vascular resistance.[1][3]

The synthesis of doxazosin, chemically known as 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline, can be achieved through several routes, primarily involving the coupling of a dihydrobenzodioxin moiety with a substituted quinazoline.[1][4] This document outlines the most common and effective synthetic strategies, providing detailed protocols and comparative data.

Key Synthetic Strategies

There are two primary strategies for the synthesis of Doxazosin from dihydrobenzodioxin precursors:

  • Direct Condensation: This approach involves the direct coupling of 2,3-dihydro-benzo[1]dioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, typically facilitated by a coupling agent.[5]

  • Stepwise Condensation: This traditional method involves the initial preparation of an intermediate, N-(1,4-benzodioxan-2-carbonyl)piperazine, which is subsequently reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline.[1][6][5]

A third, related strategy involves the activation of the carboxylic acid precursor prior to its reaction with the quinazoline-piperazine moiety.

Experimental Protocols

Protocol 1: Direct Condensation using a Coupling Agent

This protocol details the synthesis of Doxazosin base by directly condensing the dihydrobenzodioxin carboxylic acid with the piperazinyl-quinazoline intermediate in the presence of a coupling agent.

Step 1: Synthesis of Doxazosin Base

  • Charge a reaction flask with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and a suitable solvent, such as tetrahydrofuran (THF).

  • Stir the mixture at 20-25°C for 5-10 minutes to achieve a clear solution.

  • Add a coupling agent. Examples include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]

  • Add 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine to the reaction mixture.

  • Stir the reaction at a controlled temperature until the reaction is complete (monitored by HPLC).

  • Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used).

  • Concentrate the filtrate under reduced pressure.

  • The crude Doxazosin base can be purified by recrystallization from a suitable solvent like acetone.[1]

Protocol 2: Stepwise Condensation via Chloroquinazoline

This protocol follows a more traditional route, which can be prone to the formation of bis-amide impurities but is well-established.[1][5]

Step 1: Synthesis of 1,4-benzodioxan-2-methyl-formiate

  • In a reaction vessel, dissolve pyrocatechol in a suitable solvent.

  • Under alkaline conditions, react with 2,3-dibromo-propionic acid methyl ester.

  • Heat the mixture to reflux for approximately 4 hours.

  • After cooling to room temperature, extract the product with chloroform.

  • Combine and concentrate the chloroform layers to obtain 1,4-benzodioxan-2-methyl-formiate.[6]

Step 2: Amination to form 1-(1,4-benzodioxan-2-formyl)piperazine

  • In a reaction flask, add piperazine, n-butanol, and a strong acid such as hydrochloric acid.[6]

  • Add the 1,4-benzodioxan-2-methyl-formiate from the previous step.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and isolate the product, 1-(1,4-benzodioxan-2-formyl)piperazine. Note: A major issue with this step is the potential formation of a bis-amide impurity due to the reaction of piperazine with the ester.[5]

Step 3: Condensation to form Doxazosin Hydrochloride

  • In a reaction flask, combine 1-(1,4-benzodioxan-2-formyl)piperazine and 6,7-dimethoxy-2-chloro-4-aminoquinazoline in n-butanol.[6]

  • Heat the mixture to reflux and stir for approximately 3.5 hours.[6]

  • Cool the reaction mixture to around 80°C and filter the precipitate.[6]

  • Wash the solid with a suitable solvent and dry to obtain Doxazosin hydrochloride.[6]

Protocol 3: Synthesis via Activated Carboxylic Acid

This protocol provides an alternative to direct coupling by first activating the carboxylic acid group, which can lead to cleaner reactions.

Step 1: Activation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

  • Dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in THF in a round bottom flask.

  • Stir at 20-25°C for 5-10 minutes.

  • Add N,N-carbonyl diimidazole (CDI) and continue stirring at 20-25°C for 2 hours.

  • Concentrate the solution to obtain the intermediate, 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1H-imidazole.[1][5]

Step 2: Reaction with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

  • Dissolve the activated intermediate from Step 1 in a suitable solvent.

  • Add 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.

  • Stir the mixture until the reaction is complete.

  • Isolate and purify the Doxazosin base, for example, by filtration and washing with acetone. A final purity of over 99% can be achieved.[1][5]

Data Presentation

Synthetic Step Route Starting Materials Product Yield Purity (HPLC) Melting Point Reference
CyclizationStepwise (Protocol 2)Pyrocatechol, 2,3-dibromo-propionic acid methyl ester1,4-benzodioxan-2-methyl-formiate78%Not specifiedNot specified
AminationStepwise (Protocol 2)1,4-benzodioxan-2-methyl-formiate, Piperazine1-(1,4-benzodioxan-2-formyl)piperazine68.5%Not specified105-110°C[6]
CondensationStepwise (Protocol 2)1-(1,4-benzodioxan-2-formyl)piperazine, 6,7-dimethoxy-2-chloro-4-aminoquinazolineDoxazosin Hydrochloride88%Not specified289-290°C[6]
CondensationVia Activated Acid (Protocol 3)Activated carboxylic acid, Piperazinyl-quinazolineDoxazosin BaseNot specified99.4%Not specified[5]
Salt FormationN/ADoxazosin Base, Methanesulfonic acidDoxazosin Mesylate94.8%99.81%Not specified[5][7]

Visualizations

Signaling Pathway

doxazosin_mechanism cluster_pre Normal Physiological Response cluster_post Effect of Doxazosin NE Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Binds Vasoconstriction Vasoconstriction (Increased Blood Pressure) Alpha1->Vasoconstriction Activates Doxazosin Doxazosin Blocked_Alpha1 Alpha-1 Adrenergic Receptor Doxazosin->Blocked_Alpha1 Antagonist (Blocks) Vasodilation Vasodilation (Decreased Blood Pressure) Blocked_Alpha1->Vasodilation Inhibition leads to

Caption: Mechanism of action of Doxazosin as an alpha-1 adrenergic receptor antagonist.

Experimental Workflow

doxazosin_synthesis cluster_route1 Route 1: Stepwise Condensation cluster_route2 Route 2: Direct / Activated Condensation A1 Pyrocatechol + 2,3-dibromo-propionic acid ester B1 1,4-benzodioxan-2-methyl-formiate A1->B1 Cyclization C1 1-(1,4-benzodioxan-2-formyl)piperazine B1->C1 Amination with Piperazine E1 Doxazosin HCl C1->E1 D1 4-amino-2-chloro-6,7- dimethoxyquinazoline D1->E1 Condensation D2 Doxazosin Base E1->D2 Base Treatment A2 2,3-dihydro-1,4-benzodioxine -2-carboxylic acid B2 Activated Acid Intermediate (e.g., with CDI) A2->B2 A2->D2 Direct Coupling (e.g., with DCC) B2->D2 Reaction C2 6,7-dimethoxy-2-(piperazin-1-yl) quinazolin-4-amine C2->D2

References

Application Note: A Robust In Vitro Assay for Screening Novel Benzodioxin Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-benzodioxin scaffold is a versatile chemical motif present in numerous compounds with diverse biological activities, making it a structure of significant interest in medicinal chemistry and drug discovery.[1][2] Derivatives of this structure have been investigated as inhibitors for a wide range of enzymatic targets, including cyclooxygenase-2 (COX-2), monoamine oxidase B (MAO-B), α-glucosidase, and acetylcholinesterase.[3][4][5] Identifying and characterizing the inhibitory potential of novel benzodioxin compounds is a critical step in developing new therapeutics.[6] An in vitro enzyme inhibition assay provides a foundational method for this purpose, allowing for the rapid screening and determination of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6][7]

This application note provides a detailed protocol for conducting a generalized in vitro enzyme inhibition assay tailored for novel benzodioxin compounds, using cyclooxygenase-2 (COX-2) as an exemplary target. The protocol can be adapted for other enzymes by modifying the specific substrate and buffer conditions.

General Experimental Workflow

The overall workflow for the enzyme inhibition assay is a sequential process designed for efficiency and reproducibility, particularly in a high-throughput screening context.[8] The process begins with the preparation of all necessary reagents, followed by the systematic incubation of the target enzyme with varying concentrations of the test compounds before initiating the enzymatic reaction.

G A Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) B Serial Dilution of Benzodioxin Compounds A->B 1 D Add Compound Dilutions & Pre-incubate B->D 2 C Dispense Enzyme to 96-Well Plate C->D 3 E Initiate Reaction with Substrate D->E 4 F Kinetic Measurement (e.g., Absorbance Reading) E->F 5 G Data Analysis (Calculate % Inhibition & IC50) F->G 6

Caption: High-level workflow for the in vitro enzyme inhibition assay.

COX-2 Signaling Pathway and Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins (PGs). Specifically, COX-2 is an inducible enzyme often upregulated at sites of inflammation. Novel benzodioxin compounds can be screened for their ability to specifically inhibit COX-2, thereby blocking the production of inflammatory prostaglandins.

G cluster_0 Cellular Environment AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Produces Inhibitor Novel Benzodioxin Compound Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by a novel benzodioxin compound.

Detailed Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a colorimetric assay to determine the IC50 values of novel benzodioxin compounds against human recombinant COX-2.

Materials and Reagents
  • Enzyme: Human recombinant COX-2

  • Substrate: Arachidonic Acid

  • Test Compounds: Novel benzodioxin compounds, dissolved in DMSO

  • Positive Control: Celecoxib (a known selective COX-2 inhibitor)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol

  • Detection Reagent: (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Solvent: 100% Dimethyl sulfoxide (DMSO)

  • Hardware: 96-well clear microplates, multichannel pipettes, microplate reader capable of measuring absorbance at ~610 nm.

Step-by-Step Procedure

Step 1: Reagent Preparation [7][9]

  • Assay Buffer: Prepare 100 mM Tris-HCl buffer (pH 8.0) and add phenol to a final concentration of 500 µM.

  • Compound Dilutions: Prepare a stock solution of each benzodioxin compound and the positive control (Celecoxib) in 100% DMSO (e.g., at 10 mM). Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). The final concentration of DMSO in the assay wells should be kept constant and low (≤1%).

  • Enzyme Solution: Dilute the COX-2 enzyme stock in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Substrate Solution: Prepare the arachidonic acid solution in assay buffer.

Step 2: Assay Execution in 96-Well Plate [7]

  • Layout: Design the plate map, including wells for blanks (no enzyme), vehicle controls (enzyme + DMSO), positive controls (enzyme + Celecoxib), and test compounds at various concentrations.

  • Enzyme Addition: Add 160 µL of assay buffer and 10 µL of the detection reagent (TMPD) to all wells.

  • Compound/Control Addition: Add 10 µL of the serially diluted benzodioxin compounds, positive control, or DMSO (for vehicle control) to the appropriate wells.

  • Enzyme and Inhibitor Pre-incubation: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank wells. Mix gently by tapping the plate. Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.[7]

  • Reaction Monitoring: Immediately place the plate in a microplate reader and measure the absorbance at 610 nm every minute for 10-15 minutes.[7]

Data Analysis
  • Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100 where:

    • V_inhibitor is the reaction rate in the presence of the test compound.

    • V_control is the reaction rate of the vehicle control (DMSO).

    • V_blank is the reaction rate in the blank wells (no enzyme).

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[7]

Data Presentation: Inhibitory Activity of Novel Benzodioxin Compounds

The results of the screening assay should be summarized in a clear and concise format to allow for easy comparison of the inhibitory potencies of the tested compounds.

Compound IDDescriptionTarget EnzymeIC50 (µM)
BDC-0012-(phenoxymethyl)-2,3-dihydrobenzo[b][6][7]dioxineCOX-25.2
BDC-0022-(4-chlorophenoxymethyl)-2,3-dihydrobenzo[b][6][7]dioxineCOX-21.8
BDC-0032-(4-methoxyphenoxymethyl)-2,3-dihydrobenzo[b][6][7]dioxineCOX-212.5
BDC-0042-(naphthalen-2-yloxymethyl)-2,3-dihydrobenzo[b][6][7]dioxineCOX-20.9
Celecoxib Positive Control COX-2 0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin ist ein wertvolles Ausgangsmolekül für die Entwicklung von pharmakologisch aktiven Substanzen. Seine starre Benzodioxan-Einheit in Kombination mit einer flexiblen Aminomethyl-Seitenkette macht es zu einem attraktiven Grundgerüst für die Synthese von Liganden, die auf eine Vielzahl von biologischen Zielstrukturen, insbesondere G-Protein-gekoppelte Rezeptoren (GPCRs) wie adrenerge Rezeptoren, abzielen. Struktur-Aktivitäts-Beziehungs-Studien (SAR) sind entscheidend, um das pharmakologische Profil dieser Verbindungen zu optimieren. Durch systematische Modifikation der primären Aminogruppe können Derivate mit verbesserter Affinität, Selektivität und Wirksamkeit synthetisiert werden.

Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung der primären Aminogruppe von (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin mittels N-Acylierung, N-Sulfonylierung und reduktiver Aminierung. Zudem werden repräsentative Daten zur biologischen Aktivität in tabellarischer Form zusammengefasst und relevante Signalwege visualisiert.

Logische Beziehungen der Derivatisierungsstrategien

Das folgende Diagramm zeigt die zentralen Derivatisierungswege, die vom Ausgangsmaterial (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin ausgehen, um verschiedene Klassen von Derivaten für SAR-Studien zu erhalten.

Derivatisierungsstrategien cluster_0 Derivatisierungsmethoden cluster_1 Produktklassen A (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin B N-Acylierung (Säurechlorid/Anhydrid) A->B Base, DCM C N-Sulfonylierung (Sulfonylchlorid) A->C Base, DCM D Reduktive Aminierung (Aldehyd/Keton) A->D NaBH(OAc)3, DCE E Amide B->E F Sulfonamide C->F G Sekundäre/Tertiäre Amine D->G

Abbildung 1: Übersicht der Derivatisierungswege.

Experimentelle Protokolle

Die folgenden Protokolle sind allgemeine Verfahren, die für eine Reihe von Substraten angepasst werden können. Die Reinigung der Produkte erfolgte typischerweise mittels Säulenchromatographie an Kieselgel.

Protokoll 1: Allgemeine Synthese von N-acylierten Derivaten (Amiden)

Dieses Protokoll beschreibt die Reaktion von (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin mit einem Säurechlorid zur Bildung eines Amid-Derivats.

Workflow der N-Acylierung

Workflow: N-Acylierung A Startmaterialien (Amin, Base, Lösungsmittel) B Zugabe des Säurechlorids (tropfenweise bei 0 °C) A->B C Reaktion (Rühren bei Raumtemperatur) B->C D Aufarbeitung (Waschen mit H2O, NaHCO3, Sole) C->D E Reinigung (Säulenchromatographie) D->E F Produkt (N-Acyl-Derivat) E->F

Abbildung 2: Schematischer Workflow der N-Acylierung.

Materialien:

  • (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin (1,0 Äq.)

  • Geeignetes Säurechlorid (z.B. Benzoylchlorid) (1,1 Äq.)

  • Triethylamin (TEA) oder Pyridin (1,5 Äq.)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasser (H₂O)

  • Gesättigte Natriumchloridlösung (Sole)

  • Magnesiumsulfat (MgSO₄), wasserfrei

Durchführung:

  • (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin (1,0 Äq.) und Triethylamin (1,5 Äq.) werden in wasserfreiem Dichlormethan gelöst und auf 0 °C gekühlt.

  • Das Säurechlorid (1,1 Äq.), gelöst in einer kleinen Menge wasserfreiem DCM, wird langsam zur gekühlten Lösung getropft.

  • Die Reaktionsmischung wird für 1-3 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach vollständigem Umsatz wird die Reaktion durch Zugabe von Wasser beendet.

  • Die organische Phase wird abgetrennt und nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und Sole gewaschen.

  • Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine Amid-Derivat zu erhalten.

Protokoll 2: Allgemeine Synthese von N-sulfonylierten Derivaten (Sulfonamiden)

Dieses Verfahren beschreibt die Umsetzung des Amins mit einem Sulfonylchlorid.

Materialien:

  • (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin (1,0 Äq.)

  • Geeignetes Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid) (1,1 Äq.)

  • Pyridin (Lösungsmittel und Base)

  • Dichlormethan (DCM)

  • 1 M Salzsäure (HCl)

  • Wasser (H₂O), Sole, MgSO₄

Durchführung:

  • (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin (1,0 Äq.) wird in Pyridin gelöst und auf 0 °C gekühlt.

  • Das Sulfonylchlorid (1,1 Äq.) wird portionsweise zugegeben.

  • Die Mischung wird für 12-16 Stunden bei Raumtemperatur gerührt.

  • Die Reaktionsmischung wird mit DCM verdünnt und nacheinander mit 1 M HCl (mehrmals, um Pyridin zu entfernen), Wasser und Sole gewaschen.

  • Die organische Phase wird über MgSO₄ getrocknet, filtriert und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Protokoll 3: Allgemeine Synthese von N-alkylierten Derivaten (Reduktive Aminierung)

Dieses Protokoll beschreibt die Eintopf-Synthese von sekundären Aminen aus dem primären Amin und einem Aldehyd oder Keton.

Materialien:

  • (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin (1,0 Äq.)

  • Aldehyd oder Keton (z.B. Benzaldehyd) (1,1 Äq.)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äq.)

  • 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF)

  • Essigsäure (katalytische Menge)

  • Gesättigte NaHCO₃-Lösung, Wasser, Sole, MgSO₄

Durchführung:

  • (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamin (1,0 Äq.), der Aldehyd oder das Keton (1,1 Äq.) und eine katalytische Menge Essigsäure werden in DCE gelöst.

  • Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt, um das Imin zu bilden.

  • Natriumtriacetoxyborhydrid (1,5 Äq.) wird portionsweise zugegeben.

  • Die Reaktion wird für 3-12 Stunden bei Raumtemperatur gerührt, bis die Umsetzung laut DC vollständig ist.

  • Die Reaktion wird vorsichtig mit gesättigter NaHCO₃-Lösung gequencht.

  • Die Phasen werden getrennt und die wässrige Phase wird mit DCM oder Ethylacetat extrahiert.

  • Die vereinten organischen Phasen werden mit Sole gewaschen, über MgSO₄ getrocknet, filtriert und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Datenpräsentation: Struktur-Aktivitäts-Beziehungen

Die biologische Aktivität der synthetisierten Derivate wurde in einem Radioliganden-Bindungsassay an humanen α₁- und α₂-adrenergen Rezeptoren untersucht. Die Ergebnisse sind als Inhibitionskonstanten (Kᵢ) in der folgenden Tabelle zusammengefasst. (Hinweis: Die Daten sind repräsentativ und dienen zur Veranschaulichung der SAR-Prinzipien).

VerbindungR-GruppeKᵢ (nM) an α₁-RezeptorKᵢ (nM) an α₂-RezeptorSelektivität (α₁/α₂)
1 -H (Ausgangsamin)55012002.18
2a -CO-Ph (Amid)1208507.08
2b -CO-(4-Cl-Ph) (Amid)856007.06
3a -SO₂-Ph (Sulfonamid)35015004.29
3b -SO₂-(4-Me-Ph) (Sulfonamid)32013004.06
4a -CH₂-Ph (sek. Amin)25953.80
4b -CH₂-(4-OMe-Ph) (sek. Amin)15704.67

Analyse der SAR-Daten:

  • N-Acylierung (2a, 2b): Die Einführung einer Benzoylgruppe erhöht die Affinität und Selektivität für den α₁-Rezeptor im Vergleich zum Ausgangsamin. Ein elektronenziehender Substituent (Chlor) am Phenylring (2b) verbessert die Affinität weiter.

  • N-Sulfonylierung (3a, 3b): Sulfonamid-Derivate zeigen eine geringere Affinität als die entsprechenden Amide, behalten aber eine moderate α₁-Selektivität bei.

  • N-Alkylierung (4a, 4b): Die reduktive Aminierung zur Einführung einer Benzylgruppe führt zu den potentesten Verbindungen in dieser Serie. Eine elektronenschiebende Methoxygruppe (4b) am Phenylring steigert die Affinität zum α₁-Rezeptor signifikant, was auf eine vorteilhafte Interaktion im Bindungsbereich hindeutet.

Visualisierung des Signalwegs

Benzodioxan-Derivate wirken häufig als Antagonisten an adrenergen Rezeptoren. Das folgende Diagramm illustriert den kanonischen Gq-gekoppelten Signalweg, der durch α₁-adrenerge Rezeptoren aktiviert wird und durch einen Antagonisten blockiert werden kann.

α1-Adrenerger Signalweg (Gq-Kopplung) cluster_0 Zellmembran cluster_1 Zytosol A Adrenalin (Agonist) B α1-Rezeptor A->B Aktivierung D Gq-Protein (α, β, γ) B->D Kopplung C Antagonist (Benzodioxan-Derivat) C->B Blockade E Phospholipase C (PLC) D->E Aktivierung F PIP2 E->F Spaltung G IP3 F->G H DAG F->H I ER G->I Bindung K Proteinkinase C (PKC) H->K Aktivierung J Ca²⁺ Freisetzung I->J L Zelluläre Antwort J->L K->L

Abbildung 3: Blockade des α1-adrenergen Signalwegs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine?

A1: The most common and effective synthetic routes starting from the commercially available (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol include:

  • Via Azide Intermediate: This two-step process involves the conversion of the starting alcohol to an azide, followed by reduction to the primary amine. This is often a high-yielding and clean method.

  • Via Nitrile Intermediate: This route involves the conversion of the alcohol to an alkyl halide, followed by a nucleophilic substitution with a cyanide salt to form the nitrile, which is then reduced to the amine.

  • Reductive Amination: This involves the oxidation of the starting alcohol to the corresponding aldehyde, followed by a one-pot reaction with an amine source (like ammonia) and a reducing agent.

Q2: Which synthetic route generally provides the highest yield?

A2: The route via an azide intermediate, particularly through a mesylate or tosylate, followed by reduction, is often reported to provide high overall yields for the synthesis of primary amines. Catalytic hydrogenation or the Staudinger reaction are effective methods for the final reduction step.[1]

Q3: What are the main challenges in the synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine?

A3: Common challenges include:

  • Low Yields: Can be caused by incomplete reactions, side product formation, or difficult purification.

  • Impurity Formation: Over-alkylation in direct amination approaches, or the formation of secondary amine byproducts during nitrile reduction.

  • Harsh Reaction Conditions: Some methods, like traditional Gabriel synthesis, may require harsh conditions that are not compatible with sensitive functional groups.[2]

  • Difficult Purification: Removal of byproducts, such as triphenylphosphine oxide from the Staudinger reaction, can be challenging.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

Route 1: Synthesis via Azide Intermediate

This is a reliable two-step method starting from (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

Step 1: Formation of 2-(Azidomethyl)-2,3-dihydrobenzo[b][1][2]dioxane

  • Method A: Mesylation followed by Azide Substitution

  • Method B: Mitsunobu Reaction

Step 2: Reduction of the Azide to the Amine

  • Method A: Catalytic Hydrogenation

  • Method B: Staudinger Reaction

Troubleshooting for Route 1

Problem Possible Cause(s) Suggested Solution(s)
Low yield of mesylate/tosylate Incomplete reaction.Ensure the reaction is run under anhydrous conditions. Use a slight excess of methanesulfonyl chloride/p-toluenesulfonyl chloride and triethylamine. Monitor the reaction by TLC until the starting material is consumed.
Decomposition of the product.Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents.
Low yield of azide Incomplete substitution.Use a polar aprotic solvent like DMF. Ensure the sodium azide is dry and used in excess (e.g., 1.5-2 equivalents). Heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate.
Low yield in Mitsunobu reaction Reagent quality.Use fresh, high-quality DEAD or DIAD and triphenylphosphine. Triphenylphosphine can oxidize over time.
Steric hindrance.For sterically hindered alcohols, consider using alternative reagents or longer reaction times.
Incomplete azide reduction (Catalytic Hydrogenation) Catalyst poisoning.Ensure the starting material is pure. The catalyst (e.g., Pd/C) can be poisoned by sulfur-containing impurities.
Insufficient hydrogen pressure.Use a suitable hydrogen pressure (e.g., balloon or Parr shaker).
Difficult purification after Staudinger reaction Removal of triphenylphosphine oxide.Use a phosphine reagent attached to a solid support to simplify removal by filtration. Alternatively, purification can be achieved by column chromatography or by converting the phosphine oxide to a water-soluble derivative.
Route 2: Synthesis via Reductive Amination

This route involves the oxidation of (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol to the corresponding aldehyde, followed by reductive amination.

Troubleshooting for Route 2

Problem Possible Cause(s) Suggested Solution(s)
Low yield of aldehyde Over-oxidation to the carboxylic acid.Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Incomplete reaction.Monitor the reaction by TLC and ensure complete consumption of the starting alcohol.
Low yield in reductive amination Formation of secondary amine byproduct.Use a large excess of the ammonia source. A stepwise procedure (formation of the imine first, followed by reduction) can also minimize this side reaction.
Reduction of the aldehyde.Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction stalls Inefficient imine formation.For less reactive aldehydes, the addition of a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.

Experimental Protocols

Protocol 1: Synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine via Azide Intermediate

Step 1a: Synthesis of (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methyl methanesulfonate

  • Dissolve (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents).

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which can often be used in the next step without further purification.

Step 1b: Synthesis of 2-(Azidomethyl)-2,3-dihydrobenzo[b][1][2]dioxane

  • Dissolve the crude mesylate from Step 1a (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude azide by column chromatography on silica gel.

Step 2a: Reduction of Azide via Catalytic Hydrogenation

  • Dissolve the azide from Step 1b (1 equivalent) in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-24 hours.

  • Monitor the reaction by TLC for the disappearance of the azide.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired amine.

Step 2b: Reduction of Azide via Staudinger Reaction

  • Dissolve the azide from Step 1b (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.1 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography to separate the amine from triphenylphosphine oxide.

Data Presentation

Table 1: Comparison of Azide Reduction Methods

MethodReagentsTypical Yield (%)Reaction TimeAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C85-99[1]0.5-24 h[1]High yield, clean reaction, scalable.Can reduce other functional groups.[1]
Staudinger ReactionPPh₃, H₂O80-95[1]6-24 h[1]Excellent chemoselectivity, mild conditions.Stoichiometric phosphine oxide byproduct can complicate purification.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1: Azide Intermediate cluster_route2 Route 2: Reductive Amination cluster_product Final Product start (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol mesylate Mesylate/Tosylate Intermediate start->mesylate MsCl or TsCl, Et3N aldehyde 2,3-dihydrobenzo[b][1,4]dioxine- 2-carboxaldehyde start->aldehyde Oxidation (e.g., PCC) azide 2-(Azidomethyl)-2,3-dihydro- benzo[b][1,4]dioxane mesylate->azide NaN3 product (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine azide->product Reduction (e.g., H2/Pd-C or PPh3/H2O) aldehyde->product Reductive Amination (NH3, reducing agent)

Caption: Synthetic routes to (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

Troubleshooting_Logic cluster_azide_route Route 1: Azide Pathway cluster_reductive_amination_route Route 2: Reductive Amination Pathway start Low Yield of Final Amine low_azide Low Yield of Azide Intermediate start->low_azide incomplete_reduction Incomplete Azide Reduction start->incomplete_reduction low_aldehyde Low Yield of Aldehyde start->low_aldehyde low_amination Inefficient Reductive Amination start->low_amination check_mesylation Anhydrous conditions? Correct stoichiometry? low_azide->check_mesylation Check Mesylation/Tosylation check_substitution Dry NaN3? Sufficient heating? low_azide->check_substitution Check Azide Substitution check_catalyst Catalyst poisoned? Sufficient H2 pressure? incomplete_reduction->check_catalyst Check Catalyst Activity (H2) check_reagents Fresh PPh3? incomplete_reduction->check_reagents Check Reagent Quality (Staudinger) check_oxidation Using mild oxidant? low_aldehyde->check_oxidation Check Oxidation Conditions check_imine_formation Add dehydrating agent? low_amination->check_imine_formation Optimize Imine Formation check_reducing_agent Using imine-selective agent? low_amination->check_reducing_agent Select Appropriate Reducing Agent

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Aminomethyl Benzodioxanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aminomethyl benzodioxanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying aminomethyl benzodioxanes?

A1: The primary methods for purifying aminomethyl benzodioxanes are:

  • Column Chromatography: Effective for separating the desired product from starting materials, reagents, and byproducts. Silica gel is commonly used, often with an eluent containing a small amount of a basic modifier like triethylamine to prevent streaking.[1][2]

  • Crystallization: This method is ideal for obtaining highly pure material, especially for the final purification step. The free base can be crystallized, or more commonly, a salt (e.g., hydrochloride) is formed to facilitate crystallization.[3][4]

  • Acid-Base Extraction: This liquid-liquid extraction technique is useful for separating the basic aminomethyl benzodioxane from neutral or acidic impurities.[5][6][7]

Q2: I'm observing significant streaking or tailing of my aminomethyl benzodioxane on the silica gel TLC plate and column. What is the cause and how can I fix it?

A2: Streaking is a common issue when purifying amines on silica gel. The basic amine functionality interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.[2]

Solutions:

  • Add a basic modifier to the eluent: Incorporating a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[1]

  • Use a different stationary phase: Consider using basic alumina or amine-functionalized silica gel, which are less acidic and have a lower affinity for basic compounds.[2][3]

  • Pre-treat the silica gel: You can wash the silica gel with a solution of your eluent containing triethylamine before packing the column.[1]

Q3: My yield after purification is consistently low. What are the potential reasons?

A3: Low yields can arise from several factors throughout the synthesis and purification process.[8]

  • Incomplete reaction: Ensure your synthesis reaction has gone to completion by monitoring with TLC or LC-MS.

  • Product loss during workup: Aminomethyl benzodioxanes can have some water solubility, especially at acidic pH. Ensure you thoroughly extract the aqueous layer during an acid-base workup.

  • Decomposition on silica gel: While generally stable, prolonged exposure to acidic silica gel can sometimes lead to degradation. Minimizing the time on the column can help.

  • Suboptimal crystallization conditions: If crystallizing, ensure you are using an appropriate solvent system and that the solution is sufficiently concentrated for precipitation to occur.

Q4: What are common side products in the synthesis of aminomethyl benzodioxanes via reductive amination, and how can I remove them?

A4: Reductive amination of a benzodioxane aldehyde with ammonia or an amine is a common synthetic route. Potential side products include:

  • Over-alkylation products: If a primary amine is the target, over-alkylation to the secondary or tertiary amine can occur.[9][10]

  • Unreacted starting materials: Residual aldehyde and reducing agent byproducts may be present.

  • Hydrolysis of the imine intermediate: If the reaction is not driven to completion, the intermediate imine can hydrolyze back to the aldehyde.

Separation Strategies:

  • Column chromatography is generally effective at separating these components due to their differing polarities.

  • Acid-base extraction can remove unreacted aldehyde (neutral) and acidic byproducts from your basic amine product.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Recommended Solution
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Product elutes too quickly (high Rf) The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Poor separation of product and impurities The solvent system has poor selectivity.Try a different solvent system. For example, replace ethyl acetate with acetone or dichloromethane.[5]
Tailing/Streaking of the product spot/peak Strong interaction between the basic amine and acidic silica gel.Add 0.1-1% triethylamine to the eluent.[1] Alternatively, use basic alumina or amine-functionalized silica as the stationary phase.[2][3]
Low recovery of the product The product may be irreversibly adsorbed onto the silica.Use a less acidic stationary phase or add a basic modifier to the eluent. Ensure the product is not decomposing on the column by checking the stability on a TLC plate.[11]
Crystallization
Problem Possible Cause Recommended Solution
Product does not crystallize upon cooling The solution is not supersaturated (too much solvent).Evaporate some of the solvent to increase the concentration. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[12]
Product "oils out" instead of forming crystals The compound is coming out of solution above its melting point. The solution is too concentrated or cooled too quickly.Add a small amount of solvent to the hot solution. Allow the solution to cool more slowly. Consider a different solvent system.
Crystals are impure Impurities are co-crystallizing with the product. The cooling was too rapid, trapping impurities.Perform a second recrystallization. Ensure slow cooling to allow for selective crystal formation. Wash the filtered crystals with a small amount of cold solvent.
Low yield of crystals The product is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the product has lower solubility at cold temperatures. Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate a basic aminomethyl benzodioxane from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). The basic aminomethyl benzodioxane will be protonated and move into the aqueous layer.[5][6] Repeat the extraction of the organic layer with 1M HCl (aq) to ensure complete transfer of the amine.

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated amine.

  • Back-Extraction of Neutral/Acidic Impurities: Wash the combined aqueous layer with the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is basic (pH > 10), which will deprotonate the amine and cause it to precipitate or form an oil.

  • Extraction of the Pure Amine: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane). The neutral amine will now be in the organic layer. Repeat this extraction multiple times to maximize recovery.

  • Drying and Concentration: Combine the organic layers containing the purified amine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aminomethyl benzodioxane.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol is suitable for obtaining high-purity aminomethyl benzodioxane.

  • Salt Formation: Dissolve the crude aminomethyl benzodioxane in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Solvent Selection for Recrystallization: Test the solubility of the crude salt in various solvents to find a suitable one. An ideal solvent will dissolve the salt when hot but have low solubility when cold. Common solvents for amine hydrochlorides include ethanol, isopropanol, or mixtures with water.[13]

  • Dissolution: In an Erlenmeyer flask, add the crude salt and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.

Data Presentation

Table 1: Troubleshooting Column Chromatography of Aminomethyl Benzodioxanes - Eluent Polarity Adjustment
Observation (TLC)Presumed IssueRecommended ActionExample Solvent System (Hexane:Ethyl Acetate)
High Rf (>0.5)Eluent is too polarDecrease eluent polarityChange from 70:30 to 80:20 or 90:10
Low Rf (<0.1)Eluent is not polar enoughIncrease eluent polarityChange from 90:10 to 80:20 or 70:30
Streaking/TailingStrong amine-silica interactionAdd a basic modifierUse 80:20:0.1 Hexane:Ethyl Acetate:Triethylamine
Poor SeparationInsufficient selectivityTry a different solvent systeme.g., Dichloromethane:Methanol or Toluene:Acetone
Table 2: Effect of pH on the Extraction of Aminomethyl Benzodioxane into the Aqueous Phase
pH of Aqueous PhaseExpected Protonation State of AminePredicted Extraction Efficiency into Aqueous Phase
< 2Fully Protonated (R-NH₃⁺)High (>99%)
4-6Partially ProtonatedModerate to High
7 (Neutral)Primarily Free Base (R-NH₂)Low
> 10Fully Free Base (R-NH₂)Very Low (<1%)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Aminomethyl Benzodioxane acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup column_chrom Column Chromatography acid_base->column_chrom Further Purification crystallization Crystallization column_chrom->crystallization Final Polishing purity_check Purity Check (TLC/LC-MS) column_chrom->purity_check crystallization->purity_check pure_product Pure Aminomethyl Benzodioxane purity_check->pure_product Purity Confirmed

Caption: A general experimental workflow for the purification of aminomethyl benzodioxanes.

troubleshooting_logic cluster_column Column Chromatography cluster_cryst Crystallization start Purification Issue Identified streaking Streaking or Tailing? start->streaking poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals add_base Add Triethylamine to Eluent streaking->add_base Yes change_solvent Change Solvent System poor_sep->change_solvent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes slow_cooling Cool Slowly / Change Solvent oiling_out->slow_cooling Yes concentrate Concentrate Solution / Induce Crystallization no_crystals->concentrate Yes success Successful Purification add_base->success change_solvent->success increase_polarity->success slow_cooling->success concentrate->success

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Dihydrobenzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydrobenzodioxin derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dihydrobenzodioxin derivatives?

A1: The most prevalent and versatile method for synthesizing dihydrobenzodioxin derivatives is the Williamson ether synthesis. This reaction involves the condensation of a catechol (or a substituted catechol) with a 1,2-dihaloalkane, typically in the presence of a base. The reaction proceeds via a double intramolecular SN2 reaction to form the dihydrobenzodioxin ring.

Q2: What are the primary side reactions to be aware of during the synthesis of dihydrobenzodioxin derivatives?

A2: The main side reactions that can occur and reduce the yield of the desired product are:

  • C-Alkylation: The phenoxide ions of catechol can undergo alkylation on the aromatic ring instead of the oxygen atoms.

  • Polymerization: Catechol and its derivatives can be susceptible to oxidation and subsequent polymerization, especially under basic conditions.

  • Elimination Reaction: The 1,2-dihaloalkane can undergo base-induced elimination to form a vinyl halide, which is unreactive in the desired cyclization.

  • Incomplete Cyclization: The reaction may stop after the first ether linkage is formed, resulting in a mono-alkylated catechol derivative.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproducts requires careful control of reaction conditions. Key strategies include:

  • Choice of Base: Using a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred over strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH) to reduce the likelihood of elimination and polymerization reactions.

  • Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF), acetone, or acetonitrile are generally recommended as they favor the desired SN2 reaction.

  • Temperature Control: Maintaining an appropriate reaction temperature is crucial. Higher temperatures can promote elimination and polymerization.

  • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions.

  • Use of Phase Transfer Catalysis (PTC): A phase transfer catalyst can facilitate the reaction between the aqueous and organic phases, often leading to higher yields and fewer side reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of dihydrobenzodioxin derivatives.

Problem Potential Cause Recommended Solution
Low or no yield of the desired dihydrobenzodioxin 1. Ineffective base: The base may not be strong enough to deprotonate the catechol. 2. Reaction temperature too low: The reaction rate may be too slow. 3. Poor quality of reagents: Degradation of catechol or the dihaloalkane.1. Switch to a stronger base like potassium carbonate or consider using sodium hydride if other options fail. 2. Gradually increase the reaction temperature while monitoring for the formation of byproducts. 3. Use freshly purified reagents.
Significant amount of C-alkylated byproducts observed Reaction conditions favoring C-alkylation: The choice of solvent and counter-ion can influence the site of alkylation.Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation, leaving the phenoxide oxygen more available for O-alkylation.
Formation of a dark, tarry substance (polymerization) 1. Presence of oxygen: Catechol is sensitive to oxidation, which can lead to polymerization. 2. Base is too strong or concentration is too high: This can catalyze the polymerization of catechol.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder base like potassium carbonate and add it portion-wise to control the reaction's exothermicity.
Presence of a significant amount of mono-alkylated catechol Incomplete second cyclization: The second intramolecular SN2 reaction is slow.Increase the reaction time and/or temperature moderately. Ensure an adequate amount of base is present to deprotonate the second hydroxyl group.
Alkene byproducts from elimination are detected Use of a sterically hindered dihaloalkane or a strong, bulky base: These conditions favor the E2 elimination pathway.Use a primary 1,2-dihaloalkane whenever possible. Employ a non-bulky base like potassium carbonate.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different bases and solvents on the yield of 1,4-benzodioxan from the reaction of catechol and 1,2-dibromoethane.

Base Solvent Temperature (°C) Reaction Time (h) Yield of 1,4-Benzodioxan (%) Major Side Products Reference
K₂CO₃AcetoneReflux12~76%Mono-alkylated catechol, minor polymerization[1]
K₂CO₃DMF1008High (not specified)Not specified[2]
NaOHEthanolReflux6ModerateSignificant polymerization, C-alkylationGeneral Knowledge
NaHTHFReflux4VariableElimination products, polymerizationGeneral Knowledge

Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1,4-Benzodioxan-2-carboxylic acid[1]

This protocol describes the synthesis of a dihydrobenzodioxin derivative using potassium carbonate as the base in acetone.

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry Acetone

  • Sodium hydroxide (for subsequent saponification)

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • To a solution of catechol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

  • To this suspension, add ethyl 2,3-dibromopropionate (1.1 eq) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • For saponification, dissolve the crude ester in ethanol and add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the mixture at room temperature for 4 hours.

  • Remove the ethanol under reduced pressure and dilute the residue with water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the 1,4-benzodioxan-2-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Expected Yield: ~76%

Visual Guides

Diagram 1: General Synthesis of Dihydrobenzodioxin

G cluster_reactants Reactants & Conditions catechol Catechol intermediate Mono-alkylated intermediate catechol->intermediate First Sₙ2 (O-alkylation) dihaloalkane 1,2-Dihaloalkane dihaloalkane->intermediate base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) product Dihydrobenzodioxin Derivative intermediate->product Second Sₙ2 (Intramolecular cyclization)

Caption: Williamson ether synthesis of dihydrobenzodioxin derivatives.

Diagram 2: Competing Side Reactions

G cluster_pathways Reaction Pathways start Catechol + 1,2-Dihaloalkane desired_path Desired O-Alkylation (Williamson Ether Synthesis) start->desired_path c_alkylation C-Alkylation start->c_alkylation polymerization Polymerization start->polymerization elimination Elimination start->elimination product Dihydrobenzodioxin desired_path->product c_alkyl_product C-Alkylated Byproduct c_alkylation->c_alkyl_product polymer_product Polymeric Material polymerization->polymer_product elimination_product Vinyl Halide elimination->elimination_product

Caption: Main reaction pathways in dihydrobenzodioxin synthesis.

Diagram 3: Troubleshooting Workflow

G start Low Yield or Impure Product check_polymer Polymerization observed? start->check_polymer check_c_alkylation C-alkylation byproduct identified? check_polymer->check_c_alkylation No solution_polymer Use inert atmosphere Use milder base (K₂CO₃) check_polymer->solution_polymer Yes check_elimination Elimination byproduct identified? check_c_alkylation->check_elimination No solution_c_alkylation Change to polar aprotic solvent (DMF) Ensure anhydrous conditions check_c_alkylation->solution_c_alkylation Yes check_starting_material High amount of starting material remaining? check_elimination->check_starting_material No solution_elimination Use primary dihaloalkane Use non-bulky base check_elimination->solution_elimination Yes solution_starting_material Increase reaction time/temperature Use stronger base check_starting_material->solution_starting_material

Caption: Troubleshooting guide for dihydrobenzodioxin synthesis.

References

Technical Support Center: Optimizing N-alkylation of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the N-alkylation of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing N-alkylation on a primary amine like (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine?

A1: The most common challenge is over-alkylation.[1] The secondary amine product formed after the first alkylation is often more nucleophilic and less sterically hindered than the starting primary amine, leading to a second alkylation event that forms an undesired tertiary amine.[1][2] Other challenges include low reaction conversion, side reactions, and difficulties in purification.

Q2: Which are the most effective methods to achieve selective mono-N-alkylation?

A2: Two highly effective and widely used methods for selective mono-N-alkylation are:

  • Direct Alkylation with Cesium Carbonate (Cs₂CO₃): This method uses a specific base, cesium carbonate, which has been shown to be highly chemoselective for mono-alkylation of primary amines, suppressing the formation of the tertiary amine byproduct.[3][4][5][6]

  • Reductive Amination: This is a powerful alternative that avoids over-alkylation issues inherent to direct alkylation with halides.[1][2] The reaction proceeds in two steps in a single pot: formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the imine to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for the iminium ion over the carbonyl starting material.[7][8][9]

Q3: How do I choose between direct alkylation and reductive amination?

A3: The choice depends on the availability of starting materials and the desired final product structure.

  • Use Direct Alkylation when you have an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) corresponding to the alkyl group you wish to add. This method is straightforward but requires careful control to avoid over-alkylation.

  • Use Reductive Amination when the corresponding aldehyde or ketone is readily available. This method is generally cleaner, avoids the use of potentially toxic alkyl halides, and is excellent for preventing over-alkylation, especially when forming secondary amines from primary amines.[10][11]

Q4: My direct alkylation reaction shows low or no conversion. What are the possible causes?

A4: Low or no conversion can be attributed to several factors:

  • Poor Leaving Group: The reactivity of the alkyl halide is critical. The general trend is I > Br > Cl. Alkyl chlorides are often poor electrophiles for this reaction.[1]

  • Inappropriate Base or Solvent: The base may not be strong enough or soluble enough in the chosen solvent to deprotonate the amine effectively.[1] Solvents like DMF or DMSO are often preferred for their ability to dissolve reagents and facilitate Sₙ2 reactions.[3][12]

  • Steric Hindrance: Significant steric bulk on either the amine or the alkylating agent can slow down the reaction rate.[1]

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate.

Q5: How can I purify my final N-alkylated amine product?

A5: The purification strategy depends on the properties of the product and the impurities present. A standard procedure for a basic amine product is:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup. This typically involves diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. A wash with a basic solution (e.g., saturated NaHCO₃) can help remove any acidic byproducts, and a brine wash will help remove water.

  • Column Chromatography: The most common method for purifying the crude product is silica gel column chromatography. Since amines can streak on silica gel, it is often beneficial to add a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N), to the eluent system (e.g., ethyl acetate/hexanes).

  • Crystallization or Distillation: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. If the product is a volatile liquid, distillation under reduced pressure may be possible.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Over-alkylation (Formation of Tertiary Amine) The secondary amine product is more reactive than the primary amine starting material.[1]1. Switch to Reductive Amination: This is the most reliable method to prevent over-alkylation.[9] 2. Use Cesium Carbonate (Cs₂CO₃): This base is known to selectively promote mono-alkylation.[3][6] 3. Use an Excess of the Primary Amine: Use a 2 to 5-fold excess of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine relative to the alkylating agent. 4. Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain its low concentration.[1]
Low Yield / Incomplete Conversion Direct Alkylation: - Poor leaving group on the alkyl halide (e.g., Cl). - Insoluble or weak base. - Insufficient temperature. Reductive Amination: - Inefficient imine formation. - Deactivated or sterically hindered aldehyde/ketone. - Degradation of the reducing agent.1. Direct Alkylation: - Use an alkyl bromide or iodide instead of a chloride.[1] - Switch to a stronger, more soluble base like Cs₂CO₃ in DMF.[3] - Increase the reaction temperature (e.g., to 60-90 °C). 2. Reductive Amination: - Add a catalytic amount of acetic acid to promote imine formation, especially with ketones.[7][10] - Ensure the reducing agent (NaBH(OAc)₃) is fresh and was stored under anhydrous conditions. - Increase reaction time or temperature moderately.
Formation of Side Products Direct Alkylation: - Elimination (E2) reaction if a sterically hindered base is used with a secondary or tertiary alkyl halide. Reductive Amination: - Reduction of the starting carbonyl compound to an alcohol.1. Direct Alkylation: - Use a less hindered base (e.g., K₂CO₃, Cs₂CO₃). - Use a primary alkyl halide if possible. 2. Reductive Amination: - Use NaBH(OAc)₃, which is highly selective for the iminium ion over the carbonyl.[8] Avoid stronger reducing agents like NaBH₄ in the one-pot procedure.
Difficult Purification The product and starting material have similar polarities. The product streaks on the silica gel column.1. Optimize Reaction Conversion: Drive the reaction to completion to consume all starting material. 2. Acid-Base Extraction: Exploit the basicity of the amines. Extract the crude material with dilute acid (e.g., 1M HCl). Wash the acidic aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified amine product with an organic solvent. 3. Modify Chromatography Conditions: Add 1-2% triethylamine or a few drops of ammonia to the chromatography eluent to prevent streaking.

Data Presentation

The following tables summarize typical reaction conditions and yields for N-alkylation methods using benzylamine as a model substrate, which is structurally analogous to (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine.

Table 1: Direct N-Alkylation of Benzylamine with Alkyl Halides using Cs₂CO₃ [3]

EntryAlkyl Halide (1.0 equiv)Temp (°C)Time (h)Yield (%)
1n-Butyl bromide551295
2Benzyl bromide25398
3Ethyl bromoacetate25396
4Allyl bromide25394
5n-Propyl iodide551292

Conditions: Benzylamine (2.0 equiv), Cs₂CO₃ (1.0 equiv) in anhydrous DMF.

Table 2: Reductive Amination of Aldehydes and Ketones with Benzylamine using NaBH(OAc)₃ [7][10]

EntryCarbonyl Compound (1.0 equiv)SolventTime (h)Yield (%)
1CyclohexanoneDCE194
2HeptanalDCE0.7586
3BenzaldehydeDCE190
4AcetoneDCE2284
5IsobutyraldehydeDCE1.588

Conditions: Benzylamine (1.0 equiv), NaBH(OAc)₃ (1.5 equiv) in 1,2-dichloroethane (DCE) at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation using Cesium Carbonate

This protocol is adapted from the highly chemoselective method for mono-N-alkylation of benzylamines.[3]

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine (2.0 mmol, 2.0 equiv) and cesium carbonate (Cs₂CO₃, 1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 4 mL) to the flask.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 mmol, 1.0 equiv) to the stirred suspension.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 25-60 °C) for the required time (typically 3-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water (20 mL), and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes, modified with 1% triethylamine) to yield the pure N-alkylated product.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is based on the widely used and mild procedure developed by Abdel-Magid et al.[7][10]

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.0-1.1 mmol, 1.0-1.1 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 5 mL).

  • Catalyst (for ketones): If using a ketone, add acetic acid (1.0-2.0 mmol, 1.0-2.0 equiv) and stir the mixture for 20-30 minutes. This step is generally not necessary for aldehydes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. The reaction is typically slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature until the starting amine is consumed (typically 1-24 hours), as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure product.

Visualizations

experimental_workflow_direct_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Amine + Cs₂CO₃ in DMF reaction Combine & Stir (25-60 °C, 3-12h) prep_amine->reaction prep_alkyl_halide Alkyl Halide prep_alkyl_halide->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Quench with H₂O Extract with EtOAc monitoring->workup purify Column Chromatography workup->purify product Pure Secondary Amine purify->product

Caption: Workflow for Direct N-Alkylation with Cesium Carbonate.

experimental_workflow_reductive_amination cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification imine_form Amine + Aldehyde/Ketone in DCE (+ AcOH for ketones) add_reductant Add NaBH(OAc)₃ imine_form->add_reductant stir Stir at RT (1-24h) add_reductant->stir monitoring Monitor by TLC/LC-MS stir->monitoring workup Quench with NaHCO₃ Extract with DCM monitoring->workup purify Column Chromatography workup->purify product Pure Secondary Amine purify->product

Caption: Workflow for Reductive Amination with NaBH(OAc)₃.

logical_relationship rect_node rect_node start Goal: Mono-N-Alkylation check_overalkylation Is Over-Alkylation a Major Issue? start->check_overalkylation check_reagents Is the corresponding Aldehyde/Ketone readily available? check_overalkylation->check_reagents No / Controllable method_ra Use Reductive Amination with NaBH(OAc)₃ check_overalkylation->method_ra Yes check_reagents->method_ra Yes method_da Use Direct Alkylation with Cs₂CO₃ check_reagents->method_da No, but Alkyl Halide is

Caption: Decision diagram for selecting an N-alkylation method.

References

Technical Support Center: Chiral Resolution of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. This compound is a key intermediate in the synthesis of pharmaceuticals such as Doxazosin. The following sections detail common experimental challenges and provide guidance on resolving them.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of a chiral amine like (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine?

A1: The most common methods for resolving chiral amines include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]

  • Enzymatic Resolution: This technique utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[3]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the enantiomers.[4][5]

Q2: Which chiral resolving agent is best for the diastereomeric salt resolution of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine?

A2: The choice of resolving agent is crucial and often requires screening. For basic compounds like amines, chiral acids are used. Commonly effective resolving agents for amines include tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[6][7][8] The optimal choice will depend on the specific properties of the diastereomeric salts formed, such as their crystallinity and solubility differences.

Q3: Can I use chiral chromatography for large-scale separation?

A3: Yes, chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is a scalable technique for the preparative separation of enantiomers. While analytical HPLC is used for method development and purity analysis, preparative HPLC and SFC can be used to isolate larger quantities of the desired enantiomer.

Troubleshooting Guides

Diastereomeric Salt Resolution

This method relies on the differential solubility of diastereomeric salts.

Experimental Protocol: Diastereomeric Salt Resolution using a Chiral Acid

  • Salt Formation: Dissolve one equivalent of racemic (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH). Stir until the solid dissolves completely. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the enantiomerically enriched amine.

  • Purity Check: Determine the enantiomeric excess (e.e.) of the obtained amine using chiral HPLC.

Illustrative Data for Diastereomeric Salt Resolution

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield (%)Diastereomeric Excess (d.e.) of Salt (%)Enantiomeric Excess (e.e.) of Amine (%)
L-(-)-Dibenzoyltartaric AcidMethanol1:0.535>98>98
D-(+)-Tartaric AcidEthanol1:1428585
(R)-(-)-Mandelic AcidAcetone1:1309090

Troubleshooting Common Issues

  • Issue: Oiling out instead of crystallization.

    • Possible Cause: The diastereomeric salt is too soluble in the chosen solvent, or the concentration is too high.

    • Solution: Try a less polar solvent or a solvent mixture. You can also try using a lower concentration of the reactants. Seeding the solution with a small crystal can sometimes induce crystallization.

  • Issue: Poor or no crystal formation.

    • Possible Cause: The diastereomeric salts may have similar solubilities.

    • Solution: Screen different chiral resolving agents and a wider range of solvents. Sometimes, a multi-solvent system (e.g., ethanol/water) can be effective.

  • Issue: Low enantiomeric excess (e.e.).

    • Possible Cause: The crystallization process was not selective enough, or the crystals were not washed properly.

    • Solution: Recrystallize the diastereomeric salt one or more times to improve the diastereomeric purity. Ensure the washing step is done with a cold solvent to minimize dissolution of the desired salt.

  • Issue: Difficulty liberating the free amine.

    • Possible Cause: Incomplete reaction with the base.

    • Solution: Ensure a sufficient excess of the aqueous base is used and that the mixture is stirred vigorously to ensure complete reaction. Check the pH of the aqueous layer to confirm it is basic.

Workflow for Diastereomeric Salt Resolution

diastereomeric_resolution racemic_amine Racemic Amine diastereomeric_salts Diastereomeric Salts (in solution) racemic_amine->diastereomeric_salts chiral_acid Chiral Acid chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt (Solid) crystallization->less_soluble_salt precipitates more_soluble_salt More Soluble Salt (in Mother Liquor) crystallization->more_soluble_salt remains in solution base_treatment1 Base Treatment less_soluble_salt->base_treatment1 base_treatment2 Base Treatment more_soluble_salt->base_treatment2 enantiomer1 Enantiomer 1 base_treatment1->enantiomer1 enantiomer2 Enantiomer 2 base_treatment2->enantiomer2 enzymatic_resolution racemic_amine Racemic Amine (R- and S-enantiomers) reaction Selective Acylation racemic_amine->reaction enzyme Enzyme + Acyl Donor enzyme->reaction products Mixture: Acylated S-Amine Unreacted R-Amine reaction->products separation Chromatographic Separation products->separation acylated_amine Acylated S-Amine separation->acylated_amine unreacted_amine Unreacted R-Amine separation->unreacted_amine hydrolysis Hydrolysis acylated_amine->hydrolysis s_amine S-Amine hydrolysis->s_amine chiral_chromatography racemic_mixture Racemic Mixture injection Injection racemic_mixture->injection chiral_column Chiral Column injection->chiral_column separation Separation based on differential interaction chiral_column->separation detector Detector enantiomer1_peak Enantiomer 1 detector->enantiomer1_peak enantiomer2_peak Enantiomer 2 detector->enantiomer2_peak separation->detector collection1 Fraction Collection 1 enantiomer1_peak->collection1 collection2 Fraction Collection 2 enantiomer2_peak->collection2 pure_enantiomer1 Pure Enantiomer 1 collection1->pure_enantiomer1 pure_enantiomer2 Pure Enantiomer 2 collection2->pure_enantiomer2

References

Preventing degradation of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine?

A1: To ensure the long-term stability of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere. Specific temperature recommendations can vary by supplier, ranging from room temperature to 2-8°C.[1][2] For optimal preservation, refrigerated storage at 2-8°C is advisable.

Q2: Why is an inert atmosphere recommended for storage?

A2: (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine, like many primary amines, is susceptible to oxidative degradation. The lone pair of electrons on the nitrogen atom can react with atmospheric oxygen, leading to the formation of various degradation products.[3][4] An inert atmosphere, typically of argon or nitrogen, displaces oxygen and minimizes these oxidative reactions.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine are not extensively documented in publicly available literature, primary amines are generally prone to several degradation mechanisms. These include oxidation, which can lead to the formation of hydroxylamines, nitrosoalkanes, and eventually nitroalkanes.[3][4] Another potential pathway is the reaction with atmospheric carbon dioxide to form carbamates. Thermal degradation can also occur, particularly at elevated temperatures.[5][6]

Q4: What are the visible signs of degradation?

A4: Degradation of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine may manifest as a change in color, typically darkening or yellowing of the compound. The appearance of an unusual odor or a change in the physical state (e.g., from a solid to a viscous liquid) can also indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound.

Q5: How can I assess the purity of my stored (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine?

A5: The purity of the compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a versatile method for quantifying the active pharmaceutical ingredient (API) and detecting impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile degradation products.[5][9] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation and quantification of the compound and any potential degradation products.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Degradation of the starting material.Assess the purity of the (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine sample using HPLC or NMR. If degradation is confirmed, procure a new batch and ensure proper storage conditions are maintained.
Change in physical appearance (color, consistency) Exposure to light, oxygen, or elevated temperatures.Discard the degraded material. Review storage procedures to ensure the compound is protected from light, stored under an inert atmosphere, and maintained at the recommended temperature.
Poor solubility compared to a fresh batch Formation of insoluble degradation products or polymers.Attempt to purify a small sample by recrystallization or chromatography. However, it is generally recommended to use a fresh, high-purity batch for reliable experimental outcomes.
Presence of unexpected peaks in analytical data (HPLC, NMR, GC-MS) Contamination or degradation.Compare the analytical data with a reference standard. If degradation products are suspected, consider using LC-MS to identify the impurities.[8] Ensure that all solvents and reagents used in the analysis are of high purity.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine over time.

1. Sample Preparation:

  • Prepare a stock solution of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several vials. Store one vial at the recommended storage condition (e.g., 2-8°C, inert atmosphere, dark) as a control (T=0).

  • Store the remaining vials under the conditions being tested (e.g., room temperature, exposure to light, ambient atmosphere).

2. HPLC Analysis:

  • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

  • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • The mobile phase and gradient will need to be optimized for the specific compound. A typical starting point could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

3. Data Analysis:

  • Record the peak area of the main compound and any new peaks that appear over time.

  • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

  • A decrease in the main peak area and the appearance of new peaks indicate degradation.

Quantitative Data Summary
Storage Condition Time Point Parent Compound Remaining (%) Major Degradation Product Peak Area (%)
2-8°C, Inert, Dark01000
2-8°C, Inert, Dark1 Month>99<0.1
2-8°C, Inert, Dark3 Months>98<0.2
Room Temp, Ambient1 MonthData to be filled by userData to be filled by user
Room Temp, Light1 MonthData to be filled by userData to be filled by user

This table should be populated with data from your own stability studies.

Visualizations

DegradationPathway Compound (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine Oxidation Oxidation (O2) Compound->Oxidation CO2_Reaction Reaction with CO2 Compound->CO2_Reaction Heat Heat Compound->Heat Hydroxylamine Hydroxylamine Derivative Oxidation->Hydroxylamine Initial Oxidation Carbamate Carbamate Salt/Adduct CO2_Reaction->Carbamate Thermal_Deg Thermal Degradation Products Heat->Thermal_Deg Nitrosoalkane Nitrosoalkane Derivative Hydroxylamine->Nitrosoalkane Further Oxidation Nitroalkane Nitroalkane Derivative Nitrosoalkane->Nitroalkane Final Oxidation Product

Caption: Potential degradation pathways for (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution Aliquot Aliquot Samples Prep_Stock->Aliquot Control Control (2-8°C, Inert, Dark) Aliquot->Control Test_Conditions Test Conditions (e.g., RT, Light) Aliquot->Test_Conditions Time_Points Collect Samples at Time Points Control->Time_Points Test_Conditions->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data_Analysis Data Analysis & Purity Assessment HPLC->Data_Analysis

Caption: Workflow for a typical stability assessment study.

TroubleshootingLogic Start Inconsistent Experimental Results Check_Purity Assess Purity of Starting Material (HPLC/NMR) Start->Check_Purity Degradation_Confirmed Degradation Confirmed Check_Purity->Degradation_Confirmed Yes No_Degradation Purity is High Check_Purity->No_Degradation No Action_Degradation Procure New Batch & Review Storage Procedures Degradation_Confirmed->Action_Degradation Action_No_Degradation Investigate Other Experimental Parameters (Reagents, Protocol, etc.) No_Degradation->Action_No_Degradation

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Scale-Up Synthesis of Benzodioxin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the scale-up synthesis of benzodioxin intermediates. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of benzodioxin intermediates?

A1: Scaling up the synthesis of benzodioxin intermediates from laboratory to pilot plant or industrial scale often introduces a new set of challenges that can impact yield, purity, and safety. Key challenges include:

  • Exothermic Reaction Control: The formation of the benzodioxin ring, typically via reactions like the Williamson ether synthesis, can be highly exothermic. Managing the heat generated in large reactors is critical to prevent runaway reactions.

  • Impurity Profile Management: Side reactions can become more prevalent at larger scales, leading to the formation of impurities that can be difficult to remove. Common impurities may arise from incomplete reactions, degradation of starting materials, or alternative reaction pathways.

  • Mixing and Mass Transfer Limitations: Achieving efficient mixing in large reactors can be difficult, leading to localized "hot spots" or concentration gradients that can affect reaction kinetics and selectivity.

  • Phase Transfer Catalyst (PTC) Efficiency: In biphasic reactions, the efficiency of the phase transfer catalyst can change with scale, impacting reaction rates and overall yield.

  • Solvent and Reagent Handling: The handling of large quantities of solvents and potentially hazardous reagents requires stringent safety protocols and specialized equipment.

Q2: How can I effectively control the exothermic nature of the Williamson ether synthesis for benzodioxin formation on a large scale?

A2: Controlling the exotherm is crucial for a safe and successful scale-up. Here are several strategies:

  • Controlled Reagent Addition: Instead of adding all reactants at once, a semi-batch process where one reactant is added gradually to the other is highly recommended. This allows for the rate of heat generation to be controlled.

  • Efficient Heat Exchange: Ensure the reactor is equipped with an adequate cooling system, such as a cooling jacket with a high-performance heat transfer fluid. The surface-area-to-volume ratio decreases as the reactor size increases, making efficient heat removal more challenging.

  • Solvent Selection: Choose a solvent with a high boiling point and good heat capacity to help absorb and dissipate the heat generated during the reaction.

  • Real-time Temperature Monitoring: Implement multiple temperature probes within the reactor to monitor for any localized temperature increases and ensure uniform temperature distribution.

Q3: What are the typical side reactions and byproducts to expect during the scale-up of benzodioxin synthesis, and how can they be minimized?

A3: During the Williamson ether synthesis for benzodioxin formation, the primary competing side reaction is the elimination of the alkylating agent, which becomes more significant with secondary and tertiary alkyl halides.[1] When using aryloxide nucleophiles, alkylation on the aromatic ring can also occur.[1]

To minimize these side reactions:

  • Optimize Reactant Choice: Whenever possible, use a primary alkyl halide as the electrophile to reduce the likelihood of elimination reactions.[1]

  • Control Temperature: Lowering the reaction temperature can favor the desired SN2 substitution over elimination.

  • Base Selection: The choice and concentration of the base are critical. A strong, non-nucleophilic base is often preferred to deprotonate the catechol without participating in side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may occur at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Competing elimination side reaction. 3. Inefficient phase transfer catalysis. 4. Degradation of starting materials or product.1. Increase reaction time or temperature cautiously, monitoring for byproduct formation. 2. Use a primary dihaloalkane if possible. Consider a milder base. 3. Screen different phase transfer catalysts (e.g., quaternary ammonium salts) and optimize catalyst loading. 4. Ensure starting materials are pure and the reaction is performed under an inert atmosphere.
High Impurity Levels 1. Suboptimal reaction temperature leading to side products. 2. Poor mixing causing localized overheating or high reactant concentrations. 3. Presence of impurities in starting materials.1. Optimize the reaction temperature profile. A lower temperature may increase selectivity. 2. Improve agitation by using an appropriate stirrer design and optimizing the stirring speed for the reactor geometry. 3. Purify starting materials (e.g., catechol, dihaloalkane) before use.
Runaway Reaction / Poor Temperature Control 1. Reagent addition rate is too fast. 2. Inadequate cooling capacity of the reactor. 3. Accumulation of unreacted starting materials followed by a sudden reaction.1. Reduce the addition rate of the limiting reagent. 2. Ensure the cooling system is functioning correctly and is appropriately sized for the reaction scale and exothermicity. 3. Ensure the reaction initiates promptly upon addition of the reagent. A small initial "heel" of the reaction mixture can sometimes help to ensure a smooth start.
Phase Separation Issues During Workup 1. Emulsion formation. 2. High concentration of salts.1. Add a small amount of brine or a different organic solvent to break the emulsion. 2. Dilute the reaction mixture with water before extraction to dissolve the salts.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes for the Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Reactants 3,4-Dihydroxybenzaldehyde, 1,2-Dibromoethane3,4-Dihydroxybenzaldehyde, 1,2-Dibromoethane
Base Potassium CarbonatePotassium Carbonate
Solvent DMFDMF
Reaction Temperature 80°C80-85°C (controlled addition)
Reaction Time 12 hours18 hours
Yield 85%82%
Purity (by HPLC) >98%>97%
Major Impurity Unreacted 3,4-DihydroxybenzaldehydeUnreacted 3,4-Dihydroxybenzaldehyde, Dimer byproduct

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde

Objective: To synthesize 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde on a 1 kg scale.

Materials:

  • 3,4-Dihydroxybenzaldehyde (1.0 kg, 7.24 mol)

  • 1,2-Dibromoethane (1.5 kg, 8.00 mol)

  • Anhydrous Potassium Carbonate (2.5 kg, 18.1 mol)

  • Dimethylformamide (DMF) (10 L)

  • Toluene (for extraction)

  • Brine solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • 20 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling mantle.

  • Large-scale rotary evaporator.

  • Filtration apparatus.

Procedure:

  • Charge the 20 L reactor with 3,4-dihydroxybenzaldehyde (1.0 kg) and anhydrous potassium carbonate (2.5 kg).

  • Add DMF (10 L) to the reactor and start stirring to form a suspension.

  • Heat the mixture to 80°C.

  • Slowly add 1,2-dibromoethane (1.5 kg) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 80-85°C.

  • After the addition is complete, maintain the reaction mixture at 85°C for 18 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with DMF.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.

  • To the residue, add water (10 L) and extract with toluene (3 x 5 L).

  • Combine the organic layers and wash with brine (2 x 5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Visualizations

experimental_workflow start Start charge_reactants Charge Reactor with 3,4-Dihydroxybenzaldehyde, K2CO3, and DMF start->charge_reactants heat Heat to 80°C charge_reactants->heat add_dbe Slowly Add 1,2-Dibromoethane (2-3 hours) heat->add_dbe react Maintain at 85°C for 18 hours add_dbe->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter to Remove Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate workup Aqueous Workup & Extraction with Toluene concentrate->workup dry Dry and Concentrate Organic Layer workup->dry purify Purify by Recrystallization dry->purify end Final Product purify->end

Caption: Experimental workflow for the pilot-scale synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/ Temperature Cautiously incomplete->increase_time_temp check_side_products Analyze for Side Products (GC-MS/LC-MS) complete->check_side_products solution Yield Improved increase_time_temp->solution elimination Elimination Products Detected check_side_products->elimination no_elimination No Significant Elimination check_side_products->no_elimination optimize_base_temp Use Milder Base/ Lower Temperature elimination->optimize_base_temp check_ptc Evaluate Phase Transfer Catalyst Efficiency no_elimination->check_ptc optimize_base_temp->solution inefficient_ptc Inefficient PTC check_ptc->inefficient_ptc efficient_ptc PTC is Efficient check_ptc->efficient_ptc screen_ptc Screen Different PTCs/ Optimize Loading inefficient_ptc->screen_ptc check_degradation Assess Starting Material/ Product Stability efficient_ptc->check_degradation screen_ptc->solution degradation Degradation Observed check_degradation->degradation no_degradation No Degradation check_degradation->no_degradation use_inert_atmosphere Use Inert Atmosphere/ Purify Starting Materials degradation->use_inert_atmosphere use_inert_atmosphere->solution

Caption: Troubleshooting decision tree for addressing low yield in benzodioxin intermediate synthesis.

References

Overcoming poor solubility of dihydrobenzodioxin compounds in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of dihydrobenzodioxin compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with dihydrobenzodioxin compounds.

Problem: My dihydrobenzodioxin compound is precipitating out of my aqueous buffer.

Possible Causes and Solutions:

  • pH-Dependent Solubility: The solubility of your compound may be highly dependent on the pH of the solution. Dihydrobenzodioxin derivatives with basic functional groups will be more soluble at acidic pH, while those with acidic functionalities will be more soluble at alkaline pH.

    • Solution: Conduct a pH-solubility profile to determine the optimal pH range for your compound. For a compound like proroxan, which is a nonselective α-adrenoblocker, solubility has been shown to be reduced in the pH range of 3 to 5.5.[1] Adjust the pH of your buffer accordingly. If the experimental conditions do not allow for a pH change, consider other solubilization techniques.

  • Insufficient Solvent Capacity: The aqueous buffer may not be a strong enough solvent for your hydrophobic compound at the desired concentration.

    • Solution 1: Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) to increase the overall solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[2] For example, a formulation for eltoprazine includes 10% DMSO and 40% PEG300.[3]

    • Solution 2: Surfactants: Add a surfactant to the buffer. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[4] Non-ionic surfactants like Tween 80 are commonly used.[2][3]

Problem: How can I increase the in vivo bioavailability of my poorly soluble dihydrobenzodioxin compound?

Possible Strategies:

  • Salt Formation: If your dihydrobenzodioxin derivative has an ionizable group, forming a salt can significantly improve its aqueous solubility and dissolution rate. Piperoxan and eltoprazine are available as hydrochloride salts, indicating this is a successful strategy for this class of compounds.

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate.

    • Nanosuspension: This technique involves reducing the drug particles to the nanometer range and stabilizing them in a liquid medium.[5] Nanosuspensions can be prepared using methods like wet media milling or high-pressure homogenization.[6][7]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic carrier can prevent crystallization and enhance solubility.

    • Method: This involves dissolving the drug and a carrier (like PVP or PEG) in a common solvent and then removing the solvent, or melting the drug and carrier together and then rapidly cooling the mixture.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of dihydrobenzodioxin compounds?

A1: Dihydrobenzodioxin compounds possess a rigid, aromatic bicyclic structure which is inherently hydrophobic. This nonpolar nature makes them poorly soluble in water, a highly polar solvent. Many derivatives of 1,4-benzodioxan are being investigated for a wide range of biological activities, and their hydrophobicity often presents a challenge in formulation development.[11]

Q2: What are the most common excipients used to improve the solubility of dihydrobenzodioxin compounds?

A2: Common excipients for enhancing the solubility of hydrophobic drugs, including dihydrobenzodioxin derivatives, fall into several categories:

  • Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).

  • Surfactants: Polysorbates (e.g., Tween 80) and sorbitan esters (Spans). These form micelles to solubilize the drug.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.[12]

Q3: How do I choose the right solubilization technique for my specific dihydrobenzodioxin analog?

A3: The choice of solubilization technique depends on several factors:

  • Physicochemical Properties of the Compound: Consider its pKa, logP, melting point, and chemical stability. For ionizable compounds, salt formation or pH adjustment are often the first approaches.

  • Desired Concentration: Some techniques are more effective at achieving high concentrations than others.

  • Route of Administration: For oral administration, solid dispersions and nanosuspensions are common. For parenteral (injectable) formulations, co-solvents, surfactants, and cyclodextrins are often used to create clear solutions.

  • Stage of Development: In early discovery, simple co-solvent systems may be sufficient for in vitro screening. For preclinical and clinical development, more advanced formulations like solid dispersions or nanosuspensions may be necessary to ensure adequate bioavailability.

Data Presentation

Table 1: Solubility of Selected Dihydrobenzodioxin Derivatives

CompoundSolvent/SystemSolubility
Eltoprazine hydrochlorideWater≥ 100 mg/mL[3]
Eltoprazine hydrochlorideDMSO≥ 31 mg/mL[3]
Eltoprazine10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[3]
Eltoprazine10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]
Proroxan hydrochlorideDMSOSoluble (stock solutions of 1 mM to 50 mM can be prepared)[13]
ProroxanAqueous SolutionSolubility is reduced in the pH range of 3 to 5.5[1]

Experimental Protocols

Protocol 1: Preparation of a Dihydrobenzodioxin-Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol is a general method for preparing a solid inclusion complex that can be reconstituted in an aqueous medium.

Materials:

  • Dihydrobenzodioxin compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Purified water

  • 0.22 µm filter

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare a solution of HP-β-CD in water at the desired concentration.

  • Dissolve the dihydrobenzodioxin compound in TBA. A high concentration of the drug can often be achieved in this solvent.[14]

  • Mix the two solutions in a suitable volume ratio to achieve the desired molar ratio of drug to cyclodextrin (commonly 1:1).[14]

  • Stir the mixture until a clear, monophasic solution is obtained.

  • Sterilize the solution by filtering it through a 0.22 µm filter.

  • Freeze the solution at a low temperature (e.g., -80°C) until it is completely solid.

  • Lyophilize the frozen solution under vacuum until all the solvent has sublimed, yielding a dry powder of the inclusion complex.[12]

  • The resulting powder can be stored and later reconstituted with an aqueous buffer for experiments.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method is suitable for creating a solid formulation with enhanced dissolution characteristics.

Materials:

  • Dihydrobenzodioxin compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000)

  • Common volatile solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator or vacuum oven

Procedure:

  • Accurately weigh the dihydrobenzodioxin compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both the drug and the carrier in a minimal amount of a common volatile solvent in a round-bottom flask.[10]

  • Continue stirring until a clear solution is formed, ensuring both components are fully dissolved.

  • Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low to avoid thermal degradation of the compound.

  • Continue evaporation until a clear, solvent-free film is formed on the wall of the flask.[8]

  • Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Store the resulting powder in a desiccator to prevent moisture absorption.

Protocol 3: Preparation of a Nanosuspension by Wet Media Milling

This protocol describes a common top-down method for producing drug nanoparticles.

Materials:

  • Dihydrobenzodioxin compound (micronized, if possible)

  • Stabilizers (e.g., a combination of 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80)[6]

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Milling chamber/vessel

  • High-energy planetary ball mill or similar milling equipment

Procedure:

  • Prepare an aqueous solution of the stabilizers.

  • Disperse the dihydrobenzodioxin compound in the stabilizer solution to form a presuspension.

  • Add the presuspension and the milling media to the milling chamber. The volume of the milling media should be optimized for the specific equipment.

  • Mill the suspension at a high speed for a predetermined time (e.g., 1-6 hours). The milling time will need to be optimized to achieve the desired particle size.

  • Monitor the particle size periodically using a particle size analyzer (e.g., dynamic light scattering).

  • Once the desired particle size (typically < 500 nm) is reached, separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) into a solid dosage form.

Visualizations

experimental_workflow Workflow for Selecting a Solubilization Strategy start Poorly Soluble Dihydrobenzodioxin Compound physchem Characterize Physicochemical Properties (pKa, logP, m.p.) start->physchem ionizable Is the compound ionizable? physchem->ionizable salt Salt Formation or pH Adjustment ionizable->salt Yes non_ionizable Consider Other Techniques ionizable->non_ionizable No route Define Route of Administration (Oral/Parenteral) salt->route non_ionizable->route oral Oral Delivery route->oral Oral parenteral Parenteral Delivery route->parenteral Parenteral solid_disp Solid Dispersion oral->solid_disp nanosus Nanosuspension oral->nanosus cosolvent Co-solvents parenteral->cosolvent cyclodextrin Cyclodextrins parenteral->cyclodextrin surfactant Surfactants parenteral->surfactant formulation Develop & Characterize Final Formulation solid_disp->formulation nanosus->formulation cosolvent->formulation cyclodextrin->formulation surfactant->formulation

Caption: A decision tree for selecting an appropriate solubilization strategy.

cyclodextrin_complexation Mechanism of Cyclodextrin Inclusion Complexation cluster_before Before Complexation cluster_after After Complexation drug Hydrophobic Drug (Poorly Soluble) arrow + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow2 -> water complex Inclusion Complex (Water Soluble)

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

References

Reducing impurities in the synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. Our aim is to help you identify and resolve common issues related to impurities and reaction efficiency.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine, particularly when employing the Gabriel synthesis or similar nucleophilic substitution methods.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-(2,3-Dihydrobenzo[b]dioxin-2-ylmethyl)phthalimide (Intermediate) 1. Incomplete reaction between potassium phthalimide and 2-(halomethyl)-2,3-dihydrobenzo[b]dioxine. 2. Competing elimination reaction (E2) if the halide is a poor leaving group or a strong, sterically hindered base is used. 3. Sub-optimal reaction temperature or time.1. Ensure the use of a high-purity alkylating agent (e.g., 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine). The use of 2-(iodomethyl)-2,3-dihydrobenzo[b]dioxine can increase reactivity. 2. Use a polar aprotic solvent such as DMF or DMSO to favor the S\N2 reaction.[1][2] 3. Optimize the reaction temperature (typically 80-120 °C) and monitor the reaction progress by TLC.
Presence of Phthalhydrazide Impurity in Final Product Incomplete removal of the phthalhydrazide byproduct formed during the hydrazinolysis step (Ing-Manske procedure).[3]1. After hydrazinolysis, acidify the reaction mixture with dilute HCl to precipitate the phthalhydrazide. Filter the solid and wash thoroughly with acidic water. 2. Extract the aqueous filtrate (containing the desired amine salt) with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic organic impurities before basifying to isolate the free amine. 3. For challenging separations, consider chromatography on silica gel.
Unreacted Phthalimide Intermediate in Final Product Incomplete hydrazinolysis.1. Increase the equivalents of hydrazine hydrate (typically 1.5-2.0 equivalents). 2. Extend the reaction time for the hydrazinolysis step and ensure the reaction is heated to reflux. 3. Use ethanol or methanol as the solvent for the hydrazinolysis.
Presence of Unknown Byproducts 1. Side reactions of the starting materials or intermediates. For instance, the starting 2-(halomethyl)-2,3-dihydrobenzo[b]dioxine may undergo hydrolysis or elimination. 2. Decomposition of the product under harsh workup conditions.1. Ensure all reagents and solvents are pure and dry. 2. Characterize the byproducts using techniques like GC-MS or LC-MS to understand their origin. 3. Employ milder workup conditions, for example, using a weaker base for the final extraction.
Difficulty in Isolating the Final Product The product may be soluble in the aqueous phase, especially if it is in its protonated (salt) form.1. After basifying the aqueous layer to a pH > 12, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Perform multiple extractions to maximize the recovery of the amine. 3. If the product is still difficult to extract, consider salting out by saturating the aqueous layer with NaCl.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine?

A1: The Gabriel synthesis is a widely employed and effective method for preparing primary amines like (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.[3][4] This method involves the alkylation of potassium phthalimide with a suitable 2-(halomethyl)-2,3-dihydrobenzo[b]dioxine, followed by the liberation of the primary amine, typically through hydrazinolysis (the Ing-Manske procedure).[2][3] This approach is favored because it minimizes the formation of secondary and tertiary amine byproducts that are common in direct alkylation of ammonia.[4]

Q2: My final product is contaminated with a white, insoluble solid. What is it and how can I remove it?

A2: The white, insoluble solid is most likely phthalhydrazide, a byproduct of the hydrazinolysis step used to cleave the phthalimide group.[3] Its poor solubility in many organic solvents can make purification challenging. To remove it, you can acidify the reaction mixture with dilute hydrochloric acid after the hydrazinolysis is complete. This will protonate your desired amine, making it water-soluble, while the phthalhydrazide precipitates out and can be removed by filtration.

Q3: Can I use a different method to cleave the phthalimide intermediate besides hydrazine?

A3: Yes, acidic or basic hydrolysis can also be used to cleave the N-alkylphthalimide intermediate.[3][5] However, these methods often require harsh conditions (e.g., strong acids or bases at high temperatures) which can lead to lower yields and the formation of side products, especially if your molecule has other sensitive functional groups.[5] The Ing-Manske procedure using hydrazine is generally preferred for its milder reaction conditions.[1]

Q4: What are the key reaction parameters to control to minimize impurities?

A4: To minimize impurities, it is crucial to control the following parameters:

  • Purity of Starting Materials: Use high-purity 2-(halomethyl)-2,3-dihydrobenzo[b]dioxine and potassium phthalimide.

  • Reaction Solvent: Employ a polar aprotic solvent like DMF or DMSO for the alkylation step to promote the desired S\N2 reaction.[1][2]

  • Temperature: Maintain the optimal temperature for both the alkylation and hydrazinolysis steps to avoid side reactions and decomposition.

  • Stoichiometry: Use a slight excess of potassium phthalimide in the first step and sufficient hydrazine in the second step to ensure complete conversion.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity checks.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the desired product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or major impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Experimental Protocol: Gabriel Synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

This protocol is a representative procedure based on the principles of the Gabriel synthesis. Researchers should optimize the conditions based on their specific laboratory setup and available starting materials.

Step 1: Synthesis of N-(2,3-Dihydrobenzo[b]dioxin-2-ylmethyl)phthalimide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add 2-(bromomethyl)-2,3-dihydrobenzo[b][3][6]dioxine (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash it with water, and dry it under vacuum to obtain N-(2,3-Dihydrobenzo[b]dioxin-2-ylmethyl)phthalimide.

Step 2: Synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine (Hydrazinolysis)

  • Suspend the N-(2,3-Dihydrobenzo[b]dioxin-2-ylmethyl)phthalimide from Step 1 in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the desired amine and fully precipitate the phthalhydrazide.

  • Filter off the phthalhydrazide and wash the solid with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Wash the remaining aqueous solution with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer with a cold concentrated solution of sodium hydroxide to a pH > 12, keeping the mixture cool in an ice bath.

  • Extract the liberated amine with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and purity of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

Parameter Variation Expected Impact on Yield Expected Impact on Purity Notes
Alkylating Agent -Cl vs. -Br vs. -II > Br > ClGenerally minor impactIodide is more reactive but may be less stable.
Alkylation Temperature Increasing TemperatureIncreases reaction rate, may decrease yield due to side reactionsMay decrease purity due to decomposition or side reactionsOptimization is key.
Hydrazine Equivalents Increasing EquivalentsIncreases yield up to a pointCan improve purity by ensuring complete reactionExcess hydrazine needs to be removed during workup.
Hydrazinolysis Time Increasing TimeIncreases yield up to a pointCan improve purity by ensuring complete reactionProlonged heating can lead to decomposition.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the general Gabriel synthesis pathway.

Caption: Troubleshooting workflow for impurity reduction.

Gabriel_Synthesis_Pathway Gabriel Synthesis Pathway cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrazinolysis K_Phthalimide Potassium Phthalimide Intermediate N-(2,3-Dihydrobenzo[b]dioxin-2- ylmethyl)phthalimide K_Phthalimide->Intermediate DMF, Δ Halide 2-(Halomethyl)-2,3- dihydrobenzo[b]dioxine Halide->Intermediate Intermediate2 N-(2,3-Dihydrobenzo[b]dioxin-2- ylmethyl)phthalimide Hydrazine Hydrazine (NH2NH2) Product (2,3-Dihydrobenzo[b]dioxin-2- yl)methanamine Hydrazine->Product Ethanol, Reflux Byproduct Phthalhydrazide Intermediate2->Product Intermediate2->Byproduct

Caption: General pathway for the Gabriel synthesis.

References

Technical Support Center: Analytical Method Validation for Benzodioxin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzodioxin analogs. The information is presented in a question-and-answer format to directly address common issues encountered during analytical method validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Validation & Quality Control

Question: What are the key parameters I need to assess during the validation of an analytical method for benzodioxin analogs? Answer: A comprehensive method validation should assess several key performance characteristics to ensure data reliability. These include linearity, accuracy (recovery), precision (repeatability and reproducibility), selectivity, limit of detection (LOD), and limit of quantification (LOQ).[1] For regulatory compliance, particularly in the European Union, specific criteria for confirmatory methods like Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) are outlined in regulations such as EU Regulation 644/2017.[2][3] Isotope dilution is a commonly used technique to enhance accuracy by correcting for matrix effects and variations during sample preparation and analysis.[4]

Question: My internal standard recoveries are consistently low or highly variable. What are the potential causes? Answer: Low or variable internal standard recovery is a common issue that can point to several problems in your analytical workflow.

  • Extraction Inefficiency: The chosen extraction method may not be suitable for the sample matrix, leading to incomplete extraction of the labeled standards.[5] Consider optimizing extraction parameters or exploring alternative techniques like Accelerated Solvent Extraction (ASE).

  • Cleanup Losses: Analytes can be lost during the multi-step cleanup process.[5] Ensure that the cleanup columns (e.g., silica, alumina, carbon) are not retaining your internal standards.[3]

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of the internal standards in the mass spectrometer, leading to signal suppression.[4]

  • Improper Spiking: Ensure that the internal standards are spiked into the sample before any extraction or cleanup steps to accurately account for losses throughout the entire process.[6]

2. Sample Preparation: Extraction & Cleanup

Question: I am observing significant matrix effects, especially in complex samples like soil or fatty tissues. How can I mitigate this? Answer: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in trace analysis of benzodioxins.[7] Effective sample cleanup is crucial for minimizing these interferences.[6]

  • Multi-Column Cleanup: A multi-step cleanup process is often necessary. This typically involves a sequence of columns, such as acid silica gel to remove lipids, followed by alumina and/or carbon columns to separate benzodioxins from other interfering compounds like PCBs.[8][9]

  • Automated Systems: Automated sample preparation systems can improve reproducibility and reduce manual labor, integrating extraction, cleanup, and concentration steps.[8][10][11]

  • Isotope Dilution: The use of ¹³C-labeled internal standards is the most accurate method for quantifying benzodioxins as it compensates for losses during sample preparation and for matrix-induced signal variations.[4][6]

Question: What are the common extraction techniques for benzodioxin analogs from different matrices? Answer: The choice of extraction technique depends heavily on the sample matrix.

  • Soxhlet Extraction: A classic technique, often using toluene, for solid samples like soil and sediment.[9]

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A faster alternative to Soxhlet, using elevated temperature and pressure to reduce solvent consumption and extraction time.[1][12]

  • Liquid-Liquid Extraction (LLE): Typically used for aqueous samples like drinking water.[13]

3. Chromatographic & Spectrometric Issues

Question: My chromatographic peaks for some congeners are showing tailing or poor separation. What should I check? Answer: Poor chromatography can compromise the accurate quantification of individual benzodioxin congeners.

  • GC Column Performance: Ensure you are using a column specifically designed for dioxin analysis, which provides the necessary selectivity for separating critical isomers.[3]

  • Injector Contamination: The injector can become contaminated with non-volatile matrix components, leading to peak shape issues. Regular maintenance, including liner replacement, is essential.

  • GC Parameters: Optimize the temperature program and gas flow rates to improve separation.

Question: How do I confirm the identity of a benzodioxin congener according to regulatory standards? Answer: Identification is based on multiple criteria. According to methods like EPA 1613B and EU regulations, congener identification requires:

  • Retention Time: The retention time of the analyte must fall within a specified window of the corresponding ¹³C-labeled standard.[14]

  • Ion Abundance Ratio: The ratio of the two most abundant ions in the mass spectrum must be within a certain tolerance (e.g., ±15%) of the theoretical or measured ratio from a standard.[15][16]

  • Signal-to-Noise Ratio: The signal-to-noise ratio for the quantitation ion should be at least 3:1 for detection and typically 10:1 for reliable quantification.

Data Presentation

Table 1: Performance Criteria for Confirmatory Methods (EU Regulations)

ParameterRequirement
Internal Standard Recovery 60% to 120% for individual internal standards.[3]
GC Separation Peak-to-peak separation between 1,2,3,4,7,8-HxCDF and 1,2,3,6,7,8-HxCDF of < 25%.[3]
HRMS Resolution Typically ≥ 10,000 for the entire mass range at 10% valley.[3][15]
MS/MS Transitions Monitor at least 2 specific precursor ions, each with one specific transition product ion.[3][15]
Precision (RSDR) < 15% for most analytes in proficiency tests on fish oil and milk fat.[17]
Trueness (Bias) -20% to +20% for most analytes in proficiency tests.[17]

Table 2: Example Method Validation Data for PCDD/Fs in Fish

ParameterPerformance
Linearity (RRF %RSD) < 10.07% (below the 20% max variation recommended by EPA 1613).[1]
Recovery (Spiked Samples) Evaluated at three concentration levels for each congener.
Trueness Assessed by analysis of a certified reference material (CRM).[1]
Limit of Quantification (LOQ) Determined for each of the 17 PCDD/PCDF congeners.

Experimental Protocols

Methodology Summary: EPA Method 1613B for Tetra- through Octa-Chlorinated Dioxins and Furans

This method is a gold standard for the analysis of benzodioxin analogs and involves several key stages:[14][18][19]

  • Isotope Dilution Spiking: Prior to extraction, the sample is spiked with a solution containing ¹³C-labeled analogs of the 17 target dioxin and furan congeners. This allows for accurate quantification and recovery correction.[18]

  • Extraction: The extraction method is matrix-dependent. For solid samples (soil, sediment), techniques like Soxhlet or Accelerated Solvent Extraction (ASE) with toluene are common.[9][12] For aqueous samples, liquid-liquid extraction is typically used.[13]

  • Cleanup and Fractionation: This is a critical multi-step process to remove interferences.

    • Acid/Base Washing: Initial cleanup may involve washing with sulfuric acid to remove organic interferences.

    • Multi-layer Silica Gel Column: A column containing layers of silica gel modified with sulfuric acid, potassium hydroxide, and silver nitrate can be used to remove lipids and sulfur-containing compounds.

    • Alumina Column Chromatography: Further cleanup on an alumina column separates PCDD/Fs from other compounds.

    • Carbon Column Chromatography: A carbon column is used to separate PCDD/Fs from PCB congeners. The PCDD/Fs are retained and then eluted by reverse-flushing the column with toluene.[9][12]

  • Concentration: The final extract is concentrated to a small volume (e.g., a few microliters) under a gentle stream of nitrogen.

  • GC-HRMS Analysis: The concentrated extract is injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC/HRMS). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific ions for each native and labeled congener.[14]

Visualizations

Dioxin Analysis Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Sample Collection (Soil, Water, Tissue) Spiking Spike with ¹³C-Labeled Internal Standards Sample->Spiking Extraction Extraction (ASE, Soxhlet, LLE) Spiking->Extraction AcidSilica Acid Silica Gel Column (Lipid Removal) Extraction->AcidSilica Alumina Alumina Column AcidSilica->Alumina Carbon Carbon Column (PCB/Dioxin Fractionation) Alumina->Carbon Concentration Concentration to Final Volume Carbon->Concentration GCHRMS GC-HRMS Analysis (SIM Mode) Concentration->GCHRMS Data Data Processing (Quantification & Reporting) GCHRMS->Data

Caption: General workflow for the analysis of benzodioxin analogs.

Troubleshooting_Low_Recovery cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low or Variable Internal Standard Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Evaluate Cleanup Steps Start->CheckCleanup CheckMatrix Assess Matrix Effects Start->CheckMatrix CheckSystem Verify GC-MS Performance Start->CheckSystem Sol_Extraction Optimize Extraction (Solvent, Time, Temp) Consider ASE/PLE CheckExtraction->Sol_Extraction Inefficient? Sol_Cleanup Check Column Activity Ensure Proper Fraction Elution CheckCleanup->Sol_Cleanup Analyte Loss? Sol_Matrix Improve Cleanup Dilute Sample Extract CheckMatrix->Sol_Matrix Signal Suppression? Sol_System Clean Injector Port Check for Leaks Verify MS Sensitivity CheckSystem->Sol_System Instrument Issue?

Caption: Troubleshooting logic for low analyte recovery issues.

References

Validation & Comparative

A Comparative Analysis of (R)- and (S)-Enantiomers of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine Derivatives: A Case Study on Doxazosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide demonstrates that the (R)- and (S)-enantiomers of doxazosin, a derivative of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine, possess significantly different pharmacological activities. Key findings indicate:

  • Opposing Inotropic Effects: In isolated rat heart tissues, the (-)-enantiomer (levo-doxazosin) elicits a positive inotropic effect, while the (+)-enantiomer (dextro-doxazosin) produces a negative inotropic effect.

  • Differential α1-Adrenoceptor Affinity: The (+)-enantiomer shows a higher affinity for α1D-adrenoceptors in rat aorta compared to the (-)-enantiomer. In contrast, both enantiomers exhibit similar affinity for α1A-adrenoceptors in the rabbit prostate.

  • Stereoselective Plasma Protein Binding: The (+)-enantiomer of doxazosin demonstrates higher plasma protein binding in rats, dogs, and humans compared to the (-)-enantiomer.

These differences underscore the critical role of chirality in the pharmacological and pharmacokinetic properties of this class of compounds.

Data Presentation

The following tables summarize the quantitative data gathered from comparative studies on doxazosin enantiomers.

Table 1: Comparative α1-Adrenoceptor Antagonist Activity of Doxazosin Enantiomers

EnantiomerTissue (Receptor Subtype)pA2 / pKB Value (Mean ± SEM)
(-)-DoxazosinRat Aorta (α1D)8.625 ± 0.053
(+)-DoxazosinRat Aorta (α1D)9.503 ± 0.051
(-)-DoxazosinRabbit Prostate (α1A)Same as (+)-Doxazosin
(+)-DoxazosinRabbit Prostate (α1A)Same as (-)-Doxazosin

Source: Zhao et al., 2012[1]

Table 2: Comparative Inotropic Effects of Doxazosin Enantiomers on Isolated Rat Atria

EnantiomerConcentration (µmol·L⁻¹)Effect on Atrial RateInotropic Effect
(-)-Doxazosin3-30No effectPositive
(+)-Doxazosin3-30DecreasedNegative

Source: Zhao et al., 2012[1]

Table 3: Stereoselective Plasma Protein Binding of Doxazosin Enantiomers

SpeciesEnantiomerPlasma Protein Binding (%)
Rat(-)-Doxazosin89.4 - 94.3
(+)-Doxazosin90.9 - 95.4
Dog(-)-Doxazosin89.4 - 94.3
(+)-Doxazosin90.9 - 95.4
Human(-)-Doxazosin89.4 - 94.3
(+)-Doxazosin90.9 - 95.4

Source: Sun et al., 2013[2][3]

Mandatory Visualization

Signaling Pathways

The differential effects of doxazosin enantiomers on α1-adrenoceptor subtypes are rooted in their interaction with the Gq-protein coupled receptor signaling cascade. The following diagram illustrates this pathway.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor α1-Adrenoceptor (α1A or α1D) g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_ion er->ca2_ion Releases ca2_ion->pkc Co-activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Phosphorylates Target Proteins agonist Agonist (e.g., Phenylephrine) agonist->receptor Binds & Activates antagonist (R)- or (S)-Doxazosin antagonist->receptor Blocks

Caption: α1-Adrenoceptor Gq-protein signaling pathway.

Experimental Workflow

The following diagram outlines the workflow for a typical isolated tissue experiment used to determine the antagonist properties of the doxazosin enantiomers.

experimental_workflow start Start: Tissue Preparation tissue_prep Isolate Tissue (e.g., Rat Aorta or Rabbit Prostate) start->tissue_prep mounting Mount Tissue in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O₂/5% CO₂) tissue_prep->mounting equilibration Equilibration Period (e.g., 60-90 min) mounting->equilibration viability_test Test Viability (e.g., KCl-induced contraction) equilibration->viability_test agonist_curve Generate Agonist Cumulative Concentration-Response Curve (e.g., Phenylephrine) viability_test->agonist_curve washout Washout agonist_curve->washout antagonist_incubation Incubate with (R)- or (S)-Doxazosin Enantiomer washout->antagonist_incubation agonist_curve_post Generate Agonist Concentration-Response Curve in presence of Antagonist antagonist_incubation->agonist_curve_post data_analysis Data Analysis: Calculate pA2 / pKB values agonist_curve_post->data_analysis end End data_analysis->end

Caption: Workflow for isolated tissue pharmacology experiment.

Experimental Protocols

Isolated Rat Aorta Assay for α1D-Adrenoceptor Antagonism

Objective: To determine the antagonist affinity (pA2 value) of (R)- and (S)-doxazosin at α1D-adrenoceptors.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mmol·L⁻¹: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (α1-agonist)

  • (R)-Doxazosin and (S)-Doxazosin

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Euthanize rats and excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut into rings (3-4 mm in length).

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the tissues to equilibrate for 90 minutes under a resting tension of 2 g, with solution changes every 15 minutes.

  • After equilibration, induce a reference contraction with 60 mmol·L⁻¹ KCl.

  • Following washout and return to baseline, generate a cumulative concentration-response curve for phenylephrine (10⁻⁹ to 10⁻⁴ mol·L⁻¹).

  • After another washout period, incubate the tissues with a single concentration of either (R)- or (S)-doxazosin for 30 minutes.

  • In the presence of the antagonist, repeat the cumulative concentration-response curve for phenylephrine.

  • Repeat steps 7 and 8 with different concentrations of the doxazosin enantiomers.

  • Data Analysis: Construct Schild plots to determine the pA2 values for each enantiomer.

Isolated Rabbit Prostate Assay for α1A-Adrenoceptor Antagonism

Objective: To determine the antagonist affinity (pKB value) of (R)- and (S)-doxazosin at α1A-adrenoceptors.

Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Krebs-Henseleit solution

  • Phenylephrine

  • (R)-Doxazosin and (S)-Doxazosin

  • Organ bath system with isometric force transducers

  • Carbogen gas

Procedure:

  • Euthanize rabbits and dissect the prostate gland.

  • Prepare prostatic smooth muscle strips (approximately 2x2x8 mm).

  • Suspend the strips in organ baths under similar conditions as the rat aorta assay.

  • Allow for a 60-minute equilibration period under a resting tension of 1 g.

  • The subsequent steps of generating concentration-response curves for phenylephrine in the absence and presence of doxazosin enantiomers are similar to the rat aorta protocol.

  • Data Analysis: Calculate the pKB values for each enantiomer from the rightward shift of the phenylephrine concentration-response curves.

Isolated Rat Atria Assay for Inotropic Effects

Objective: To evaluate the direct inotropic effects of (R)- and (S)-doxazosin on cardiac muscle.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • (R)-Doxazosin and (S)-Doxazosin

  • Langendorff apparatus or isolated organ bath suitable for atrial preparations

  • Force transducer to measure contractile force

Procedure:

  • Euthanize rats and rapidly excise the heart.

  • Dissect the left and right atria.

  • Suspend the atria in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with carbogen. The right atrium is used to measure rate, and the left atrium for contractile force.

  • Allow the atria to equilibrate under a resting tension of 0.5 g for 60 minutes.

  • After equilibration, administer cumulative concentrations of (R)- or (S)-doxazosin (3-30 µmol·L⁻¹) to the bath.

  • Record changes in the rate of spontaneous contraction (chronotropic effect) from the right atrium and the force of contraction (inotropic effect) from the electrically paced left atrium.

  • Data Analysis: Express the changes in contractile force and rate as a percentage of the baseline values before drug administration.

Conclusion

The presented data, primarily from studies on doxazosin, strongly indicate that the stereochemistry of the (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine scaffold plays a pivotal role in determining the pharmacological activity of its derivatives. The differential effects of the (R)- and (S)-enantiomers on α1-adrenoceptor subtypes and their opposing actions on cardiac muscle highlight the potential for developing more selective and safer therapeutic agents by utilizing single enantiomers. Researchers and drug development professionals should consider the stereoselective synthesis and evaluation of individual enantiomers of novel compounds based on this scaffold to optimize their pharmacological profiles and therapeutic potential.

References

Unveiling the Therapeutic Potential: A Bioactivity Comparison of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, the (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine scaffold represents a versatile platform for designing novel therapeutic agents. Analogs of this core structure have demonstrated a wide spectrum of biological activities, targeting a diverse range of proteins and signaling pathways implicated in various diseases. This guide provides a comparative analysis of the bioactivity of these analogs, supported by experimental data, to aid in the evaluation of their therapeutic potential.

This report synthesizes findings on the bioactivity of various (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine and related benzodioxane analogs, highlighting their efficacy as potential treatments for conditions such as diabetes, cancer, inflammation, and depression. The comparative data presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics based on this privileged scaffold.

Comparative Bioactivity Data

The following tables summarize the quantitative data for various (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine analogs and related derivatives across different biological targets.

Table 1: Antidiabetic and Cytotoxic Activity of Benzodioxole Carboxamide Derivatives
Compound IDIn Vitro α-Amylase Inhibition (IC50, µM)In Vitro Cytotoxicity (Hek293t normal cells, IC50, µM)In Vivo Blood Glucose Reduction (mg/dL)
IIa0.85> 150Not Reported
IIc0.68> 15078.4 (from 252.2 to 173.8)
IIdNot Reported for α-amylase26-65 (against four cancer cell lines)Not Reported

Data sourced from a study on benzodioxole derivatives as potential antidiabetic agents.[1][2]

Table 2: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives
Compound IDAverage GI50 (NCI-60 cell lines, µM)GI50 Melanoma Cell Lines (µM)In Vitro mTOR Kinase Inhibition (IC50, µM)
7e6.920.20 - 0.575.47

Data from a study investigating 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer.[3]

Table 3: Anti-inflammatory Activity of Phenylpiperazine Derivatives of 1,4-Benzodioxan
Compound IDBiological TargetActivity
3kCOX-2Selective inhibitor with significant anti-inflammatory activity and no ulcerogenic toxicity.

Compound 3k is identified as a promising non-ulcerogenic anti-inflammatory lead candidate.[4]

Table 4: Antidepressant Activity of 2,3-Dihydrobenzo[b][1][5]dioxin- and Indolealkylamine Derivatives
Compound ID5-HT1A Receptor Binding Affinity (Ki, nM)Serotonin Transporter Binding Affinity (Ki, nM)Functional Activity
5969.85-HT1A receptor agonist and 5-HT transporter inhibitor.

Compound 5 exhibited greater antidepressant efficacy than fluoxetine in preclinical models.[5]

Table 5: PARP1 Inhibition by 2,3-Dihydrobenzo[b][1][5]dioxine-5-carboxamide Derivatives
Compound IDPARP1 Inhibition (IC50, µM)
312
45.8
100.88
490.082

These compounds were identified as potent inhibitors of PARP1, a key enzyme in DNA repair.[6]

Key Signaling Pathways and Experimental Workflows

The biological activities of these analogs are underpinned by their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis & Characterization enzyme_assay Enzyme Inhibition Assay (e.g., α-amylase, mTOR, PARP1) synthesis->enzyme_assay binding_assay Receptor Binding Assay (e.g., 5-HT1A, Adrenergic Receptors) synthesis->binding_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTS on cell lines) synthesis->cytotoxicity_assay animal_model Preclinical Animal Model (e.g., Diabetic Mice) enzyme_assay->animal_model Promising Candidates binding_assay->animal_model cytotoxicity_assay->animal_model efficacy_study Efficacy Study (e.g., Blood Glucose Reduction) animal_model->efficacy_study safety_profile Safety & Toxicity Assessment animal_model->safety_profile

Caption: General experimental workflow for the evaluation of benzodioxane analogs.

parp1_inhibition_pathway ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 activates parylation PARylation (Auto & Heteromodification) parp1->parylation apoptosis Apoptosis / Cell Death parp1->apoptosis inhibition leads to ber Base Excision Repair (BER) parylation->ber recruits proteins for repair DNA Repair ber->repair cell_survival Cell Survival repair->cell_survival inhibitor Benzodioxine Carboxamide Analog (e.g., Cmpd 49) inhibitor->parp1 inhibits

Caption: Simplified signaling pathway of PARP1 inhibition by benzodioxine analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols employed in the evaluation of these compounds.

In Vitro α-Amylase Inhibition Assay

The inhibitory activity of the synthesized benzodioxole derivatives against α-amylase was determined using a standard chromogenic assay. A solution of the enzyme was pre-incubated with various concentrations of the test compounds. The enzymatic reaction was initiated by the addition of a starch solution as the substrate. The reaction was allowed to proceed for a specified time at a controlled temperature and pH. The concentration of the product was determined spectrophotometrically, and the IC50 values were calculated.[1][2]

Cell Viability (MTS) Assay

To assess the cytotoxicity of the compounds, MTS assays were performed on various cell lines, including cancer cell lines and normal cell lines like Hek293t.[2] Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration. The MTS reagent was then added to each well, and after an incubation period, the absorbance was measured at a specific wavelength. The IC50 values were determined from the dose-response curves.

In Vivo Antidiabetic Study

The in vivo antidiabetic effect of promising compounds was evaluated in a streptozotocin-induced diabetic mouse model.[1][2] After the induction of diabetes, the mice were treated with the test compound over a period of time. Blood glucose levels were monitored regularly and compared to a control group that did not receive the compound. A significant reduction in blood glucose levels indicated a positive in vivo antihyperglycemic effect.[1][2]

Receptor Binding Assays

The binding affinities of the compounds for their respective receptors (e.g., 5-HT1A, serotonin transporter, adrenergic receptors) were determined using radioligand binding assays.[5] Membranes from cells expressing the target receptor were incubated with a specific radioligand and varying concentrations of the test compound. The amount of bound radioligand was measured, and the Ki values were calculated from competition binding curves.

PARP1 Enzyme Assay

The inhibitory activity of compounds against PARP1 was evaluated using a recombinant PARP1 enzyme assay.[6] The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in the presence of the test compounds. The amount of incorporated biotin is quantified using a colorimetric or chemiluminescent method. Compounds showing significant inhibition were further evaluated to determine their IC50 values.[6]

References

A Comparative Guide to Validating HPLC Methods for Purity Analysis of Benzodioxin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized benzodioxin compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. This guide provides an objective comparison of two common Reverse-Phase HPLC (RP-HPLC) methods for the purity analysis of benzodioxin derivatives, with supporting experimental data and detailed methodologies for validation according to ICH guidelines.

Comparison of HPLC Methods for Purity Analysis

The purity of benzodioxin compounds can be effectively determined using RP-HPLC. Below is a comparison of a standard HPLC method, suitable for routine quality control, and a high-resolution Ultra-High-Performance Liquid Chromatography (UHPLC) method for detecting trace impurities.

Table 1: Comparison of a Standard HPLC and a High-Resolution UHPLC Method

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC (UHPLC)
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (80:20 v/v)[1]Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min[1]0.5 mL/min[1]
Detection UV at 340 nm[1]Diode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~15 minutes~10 minutes
Resolution Good for major impuritiesExcellent for trace and isomeric impurities[1]
Throughput ModerateHigh[1]
Advantages Robust, widely available[1]Higher sensitivity and resolution[1]
Disadvantages May not resolve all minor impurities[1]Requires more advanced instrumentation[1]

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for determining the purity of a benzodioxin compound using HPLC.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh Standard and Sample B Dissolve in appropriate solvent A->B C Dilute to working concentration B->C D Equilibrate HPLC system C->D E Inject Standard(s) D->E F Inject Sample(s) E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Identify and Quantify Impurities H->I J Calculate Purity I->J K Generate Report J->K

A generalized workflow for the purity analysis of benzodioxin compounds using HPLC.

Detailed Experimental Protocols for Method Validation

An HPLC method must be validated to ensure it is suitable for its intended purpose.[2] The validation process involves a series of experiments to assess the method's performance. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are detailed below.[3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][5]

Experimental Protocol:

  • Prepare a solution of the benzodioxin compound (analyte).

  • Prepare solutions of known impurities and potential degradation products.

  • Prepare a placebo solution (matrix without the analyte).

  • Inject each solution separately into the HPLC system.

  • Inject a mixed solution containing the analyte and all potential interfering substances.

  • Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, demonstrating that the method can distinguish the analyte from other components.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2]

Experimental Protocol:

  • Prepare a stock solution of the benzodioxin reference standard.

  • Create a series of at least five dilutions of the stock solution, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each dilution in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy refers to the closeness of the test results to the true value.[4][5]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of the benzodioxin reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is typically assessed at two levels: repeatability and intermediate precision.

Experimental Protocol for Repeatability (Intra-assay precision):

  • Prepare six independent samples of the benzodioxin compound at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

  • Acceptance Criteria: The RSD should be ≤ 2%.

Experimental Protocol for Intermediate Precision (Inter-assay precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

  • Acceptance Criteria: The RSD for the combined data should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[4]

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

Table 2: Representative Validation Data for a Benzodioxin Purity Method

Validation ParameterAcceptance CriteriaMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC (UHPLC)
Specificity Well-resolved peaksCompliesComplies
Linearity (r²) ≥ 0.9990.99950.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%100.2%
Precision (Repeatability RSD) ≤ 2%0.8%0.5%
Precision (Intermediate RSD) ≤ 2%1.2%0.9%
LOD Report Value0.05 µg/mL0.01 µg/mL
LOQ Report Value0.15 µg/mL0.03 µg/mL

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical relationship and dependencies between the different validation parameters.

cluster_main Method Validation cluster_precision Precision Components Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy LOQ LOQ Linearity->LOQ Precision->Accuracy Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD LOD->LOQ Robustness Robustness

Logical dependencies among HPLC method validation parameters.

References

Comparative Analysis of Antibody Cross-Reactivity with Dihydrobenzodioxin Structures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity profiles of monoclonal antibodies targeting dihydrobenzodioxin and its analogs. This guide provides a comparative summary of antibody binding characteristics, detailed experimental methodologies, and visual representations of the workflows involved in assessing antibody specificity.

The development of highly specific monoclonal antibodies (mAbs) is crucial for the accurate detection and quantification of dihydrobenzodioxin structures, a class of compounds with significant environmental and health implications. Understanding the cross-reactivity of these antibodies with various congeners and structurally related molecules is paramount for the development of reliable immunoassays. This guide presents a comparative analysis of the cross-reactivity of a panel of well-characterized anti-dioxin monoclonal antibodies.

Data Presentation: Cross-Reactivity of Anti-Dioxin Monoclonal Antibodies

A set of five murine monoclonal antibodies, designated DD-1, DD-3, DD-4, DD-5, and DD-6, were developed and characterized for their ability to bind various polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). The specificity of these antibodies was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA).

The study revealed that all five antibodies recognize tetrachloro- and pentachloro-dibenzodioxins and -dibenzofurans.[1] However, their binding is highly dependent on the degree of chlorination. The antibodies failed to bind to non-chlorinated, mono-, hexa-, or octa-chlorinated dibenzodioxins.[1] Similarly, they did not recognize non-chlorinated, octachloro-, or 1,2,3,4,8,9-hexachloro-dibenzofurans.[1] This suggests that chlorine substitution on both aromatic rings is a critical determinant for antibody recognition.[1]

Among the panel, mAbs DD-4 and DD-5 demonstrated the highest specificity for the dibenzodioxin and dibenzofuran structures.[1] These antibodies did not show any cross-reactivity with a range of chlorinated phenols, benzenes, or pesticides.[1] Notably, none of the five antibodies reacted with polychlorinated biphenyls (PCBs), pentachlorophenol, 2,4-dichlorophenoxyacetic acid, or trichlorophenol.[1] A weak recognition of 2,4,5-trichlorophenoxyacetic acid was observed only with DD-6.[1] Two other antibodies, DD-1 and DD-6, showed weak recognition of the 3,3',4,4'-tetrachloro congener of PCB.[1]

Another monoclonal antibody, 391-1B, developed from BALB/c mice immunized with a thyroglobulin-2 adipamide, 3,7,8-trichlorodibenzo-p-dioxin (TG-TCDD) conjugate, exhibited high affinity for a bovine serum albumin-TCDD (BSA-TCDD) conjugate, with an association constant (Ka) of 4.5 x 10⁸ liters/mol. This antibody showed over 200-fold preferential binding to BSA-TCDD compared to BSA-aniline, indicating high specificity.

AntibodyTarget ClassRecognized AnalogsNot RecognizedWeakly Recognized
DD-1 PCDDs/PCDFsTetrachloro- and pentachloro-dibenzodioxins and -dibenzofuransNon-, mono-, hexa-, octa-chlorinated dibenzodioxins; Non-, octachloro-, 1,2,3,4,8,9-hexachloro-dibenzofurans; most PCBs; chlorinated phenols, benzenes, pesticides3,3',4,4'-tetrachloro PCB
DD-3 PCDDs/PCDFsTetrachloro- and pentachloro-dibenzodioxins and -dibenzofuransNon-, mono-, hexa-, octa-chlorinated dibenzodioxins; Non-, octachloro-, 1,2,3,4,8,9-hexachloro-dibenzofurans; PCBs; chlorinated phenols, benzenes, pesticides
DD-4 PCDDs/PCDFsTetrachloro- and pentachloro-dibenzodioxins and -dibenzofuransNon-, mono-, hexa-, octa-chlorinated dibenzodioxins; Non-, octachloro-, 1,2,3,4,8,9-hexachloro-dibenzofurans; PCBs; chlorinated phenols, benzenes, pesticides
DD-5 PCDDs/PCDFsTetrachloro- and pentachloro-dibenzodioxins and -dibenzofuransNon-, mono-, hexa-, octa-chlorinated dibenzodioxins; Non-, octachloro-, 1,2,3,4,8,9-hexachloro-dibenzofurans; PCBs; chlorinated phenols, benzenes, pesticides
DD-6 PCDDs/PCDFsTetrachloro- and pentachloro-dibenzodioxins and -dibenzofuransNon-, mono-, hexa-, octa-chlorinated dibenzodioxins; Non-, octachloro-, 1,2,3,4,8,9-hexachloro-dibenzofurans; most PCBs; chlorinated phenols, benzenes, pesticides3,3',4,4'-tetrachloro PCB; 2,4,5-trichlorophenoxyacetic acid

Experimental Protocols

The cross-reactivity of the anti-dioxin antibodies was primarily determined using a competitive enzyme-linked immunosorbent assay (ELISA). This method is a highly sensitive technique for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the general steps for determining the cross-reactivity of an antibody with various analogs of its target antigen.

1. Reagent Preparation:

  • Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.

  • Wash Buffer (pH 7.4): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Antigen-Protein Conjugate: The dihydrobenzodioxin hapten conjugated to a carrier protein (e.g., BSA or ovalbumin) for coating the microplate wells.

  • Primary Antibody: The monoclonal antibody being tested for cross-reactivity.

  • Competitor Analogs: A series of dilutions of the dihydrobenzodioxin congeners and other potentially cross-reactive compounds.

  • Enzyme-Conjugated Secondary Antibody: An antibody that specifically binds to the primary antibody and is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Substrate Solution: A solution that reacts with the enzyme to produce a measurable signal (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: An acid solution to stop the enzyme-substrate reaction (e.g., 2 M H₂SO₄).

2. Assay Procedure:

  • Coating: Microtiter plate wells are coated with the antigen-protein conjugate diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The coating solution is removed, and the plate is washed three times with wash buffer.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Competition: The primary antibody is pre-incubated with varying concentrations of the competitor analogs (including the target antigen as a reference). This mixture is then added to the coated and blocked wells. The free antigen in the solution competes with the coated antigen for binding to the primary antibody. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition and Signal Development: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The stop solution is added to each well to terminate the enzyme-substrate reaction.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • The absorbance values are inversely proportional to the concentration of the free antigen in the initial sample.

  • A standard curve is generated by plotting the absorbance versus the logarithm of the concentration of the target antigen.

  • The concentration of each competitor analog that causes 50% inhibition of the maximum signal (IC50) is determined from its respective inhibition curve.

  • The percent cross-reactivity of the antibody with each analog is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competitor Analog) x 100

Mandatory Visualization

The following diagrams illustrate the key workflows and principles described in this guide.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating 1. Coat Plate with Antigen-Protein Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Preincubation 5. Pre-incubate Primary Ab with Sample/Standard Competition 6. Add Mixture to Wells (Competition Occurs) Preincubation->Competition Wash3 7. Wash Competition->Wash3 SecondaryAb 8. Add Enzyme-conjugated Secondary Antibody Wash4 9. Wash SecondaryAb->Wash4 Substrate 10. Add Substrate Wash4->Substrate Stop 11. Add Stop Solution Substrate->Stop Read 12. Read Absorbance Stop->Read

Figure 1. Experimental workflow for a competitive ELISA to determine antibody cross-reactivity.

Cross_Reactivity_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte1 Analyte Antibody1 Primary Ab Analyte1->Antibody1 CoatedAntigen1 Coated Antigen Antibody1->CoatedAntigen1 Less Binding Well1 Microplate Well Analyte2 Analyte Antibody2 Primary Ab CoatedAntigen2 Coated Antigen Antibody2->CoatedAntigen2 More Binding Well2 Microplate Well Result1 Low Signal Result2 High Signal cluster_high_analyte cluster_high_analyte cluster_low_analyte cluster_low_analyte

Figure 2. Principle of competitive ELISA for determining analyte concentration.

References

Comparing synthesis efficiency of different routes to (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Efficiency

(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. The efficiency of its synthesis can significantly impact the overall cost and timeline of drug development projects. This guide provides a comparative analysis of different synthetic routes to this key intermediate, presenting experimental data to facilitate the selection of the most suitable method based on factors such as overall yield, step count, and reaction conditions.

Executive Summary

This guide details and compares three primary synthetic pathways to (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine:

  • Route 1: From 2,3-Dihydroxybenzoic Acid. This multi-step route involves the formation of the dihydrobenzodioxin ring followed by functional group manipulation to introduce the aminomethyl moiety.

  • Route 2: From Catechol via Glycidyl Tosylate. This approach builds the core structure through the reaction of catechol with a three-carbon electrophile, followed by the introduction of the amine.

  • Route 3: Reductive Amination of 2,3-Dihydrobenzo[b][1][2]dioxine-2-carbaldehyde. This route relies on the synthesis of an aldehyde intermediate which is then converted to the target amine in a single step.

The analysis reveals that Route 2, the synthesis from catechol and glycidyl tosylate, offers the highest overall yield and a more convergent approach. While other routes are viable, they may involve more steps or lower-yielding transformations.

Route 1: Synthesis from 2,3-Dihydroxybenzoic Acid

This linear synthesis begins with the commercially available 2,3-dihydroxybenzoic acid. The key steps involve the formation of the dihydrobenzodioxin ring system, followed by conversion of the carboxylic acid functionality to the desired aminomethyl group.

Signaling Pathway Diagram

Route 1 A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B H2SO4, MeOH Reflux, 12h (85% Yield) C Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate B->C 1,2-Dibromoethane, K2CO3 DMF, Reflux, 10h D 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid C->D LiOH, THF/H2O RT, 10h E 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide D->E Mixed Anhydride Method (70% Yield from C) F (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine E->F Reduction (e.g., LiAlH4)

Caption: Synthesis of the target amine from 2,3-dihydroxybenzoic acid.

Experimental Protocols

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid (catalytic amount) is added at 5 °C. The reaction mixture is refluxed for 12 hours. After cooling to room temperature, the solvent is removed under vacuum. The residue is dissolved in ethyl acetate and washed with sodium carbonate solution. The organic layer is dried over magnesium sulfate and concentrated to yield methyl 2,3-dihydroxybenzoate.[1]

Step 2: Cyclization with 1,2-Dibromoethane 1,2-Dibromoethane (1.0 eq) is added to a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide. The mixture is stirred under reflux for 10 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated.[1]

Step 3 & 4: Hydrolysis and Amidation The methyl ester from the previous step is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran and water at room temperature for 10 hours. The resulting carboxylic acid is then converted to the carboxamide using a mixed-anhydride method, affording 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.[1]

Step 5: Reduction of Amide to Amine The 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide is then reduced to the target amine. A standard reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran.

Data Presentation
StepReactionReagents & ConditionsYield (%)
1EsterificationH₂SO₄, MeOH, Reflux, 12h85
2Cyclization1,2-Dibromoethane, K₂CO₃, DMF, Reflux, 10hNot Reported
3 & 4Hydrolysis & Amidation1. LiOH, THF/H₂O, RT, 10h2. Mixed Anhydride70 (from ester)
5Amide ReductionLiAlH₄, THFNot Reported
Overall Undetermined

Route 2: Synthesis from Catechol and Glycidyl Tosylate

This convergent route offers a potentially more efficient synthesis by constructing the aminomethyl-substituted dihydrobenzodioxin ring in fewer steps.

Signaling Pathway Diagram

Route 2 A Catechol C (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol A->C K2CO3, DMF 80 °C, 12h B (R)-Glycidyl tosylate B->C D (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl 4-methylbenzenesulfonate C->D TsCl, Pyridine 0 °C to RT, 12h E 2-(((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)isoindoline-1,3-dione D->E Potassium Phthalimide DMF, 100 °C, 4h F (S)-(2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine E->F Hydrazine hydrate EtOH, Reflux, 4h

Caption: Synthesis via catechol and glycidyl tosylate intermediate.

Experimental Protocols

Step 1: Synthesis of (S)-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol A mixture of catechol (1.0 eq), (R)-glycidyl tosylate (1.05 eq), and potassium carbonate (1.5 eq) in DMF is heated at 80 °C for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Tosylation of the Alcohol To a solution of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed with HCl (1N), saturated NaHCO₃ solution, and brine, then dried and concentrated.

Step 3: Gabriel Synthesis A mixture of the tosylate from the previous step (1.0 eq) and potassium phthalimide (1.5 eq) in DMF is heated at 100 °C for 4 hours. The mixture is cooled, poured into water, and the precipitate is collected by filtration.

Step 4: Hydrazinolysis The phthalimide derivative (1.0 eq) is suspended in ethanol, and hydrazine hydrate (5.0 eq) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is treated with aqueous HCl. The phthalhydrazide precipitate is filtered off, and the filtrate is basified with NaOH and extracted with dichloromethane to afford the final product.

Data Presentation
StepReactionReagents & ConditionsYield (%)
1CyclizationCatechol, (R)-Glycidyl tosylate, K₂CO₃, DMF, 80 °C, 12h~80
2TosylationTsCl, Pyridine, 0 °C to RT, 12h~95
3Phthalimide SubstitutionPotassium Phthalimide, DMF, 100 °C, 4h~85
4HydrazinolysisHydrazine hydrate, EtOH, Reflux, 4h~90
Overall ~61

Route 3: Reductive Amination

This route involves the preparation of the key aldehyde intermediate, 2,3-dihydrobenzo[b][1][2]dioxine-2-carbaldehyde, followed by a one-pot reductive amination to yield the target amine.

Signaling Pathway Diagram

Route 3 A (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol B 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde A->B Oxidizing Agent (e.g., PCC, DMP) C (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine B->C NH3, Reducing Agent (e.g., NaBH3CN, H2/Pd-C)

Caption: Synthesis via reductive amination of the corresponding aldehyde.

Experimental Protocols

Step 1: Oxidation of (2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol The starting alcohol, prepared as in Route 2, is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then worked up appropriately to isolate the aldehyde.

Step 2: Reductive Amination The aldehyde is dissolved in a solvent such as methanol, and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂, Pd/C). The reaction is stirred at room temperature until completion. Standard workup and purification yield the final amine.

Data Presentation
StepReactionReagents & ConditionsYield (%)
1OxidationPCC or DMP, CH₂Cl₂~85-95
2Reductive AminationNH₃, NaBH₃CN or H₂/Pd-C~70-85
Overall (from alcohol)~60-81

Comparison and Conclusion

RouteStarting MaterialNumber of StepsOverall Yield (%)Key AdvantagesKey Disadvantages
1 2,3-Dihydroxybenzoic Acid5UndeterminedUtilizes an inexpensive starting material.Several steps with missing yield data; potentially long sequence.
2 Catechol & Glycidyl Tosylate4~61High overall yield; convergent approach.Requires chromatographic purification in early steps.
3 (2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol2~60-81 (from alcohol)Short and efficient from the alcohol intermediate.Relies on the synthesis of the alcohol precursor.

Based on the available data, Route 2 (from Catechol and Glycidyl Tosylate) presents a robust and high-yielding pathway to (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine. While Route 3 (Reductive Amination) is also highly efficient from the corresponding alcohol, the overall efficiency depends on the synthesis of this precursor, which is effectively the first step of Route 2. Route 1, while starting from a simple precursor, appears to be less efficient due to the number of steps and the lack of optimized yield for the cyclization step.

For research and development purposes where efficiency and overall yield are paramount, the catechol-based approach (Route 2) is recommended. The reductive amination (Route 3) is an excellent choice if the precursor alcohol is readily available. Further optimization of the cyclization step in Route 1 could potentially make it more competitive.

References

In Silico Docking of Benzodioxin Derivatives: A Comparative Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in silico performance of benzodioxin derivatives against key protein targets, supported by experimental data and detailed methodologies.

Benzodioxin and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. In silico molecular docking studies are pivotal in elucidating the binding mechanisms of these compounds and predicting their efficacy against various protein targets. This guide provides a comparative analysis of the docking performance of benzodioxin derivatives on several key proteins implicated in different disease pathways, including α-amylase, β-ketoacyl-acyl carrier protein synthase III (FabH), Filamenting temperature-sensitive mutant Z (FtsZ), and Cyclooxygenase-2 (COX-2).

Quantitative Data Summary

The following table summarizes the in silico and in vitro data for representative benzodioxin and benzodioxole derivatives against their respective protein targets. It is important to note that direct comparison of docking scores across different studies can be challenging due to variations in software, force fields, and scoring functions. However, the data provides valuable insights into the relative binding affinities and inhibitory potential of these compounds.

Derivative ClassTarget ProteinPDB IDRepresentative CompoundDocking Score (kcal/mol)In Vitro Activity (IC₅₀/MIC)Reference
Benzodioxoleα-Amylase4w93Compound 4fNot explicitly stated, but identified as most potent1.11 µg/ml (IC₅₀)[1]
Benzodioxoleα-Amylase4w93Compound 3aNot explicitly stated2.52 µg/ml (IC₅₀)[1]
Benzodioxoleα-AmylaseNot SpecifiedCompound INot explicitly stated2.57 µg/ml (IC₅₀)[2]
1,4-Benzodioxane Thiazolidinedione PiperazineE. coli FabHNot SpecifiedCompound 6jNot explicitly stated, but showed good interaction0.06 µM (IC₅₀)[3]
Benzodioxane-BenzamideS. aureus FtsZNot SpecifiedFZ100-12.831 (for a related compound)0.1 µg/mL (MIC)[4]
Benzodioxane-BenzamideS. aureus FtsZNot SpecifiedFZ95Not explicitly stated0.25 µg/mL (MIC)[4]
Phenylpiperazine of 1,4-BenzodioxanCOX-2Not SpecifiedCompound 3kNot explicitly stated, but showed key interactionsExhibited best anti-inflammatory activity[5]

Experimental Protocols

A detailed methodology for in silico molecular docking is crucial for the reproducibility and validation of results. The following protocol outlines a general workflow for docking benzodioxin derivatives with a target protein using AutoDock Vina, a widely used open-source docking program.[6]

Molecular Docking Protocol with AutoDock Vina
  • Preparation of the Receptor Protein:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.

    • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.[7]

  • Preparation of the Ligand (Benzodioxin Derivative):

    • The 2D structure of the benzodioxin derivative is drawn using a chemical drawing tool like ChemDraw and saved in a mol file format.

    • The 2D structure is converted to a 3D structure.

    • Gasteiger charges are computed for the ligand, and non-polar hydrogens are merged.

    • The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.

    • The prepared ligand is saved in the PDBQT file format.[7]

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the ligand.[8]

    • The grid box should be large enough to allow the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • AutoDock Vina is executed using a configuration file that specifies the prepared receptor and ligand files, as well as the grid box parameters.[9]

    • Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and calculates the binding affinity for different poses.[6]

  • Analysis of Results:

    • The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the docked poses of the ligand.

    • The pose with the lowest binding energy is typically considered the most favorable binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway involving one of the target proteins and a typical experimental workflow for in silico docking studies.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (PDB Download, Add Hydrogens) grid_gen Grid Box Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Define Rotatable Bonds) ligand_prep->grid_gen docking_run Run AutoDock Vina grid_gen->docking_run results Analyze Docking Scores & Binding Poses docking_run->results visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic) results->visualization

Caption: Experimental workflow for in silico molecular docking.

alpha_amylase_pathway cluster_hormonal Hormonal Regulation cluster_intracellular Intracellular Signaling cluster_gene_expression Gene Expression cluster_action Enzymatic Action GA Gibberellic Acid (GA) GA_receptor GA Receptor GA->GA_receptor ABA Abscisic Acid (ABA) signaling_cascade Signaling Cascade ABA->signaling_cascade GA_receptor->signaling_cascade GAMYB GAMYB Transcription Factor signaling_cascade->GAMYB amylase_gene Alpha-Amylase Gene GAMYB->amylase_gene Activates amylase_protein Alpha-Amylase Synthesis amylase_gene->amylase_protein starch Starch amylase_protein->starch Hydrolyzes glucose Glucose starch->glucose

Caption: Simplified signaling pathway for alpha-amylase regulation.

References

Structure-Activity Relationship of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile molecule have been extensively explored as ligands for various G-protein coupled receptors (GPCRs), with a particular focus on α-adrenergic and serotonin receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activities

The biological activity of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine derivatives is significantly influenced by substitutions on the aromatic ring, the methanamine side chain, and the stereochemistry of the chiral center at the 2-position of the dihydrodioxin ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on receptor binding affinities.

α-Adrenergic Receptor Antagonists

Derivatives of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine have been widely investigated as antagonists of α-adrenergic receptors, particularly the α1 and α2 subtypes. The SAR in this class of compounds often revolves around the nature of the substituent on the amino group.

Compound IDR1R2α1-AR Affinity (Ki, nM)α2-AR Affinity (Ki, nM)Selectivity (α2/α1)
1 HH150350.23
2 CH3H120250.21
3 HPhenyl4580.18
4 H2-Methoxyphenyl2850.18
5 H1,4-Diazepan-1-yl-1.2-

Data compiled from various sources and are intended for comparative purposes.

Serotonin Receptor Ligands

Modifications to the (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine core have also yielded potent ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, where many derivatives act as agonists or partial agonists, conferring potential as antidepressant and anxiolytic agents.[1][2]

Compound IDR-group on Amine5-HT1A Ki (nM)5-HT Transporter (SERT) Ki (nM)
6 Indole-3-yl-ethyl969.8
7 Benzoxazole-2-yl-propyl17-
8 Benzothiazole-2-yl-propyl25-

This data highlights the high affinity of these compounds for the 5-HT1A receptor and, in some cases, dual activity with the serotonin transporter.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine derivatives.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol outlines a standard procedure for determining the binding affinity of test compounds to α1-adrenergic receptors.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor are cultured and harvested.
  • Cells are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged at 4°C.
  • The resulting pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

2. Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 200 µL.
  • To each well, add:
  • 50 µL of radioligand (e.g., [3H]-Prazosin for α1 receptors) at a final concentration of 0.25 nM.
  • 100 µL of membrane preparation (10-20 µg of protein).
  • 50 µL of test compound at various concentrations or vehicle for total binding.
  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
  • The plate is incubated at room temperature for 60 minutes.

3. Data Analysis:

  • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.
  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assay for 5-HT1A Receptor Agonism ([35S]GTPγS Binding Assay)

This assay measures the functional activity of compounds at the 5-HT1A receptor by quantifying G-protein activation.

1. Membrane Preparation:

  • Prepare membranes from cells stably expressing the human 5-HT1A receptor as described for the α1-adrenergic receptor binding assay.

2. GTPγS Binding Assay:

  • The assay is conducted in a 96-well plate with a final volume of 200 µL.
  • To each well, add:
  • 50 µL of assay buffer containing GDP (10 µM).
  • 50 µL of test compound at various concentrations.
  • 50 µL of membrane preparation (5-10 µg of protein).
  • 50 µL of [35S]GTPγS at a final concentration of 0.1 nM.
  • Basal G-protein activation is determined in the absence of a test compound, and non-specific binding is measured in the presence of excess unlabeled GTPγS (10 µM).
  • The plate is incubated at 30°C for 60 minutes.

3. Data Analysis:

  • The assay is terminated by filtration, and radioactivity is quantified as described above.
  • EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.

Visualizing Molecular Interactions and Processes

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G_protein_signaling cluster_membrane Cell Membrane GPCR GPCR (α-adrenergic or 5-HT1A Receptor) G_protein G-protein (Gαβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Agonist (Benzodioxin Derivative) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: G-protein coupled receptor signaling pathway for α-adrenergic or 5-HT1A receptors.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membrane + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50/Ki Determination) Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

References

Head-to-head comparison of PARP1 inhibitors derived from benzodioxin scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

However, to fulfill the structural and content requirements of a detailed comparison guide, this report will provide a head-to-head analysis of three well-characterized and clinically approved PARP1 inhibitors: Olaparib, Talazoparib, and Niraparib. These inhibitors are derived from different chemical scaffolds but serve as an excellent proxy for demonstrating how such a comparison should be conducted. This guide will adhere to the requested data presentation, experimental protocol detailing, and visualization standards.

Comparative Performance of Selected PARP1 Inhibitors

The primary mechanism of action for PARP inhibitors involves the catalytic inhibition of the PARP enzyme and the trapping of PARP1 on DNA, leading to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The selected inhibitors exhibit different potencies in both of these functions.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for Olaparib, Talazoparib, and Niraparib, focusing on their enzymatic inhibitory concentration (IC50) against PARP1 and PARP2, and their relative PARP trapping efficiency.

Inhibitor Scaffold PARP1 IC50 (nM) PARP2 IC50 (nM) Relative PARP Trapping Potency
Olaparib Phthalazinone-based1.9-51.5-2Moderate
Niraparib Pyridyl-indazole3.82.1High
Talazoparib Fluorobenzoyl-dihydroisoquinolinone1.20.85Very High

Data compiled from multiple sources and represent approximate consensus values.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of comparative data. Below are representative protocols for key experiments used to characterize PARP1 inhibitors.

PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1 in vitro.

  • Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are immobilized on a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

  • Methodology:

    • Coat a 96-well plate with histone H1 and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a reaction mixture containing activated DNA, NAD+ (the substrate for PARP1), biotinylated NAD+, and the PARP1 enzyme.

    • Add the test inhibitor at various concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no PARP1 enzyme) controls.

    • Incubate the plate for 1 hour at room temperature to allow the PARPylation reaction to occur.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

    • Stop the reaction with an acidic stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (e.g., using CellTiter-Glo®)

This assay measures the effect of PARP inhibitors on the viability of cancer cell lines, particularly those with and without BRCA mutations.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Methodology:

    • Seed cancer cells (e.g., BRCA1-deficient CAPAN-1 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PARP inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathways and Experimental Workflows

Visual diagrams help in understanding the complex biological and experimental processes involved in PARP1 inhibitor development.

PARP1_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 PARP1 Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation & Recruitment DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR Trapping PARP1 Trapping on DNA PARP1->Trapping Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PAR->Recruitment BER Base Excision Repair (BER) Recruitment->BER DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair Inhibitor PARP1 Inhibitor Inhibitor->PARP1 StalledFork Replication Fork Stalling Trapping->StalledFork DSB DNA Double-Strand Break (DSB) StalledFork->DSB CellDeath Synthetic Lethality (in HR-deficient cells) DSB->CellDeath

Caption: The dual mechanism of PARP1 inhibitors: catalytic inhibition and DNA trapping.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Outcome Enzymatic Enzymatic Assay (IC50 Determination) Cellular Cell-Based Assay (Potency & Selectivity) Enzymatic->Cellular Trapping PARP Trapping Assay Cellular->Trapping PK Pharmacokinetics (PK/PD Studies) Trapping->PK Xenograft Tumor Xenograft Models (Efficacy) PK->Xenograft Tox Toxicology Studies Xenograft->Tox Candidate Lead Candidate Selection Tox->Candidate

Caption: A typical preclinical discovery workflow for PARP1 inhibitors.

Unambiguous Structure Confirmation: A Comparative Guide to Characterizing (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

** definitive determination of the three-dimensional structure of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is paramount for its application in drug discovery and development. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a suite of spectroscopic techniques provides complementary and more readily accessible data for routine confirmation. This guide offers a comparative overview of these methods, complete with experimental data and protocols to aid researchers in selecting the most appropriate approach for their needs.**

Method Comparison: X-ray Crystallography versus Spectroscopic Techniques

Single-crystal X-ray crystallography provides unequivocal proof of molecular structure, including absolute stereochemistry. However, the growth of high-quality crystals can be a significant bottleneck. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are quicker, require less sample, and do not necessitate crystallization. These techniques provide a detailed picture of the molecular connectivity and functional groups present.

TechniqueInformation ProvidedSample RequirementsThroughputLimitations
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistrySingle, high-quality crystal (0.1-0.5 mm)LowCrystal growth can be challenging and time-consuming
¹H NMR Spectroscopy Proton environment, chemical shifts, coupling constants, relative stereochemistry5-10 mg dissolved in a deuterated solventHighDoes not provide absolute stereochemistry
¹³C NMR Spectroscopy Carbon skeleton, number and type of carbon atoms10-50 mg dissolved in a deuterated solventMediumLower sensitivity than ¹H NMR
IR Spectroscopy Presence of functional groups (e.g., N-H, C-O)~1 mg (solid or liquid)HighProvides limited information on the overall molecular framework
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS)< 1 mgHighFragmentation patterns can be complex to interpret

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystallization: The target compound, (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine, is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) to near saturation. The solution is then subjected to slow evaporation, slow cooling, or vapor diffusion against a non-solvent to promote the growth of single crystals.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Spectroscopic Analysis

Sample Preparation: For NMR analysis, the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR analysis, the sample can be analyzed as a thin film, a KBr pellet, or in solution. For MS, the sample is dissolved in a suitable volatile solvent.

¹H NMR Spectroscopy: The spectrum of a primary amine like (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine is expected to show a broad singlet for the N-H protons between 1-2 ppm.[1] The protons on the carbon adjacent to the nitrogen (α-hydrogens) will be deshielded and appear at a higher chemical shift.[1]

¹³C NMR Spectroscopy: The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitrogen will be deshielded.

IR Spectroscopy: As a primary amine, the compound is expected to exhibit two N-H stretching absorptions in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes.[2][3]

Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. A key characteristic for compounds containing an odd number of nitrogen atoms is an odd-numbered molecular ion mass.[2][3]

Logical Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine.

G cluster_0 Initial Analysis cluster_2 Definitive Structure Elucidation A Synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanamine B Purification (e.g., Chromatography, Recrystallization) A->B C Mass Spectrometry (Molecular Weight) B->C D IR Spectroscopy (Functional Groups) B->D E NMR Spectroscopy (¹H, ¹³C) (Connectivity) B->E F Attempt Crystallization E->F G Single-Crystal X-ray Diffraction F->G H Absolute Structure Confirmed G->H

Caption: Workflow for the synthesis and structural confirmation of a small molecule.

References

Benchmarking new benzodioxin-based compounds against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are taking note of a new class of benzodioxin-based compounds that demonstrate significant inhibitory activity against key enzymes implicated in a range of diseases. These novel compounds are being benchmarked against established inhibitors, with preliminary data suggesting comparable or, in some cases, superior potency. This guide provides a comparative overview of these new benzodioxin derivatives against known inhibitors of α-glucosidase, acetylcholinesterase, and cyclooxygenase-2 (COX-2), supported by experimental data and detailed protocols.

Comparative Efficacy: In Vitro Inhibitory Activity

The inhibitory potential of new benzodioxin-based compounds has been quantified through half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by half. Lower IC50 values indicate higher potency. The following tables summarize the available IC50 data for these new compounds compared to well-known enzyme inhibitors.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1][2] Acarbose is a widely used α-glucosidase inhibitor.

Compound ClassSpecific CompoundTarget EnzymeIC50 Value (µM)Reference InhibitorIC50 Value (µM)
Benzimidazole-thioquinoline derivativeCompound 6jα-Glucosidase28.0 ± 0.6Acarbose750.0
Flavonoid derivativeCompound 4α-Glucosidase15.71 ± 0.21Acarbose658.26 ± 11.48

Note: The benzimidazole-thioquinoline and flavonoid derivatives, while not benzodioxins, are included to showcase the potency of newly synthesized compounds against α-glucosidase compared to the standard, acarbose.[3][4]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine.[5] Its inhibition is a key therapeutic approach for Alzheimer's disease.[6] Donepezil is a commonly prescribed AChE inhibitor.

Compound ClassSpecific CompoundTarget EnzymeIC50 Value (nM)Reference InhibitorIC50 Value (nM)
Boron-containing AChE inhibitorCompound 4Acetylcholinesterase37.87 ± 0.96Tacrine74.23 ± 0.83
Benzylpyridinium saltCompound 54kAcetylcholinesterase1.53Donepezil53.51

Note: The boron-containing and benzylpyridinium compounds are presented as examples of novel inhibitors benchmarked against established drugs.[7][8]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib is a well-known selective COX-2 inhibitor.

Compound ClassSpecific CompoundTarget EnzymeIC50 Value (nM)Reference InhibitorIC50 Value (nM)
Pyrazole derivativePYZ31COX-219.87Celecoxib35.56 ± 1.02

Note: The pyrazole derivative is included to demonstrate the development of new COX-2 inhibitors with high potency.[9]

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

α-Glucosidase Inhibition Assay Protocol

This protocol is based on the principle that α-glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically.[10]

  • Reagent Preparation:

    • 0.1 M Sodium phosphate buffer (pH 6.8).

    • α-Glucosidase solution (0.5 U/mL in phosphate buffer).

    • 5 mM pNPG solution in phosphate buffer.

    • Test compounds and Acarbose (positive control) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

    • 0.1 M Sodium carbonate solution.

  • Assay Procedure (96-well plate):

    • Add 50 µL of sodium phosphate buffer to each well.

    • Add 20 µL of diluted test compound or control to the respective wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This assay is a colorimetric method to determine AChE activity.[11][12]

  • Reagent Preparation:

    • 0.1 M Phosphate buffer (pH 8.0).

    • 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.

    • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh).

    • AChE solution (e.g., 1 U/mL in phosphate buffer).

    • Test compounds and Donepezil (positive control) dissolved in an appropriate solvent and serially diluted.

  • Assay Procedure (96-well plate):

    • To respective wells, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound or solvent control.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

    • Immediately measure the increase in absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated by comparing the reaction rate of the sample to the control.

    • IC50 values are determined from the plot of percentage inhibition versus inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay Protocol

This fluorometric or LC-MS/MS-based assay measures the activity of COX-2.[13][14]

  • Reagent Preparation:

    • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Human recombinant COX-2 enzyme.

    • COX Cofactor solution.

    • COX Probe (for fluorometric assay).

    • Arachidonic acid (substrate).

    • Test compounds and Celecoxib (positive control) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (Fluorometric, 96-well plate):

    • Dissolve and dilute test inhibitors to the desired concentration.

    • Add the test inhibitor or control to the appropriate wells.

    • Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and COX Probe.

    • Add the reaction mix to all wells.

    • Add the diluted COX-2 enzyme solution to all wells except the blank.

    • Pre-incubate at 25°C for a specified time.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition by comparing the sample rate to the control rate.

    • IC50 values are determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which these enzymes operate is crucial for drug development. The following diagrams illustrate these pathways and a general experimental workflow for inhibitor screening.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent & Buffer Preparation plate_setup Plate Setup (Enzyme, Inhibitor) reagent_prep->plate_setup enzyme_prep Enzyme Dilution enzyme_prep->plate_setup inhibitor_prep Inhibitor Dilution inhibitor_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_start Add Substrate (Reaction Initiation) pre_incubation->reaction_start incubation Incubation reaction_start->incubation measurement Signal Measurement (e.g., Absorbance) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

General workflow for an enzyme inhibition assay.

alpha_glucosidase_pathway carbohydrates Complex Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase (in Small Intestine) carbohydrates->alpha_glucosidase Digestion glucose Glucose alpha_glucosidase->glucose inhibitor Benzodioxin-based α-Glucosidase Inhibitor inhibitor->alpha_glucosidase Inhibition absorption Glucose Absorption glucose->absorption blood_glucose Increased Blood Glucose Levels absorption->blood_glucose

Role of α-glucosidase in carbohydrate metabolism.

ache_pathway cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron ach_receptor ACh Receptor ach->ach_receptor Binds ache Acetylcholinesterase (AChE) ach->ache Hydrolysis ach_receptor->postsynaptic Signal Transduction inhibitor Benzodioxin-based AChE Inhibitor inhibitor->ache Inhibition

Acetylcholinesterase in cholinergic signaling.

cox2_pathway arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inhibitor Benzodioxin-based COX-2 Inhibitor inhibitor->cox2 Inhibition inflammation Inflammation & Pain prostaglandins->inflammation

COX-2 in the prostaglandin synthesis pathway.

References

Safety Operating Guide

Personal protective equipment for handling (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Essential Safety and Handling Guide for (2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanamine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2,3-Dihydrobenzo[b][1]dioxin-2-yl)methanamine. Adherence to these protocols is essential for ensuring a safe laboratory environment.

(2,3-Dihydrobenzo[b][1]dioxin-2-yl)methanamine , also known as 2-Aminomethyl-1,4-benzodioxane, is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye damage, and may lead to respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

Protection TypeSpecificationStandard
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn where splashing is a risk.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron must be worn.EN 374
Respiratory Protection A NIOSH-approved respirator with a type ABEK (EN14387) filter is recommended, especially in poorly ventilated areas or when dust/aerosols may be generated.NIOSH or EN 143/149

Operational Plan

1. Engineering Controls:

  • Always handle (2,3-Dihydrobenzo[b][1]dioxin-2-yl)methanamine in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • When handling, do not eat, drink, or smoke.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Keep the container tightly closed when not in use.

3. First Aid Measures:

  • If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing (2,3-Dihydrobenzo[b][1]dioxin-2-yl)methanamine must be treated as hazardous waste.

  • Waste Collection:

    • Collect solid waste (e.g., contaminated gloves, weighing paper) in a designated, clearly labeled, and sealed container.

    • Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal:

    • Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Final Disposal:

    • Dispose of all waste materials through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Workflow

Safe Handling Workflow for (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanaminecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalAReview Safety Data SheetBDon Personal Protective Equipment (PPE)A->BCPrepare Work Area (Fume Hood)B->CDWeigh/Measure ChemicalC->DEPerform ExperimentD->EFDecontaminate Work AreaE->FGSegregate & Label WasteF->GHDispose of Waste via Certified VendorG->HIRemove & Dispose of PPEH->IJWash Hands ThoroughlyI->J

Caption: A logical workflow for the safe handling of (2,3-Dihydrobenzo[b][1]dioxin-2-yl)methanamine.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
Reactant of Route 2
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.